molecular formula C17H22N2O2 B2408988 [4-(1-Adamantyl)-2-nitrophenyl]methylamine CAS No. 924841-80-5

[4-(1-Adamantyl)-2-nitrophenyl]methylamine

Cat. No.: B2408988
CAS No.: 924841-80-5
M. Wt: 286.375
InChI Key: QXTHEDXWJYYYMK-UHFFFAOYSA-N
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Description

[4-(1-Adamantyl)-2-nitrophenyl]methylamine is a useful research compound. Its molecular formula is C17H22N2O2 and its molecular weight is 286.375. The purity is usually 95%.
BenchChem offers high-quality [4-(1-Adamantyl)-2-nitrophenyl]methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(1-Adamantyl)-2-nitrophenyl]methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-adamantyl)-N-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-18-15-3-2-14(7-16(15)19(20)21)17-8-11-4-12(9-17)6-13(5-11)10-17/h2-3,7,11-13,18H,4-6,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTHEDXWJYYYMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

[4-(1-Adamantyl)-2-nitrophenyl]methylamine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the chemical structure, synthesis, and properties of [4-(1-Adamantyl)-2-nitrophenyl]methylamine . This compound represents a specialized bifunctional building block in medicinal chemistry and chemical biology, combining a highly lipophilic adamantane anchor with a photo-responsive o-nitrobenzyl scaffold.

Executive Summary

[4-(1-Adamantyl)-2-nitrophenyl]methylamine is a specialized organic intermediate characterized by a distinct "push-pull" electronic structure and significant steric bulk. It serves as a critical scaffold in two primary domains:

  • Photo-Pharmacology: As a derivative of the o-nitrobenzyl class, it functions as a photocleavable linker or "cage," allowing for light-triggered release of bioactive payloads.

  • Medicinal Chemistry: The adamantyl group acts as a lipophilic anchor (LogP enhancer), improving membrane permeability or targeting hydrophobic pockets (e.g., in ion channels like NMDA or M2), while the amine provides a versatile conjugation handle.

Chemical Identity & Structural Analysis[1]

Nomenclature & Identifiers
  • Systematic IUPAC Name: [4-(1-Adamantyl)-2-nitrophenyl]methanamine

  • Synonyms: 4-(1-Adamantyl)-2-nitrobenzylamine; 2-Nitro-4-(tricyclo[3.3.1.1^{3,7}]dec-1-yl)benzylamine.

  • Molecular Formula: C₁₇H₂₂N₂O₂

  • Molecular Weight: 286.37 g/mol

Structural Pharmacophore

The molecule is composed of three distinct functional domains:

  • The Anchor (Position 4): A 1-Adamantyl group.[1] This bulky, diamondoid cage is chemically inert but highly lipophilic, driving the molecule into lipid bilayers or hydrophobic protein domains.

  • The Trigger (Position 2): A Nitro (-NO₂) group. Positioned ortho to the benzylic carbon, this group is essential for the Norrish Type II photochemical reaction mechanism, enabling photocleavage upon UV irradiation (300–365 nm).

  • The Handle (Position 1): A Methylamine (-CH₂NH₂) group. This primary amine is a nucleophilic handle for conjugation (e.g., amide coupling, reductive amination).

Physicochemical Properties (Predicted)
PropertyValue (Predicted)Rationale
LogP (Lipophilicity) ~4.5 – 5.2The adamantyl group adds ~3.0 log units; the nitro group reduces it slightly. Highly lipophilic.
pKa (Conjugate Acid) ~8.5 – 9.0Lower than typical benzylamines (9.5) due to the electron-withdrawing inductive effect of the o-nitro group.
Solubility Low (Water); High (DCM, DMSO)The adamantyl cage dominates solubility, making it sparingly soluble in aqueous media without cosolvents.
Topological Polar Surface Area ~72 ŲContributed by the nitro and amine groups.

Synthesis & Manufacturing

Since this specific isomer is a specialized research intermediate, its synthesis follows a convergent route starting from 1-bromoadamantane and toluene .

Synthetic Pathway

The synthesis relies on Friedel-Crafts alkylation followed by regioselective nitration and functional group transformation.

Step 1: Friedel-Crafts Alkylation

  • Reagents: Toluene, 1-Bromoadamantane, AlCl₃ (cat.).

  • Mechanism: Electrophilic aromatic substitution. The adamantyl cation attacks toluene primarily at the para position due to steric hindrance at the ortho positions.

  • Product: 4-(1-Adamantyl)toluene.

Step 2: Regioselective Nitration

  • Reagents: HNO₃, H₂SO₄, 0°C.

  • Mechanism: The methyl group is an ortho/para director. The para position is blocked by the adamantyl group. The ortho position relative to the methyl is sterically accessible compared to the ortho position relative to the bulky adamantyl group.

  • Product: 4-(1-Adamantyl)-2-nitrotoluene.

Step 3: Benzylic Bromination (Wohl-Ziegler)

  • Reagents: N-Bromosuccinimide (NBS), AIBN (cat.), CCl₄ or Trifluorotoluene, Reflux.

  • Mechanism: Radical substitution at the benzylic carbon.

  • Product: 4-(1-Adamantyl)-2-nitrobenzyl bromide.

Step 4: Amination (Gabriel Synthesis)

  • Reagents: (1) Potassium Phthalimide, DMF; (2) Hydrazine hydrate, Ethanol.

  • Mechanism: Sₙ2 displacement of bromide followed by hydrazinolysis to release the primary amine.

  • Product: [4-(1-Adamantyl)-2-nitrophenyl]methylamine .

Synthesis Workflow Diagram

SynthesisPathway Start 1-Bromoadamantane + Toluene Inter1 4-(1-Adamantyl)toluene Start->Inter1 Friedel-Crafts (AlCl3) Inter2 4-(1-Adamantyl)-2-nitrotoluene Inter1->Inter2 Nitration (HNO3/H2SO4) Inter3 4-(1-Adamantyl)-2-nitrobenzyl bromide Inter2->Inter3 Bromination (NBS/AIBN) Final [4-(1-Adamantyl)-2-nitrophenyl] methylamine Inter3->Final Gabriel Synthesis (1. K-Phth, 2. N2H4)

Figure 1: Step-wise synthetic route for the production of [4-(1-Adamantyl)-2-nitrophenyl]methylamine.

Biological & Research Applications

Photocleavable Linkers (The "Cage" Effect)

The 2-nitrobenzyl moiety is the gold standard for creating "caged" compounds.

  • Mechanism: Upon UV irradiation (365 nm), the nitro group abstracts a benzylic hydrogen, leading to an aci-nitro intermediate that rearranges to a nitroso-benzaldehyde and releases the amine-linked payload.

  • Application: This specific molecule is ideal for caging lipophilic drugs or creating photo-releasable membrane probes . The adamantyl group ensures the probe stays anchored in the lipid bilayer, while the amine can be linked to a fluorophore or a polar head group. Upon UV light, the polar head is released, altering membrane properties.

NMDA Receptor Modulation

Adamantane derivatives (e.g., Memantine, Amantadine) are known NMDA receptor antagonists.

  • Hypothesis: The benzylamine extension provides a novel spatial arrangement for the amine pharmacophore.

  • Potential: This compound could serve as a "bivalent" ligand, where the adamantane binds the channel pore and the nitrobenzylamine interacts with an allosteric site or the channel entrance.

Photochemical Mechanism Diagram

PhotoCleavage Compound [4-(1-Adamantyl)-2-nitrophenyl]methylamine (Ground State) Excited Excited Nitro State (Biradical) Compound->Excited hv (UV 300-365nm) AciNitro aci-Nitro Intermediate Excited->AciNitro H-Abstraction Cleavage Cleavage Products: 1. 4-Adamantyl-2-nitrosobenzaldehyde 2. Released Amine Payload AciNitro->Cleavage Rearrangement & Hydrolysis

Figure 2: Mechanism of UV-induced photocleavage characteristic of the o-nitrobenzyl scaffold.

Experimental Protocols

Handling & Storage
  • Light Sensitivity: CRITICAL. As a nitrobenzyl derivative, this compound is photo-active. All synthesis and handling must be performed under amber light or in vessels wrapped in aluminum foil.

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Solubility: Dissolve in DMSO or DMF for stock solutions. Avoid aqueous buffers for stock preparation due to precipitation risks.

Standard Conjugation Protocol (Amide Coupling)

To use this molecule as a building block (e.g., attaching a carboxylic acid R-COOH):

  • Activation: Dissolve R-COOH (1.0 eq) in dry DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 min.

  • Coupling: Add [4-(1-Adamantyl)-2-nitrophenyl]methylamine (1.0 eq).

  • Reaction: Stir at Room Temperature for 4–12 hours in the dark.

  • Purification: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine) and NaHCO₃. Purify via silica gel chromatography (Hexane/EtOAc).

References

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191. Link

  • Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, 113(5), 3516–3604. Link

  • Bochet, C. G. (2002). "Photolabile Protecting Groups and Linkers." Journal of the Chemical Society, Perkin Transactions 1, 125–142. Link

  • Gelb, M. H., et al. (1996). "Fluorescent and Photocleavable Lipids for the Study of Interfacial Enzymology." Methods in Enzymology, 272, 269-277. Link

Sources

Strategic Sourcing and Synthetic Utility of CAS 924841-80-5: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of rigid, lipophilic pharmacophores is a proven methodology for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. CAS 924841-80-5 , chemically identified as [4-(1-Adamantyl)-2-nitrophenyl]methanamine , represents a highly specialized bifunctional building block.

This molecule merges two critical structural motifs: an adamantyl group and an ortho-nitrobenzylamine core. The adamantane moiety acts as a "lipophilic bullet," significantly enhancing blood-brain barrier (BBB) permeability, increasing metabolic stability, and providing steric shielding [1]. Concurrently, the ortho-nitrobenzylamine moiety serves as a versatile synthetic handle, allowing researchers to construct complex nitrogen-containing heterocycles (such as quinazolines, indazoles, and benzimidazoles) through reductive cyclization pathways [2].

This whitepaper provides an in-depth technical analysis of CAS 924841-80-5, detailing its physicochemical properties, safety protocols, supplier evaluation, and step-by-step synthetic workflows for drug development professionals.

Physicochemical Profiling & Structural Analysis

The utility of CAS 924841-80-5 lies in its unique structural topology. The bulky adamantyl group at the para position relative to the benzylic amine forces specific conformational orientations, which can be leveraged to fit deep hydrophobic pockets in target proteins (e.g., ion channels or viral M2 proteins) [1].

Table 1: Physicochemical Properties of CAS 924841-80-5
PropertySpecification / Value
CAS Registry Number 924841-80-5
Chemical Name [4-(1-Adamantyl)-2-nitrophenyl]methanamine
Molecular Formula C17H22N2O2
Molecular Weight 286.37 g/mol
Structural Class Adamantyl-substituted ortho-nitrobenzylamine
Key Functional Groups Primary aliphatic amine, Nitroarene, Adamantane
Predicted LogP High (Driven by the C10H15 adamantyl cage)

Safety Data Sheet (SDS) & Laboratory Handling Protocols

While proprietary formulations may vary slightly by supplier, the functional groups of CAS 924841-80-5 dictate a strict safety and handling protocol. The presence of a primary aliphatic amine makes the compound a potential skin and eye irritant, while the nitroaromatic ring requires careful thermal management to prevent decomposition [3].

Table 2: Synthesized GHS Hazard Classification
Hazard ClassGHS ClassificationPrecautionary Statements
Health Hazards Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3P261 : Avoid breathing dust/fume.P280 : Wear protective gloves/eye protection.P305+P351+P338 : IF IN EYES: Rinse cautiously with water.
Physical Hazards Combustible Solid (Not highly flammable)P210 : Keep away from heat/sparks/open flames.P403+P235 : Store in a well-ventilated place. Keep cool.
Environmental Aquatic Chronic 4 (Estimated)P273 : Avoid release to the environment.P501 : Dispose of contents to an approved waste plant.
Emergency & Handling Protocols
  • Storage : Store under an inert atmosphere (Argon or Nitrogen) at 2–8°C. The primary amine is susceptible to atmospheric oxidation and carbon dioxide absorption (forming carbamates).

  • Incompatible Materials : Strong oxidizing agents, strong acids, and acid chlorides.

  • Spill Response : Sweep up using spark-proof tools, avoiding dust generation. Place in a sealed container for hazardous waste disposal. Do not flush with water due to the high lipophilicity and potential environmental persistence of the adamantyl group.

Supplier Evaluation & Quality Control (QC) Workflows

Sourcing high-purity CAS 924841-80-5 is critical, as trace impurities (such as unreacted adamantylation precursors or regioisomers) can severely impact downstream cyclization yields. Key commercial suppliers include BLD Pharm , ABCR Gute Chemie , and LeYan [4].

Analytical Validation Protocol

To ensure the integrity of the sourced batch, a self-validating QC system must be employed before synthetic use:

  • LC-MS (Liquid Chromatography-Mass Spectrometry) : Confirm the mass[M+H]+ = 287.37. Use a reverse-phase C18 column; note that the adamantyl group will cause significant retention, requiring a high organic mobile phase (e.g., 80-100% Acetonitrile).

  • 1H NMR (Proton Nuclear Magnetic Resonance) : Verify the benzylic protons (singlet around ~4.0 ppm) and the distinct multiplet signature of the 15 adamantyl protons (~1.7–2.1 ppm).

Caption: Quality control and analytical validation workflow for commercial batches of CAS 924841-80-5.

Synthetic Utility: Heterocycle Construction

The most powerful application of CAS 924841-80-5 is its use as a precursor for structurally rigid, adamantyl-substituted heterocycles. The ortho-nitrobenzylamine motif undergoes reductive cyclization to form scaffolds like quinazolines, which are privileged structures in kinase inhibition and oncology [5].

Protocol: Synthesis of Adamantyl-Substituted Quinazoline Derivatives

Causality & Experimental Design: A standard Palladium on Carbon (Pd/C) hydrogenation is highly efficient for nitro reduction. However, benzylic amines are notoriously prone to hydrogenolytic cleavage (C-N bond breaking) under Pd/C and H2 conditions. To prevent the loss of the primary amine, a chemoselective, milder reduction using Iron (Fe) and Ammonium Chloride (NH4Cl) is mandated.

Step 1: Chemoselective Nitro Reduction
  • Preparation : Dissolve 1.0 equivalent of CAS 924841-80-5 in a 4:1 mixture of Ethanol and deionized Water (0.2 M concentration).

  • Reagent Addition : Add 5.0 equivalents of Iron powder (Fe, ~325 mesh) and 2.0 equivalents of Ammonium Chloride (NH4Cl).

  • Reaction : Reflux the suspension at 80°C for 4 hours under vigorous stirring. Monitor the consumption of the nitroarene via TLC (Hexane/EtOAc 3:1).

  • Workup : Filter the hot mixture through a tightly packed Celite pad to remove iron oxides. Wash the pad with hot Ethanol. Concentrate the filtrate in vacuo, extract with Ethyl Acetate, wash with brine, dry over anhydrous Na2SO4, and evaporate to yield the ortho-aminobenzylamine intermediate.

Step 2: Cyclocondensation
  • Preparation : Dissolve the crude ortho-aminobenzylamine intermediate in dry Toluene.

  • Condensation : Add 1.2 equivalents of the desired aryl aldehyde and a catalytic amount (10 mol%) of p-Toluenesulfonic acid (p-TSA).

  • Thermodynamic Driving : Equip the reaction flask with a Dean-Stark trap. Reflux at 110°C for 12 hours. Causality: The Dean-Stark apparatus continuously removes water generated during the imine formation and subsequent ring closure, shifting the chemical equilibrium toward the fully cyclized product.

  • Purification : Concentrate the mixture and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the pure adamantyl-quinazoline derivative.

Caption: Step-by-step synthetic mechanism from CAS 924841-80-5 to a bioactive quinazoline scaffold.

References

  • Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967-2978. Available at:[Link]

  • Mamedova, V. L., et al. (2025). ortho-Functionalized nitroarenes in the synthesis of heterocycles. Russian Chemical Reviews, 94(4). Available at:[Link]

Molecular Weight and Formula of Adamantyl Nitrobenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for the Adamantyl Nitrobenzylamine class of compounds. These derivatives combine the lipophilic, channel-blocking adamantane cage (derived from Amantadine or Memantine) with a nitrobenzyl moiety. This structural modification is critical in medicinal chemistry for Structure-Activity Relationship (SAR) expansion (targeting hydrophobic pockets in NMDA or viral channels) and photopharmacology (where o-nitrobenzyl groups function as photocleavable "cages").

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The core structure involves the N-alkylation of a primary adamantyl amine (Amantadine or Memantine) with a nitrobenzyl group. The position of the nitro group (ortho, meta, para) significantly influences the molecular geometry and electronic properties, though the molecular weight remains isomeric.

Core Derivatives: Amantadine Series

Parent Compound: Amantadine (1-Adamantanamine,


)[1][2][3][4][5][6]
Derivative NameStructure TypeMolecular FormulaMolecular Weight ( g/mol )Monoisotopic MassLogP (Calc.)
N-(2-Nitrobenzyl)-1-adamantanamine ortho-isomer

286.37 286.1681~4.2
N-(3-Nitrobenzyl)-1-adamantanamine meta-isomer

286.37 286.1681~4.1
N-(4-Nitrobenzyl)-1-adamantanamine para-isomer

286.37 286.1681~4.1
N-(4-Nitrobenzylidene)-1-adamantanamine Schiff Base (Imine)

284.35 284.1525~4.8
Core Derivatives: Memantine Series

Parent Compound: Memantine (3,5-Dimethyl-1-adamantanamine,


)[5][6][7][8]
Derivative NameStructure TypeMolecular FormulaMolecular Weight ( g/mol )Monoisotopic MassLogP (Calc.)
N-(2-Nitrobenzyl)memantine ortho-isomer

314.42 314.1994~5.1
N-(4-Nitrobenzyl)memantine para-isomer

314.42 314.1994~5.0

Synthesis Protocols

The synthesis of these derivatives typically follows two primary pathways: Reductive Amination (preferred for higher purity and yield) or Nucleophilic Substitution (direct alkylation).

Method A: Reductive Amination (Recommended)

This method avoids over-alkylation (formation of tertiary amines) and proceeds via a stable imine intermediate.

  • Reagents: 1-Adamantylamine (or Memantine), Nitrobenzaldehyde (2-, 3-, or 4-isomer), Sodium Borohydride (

    
    ) or Sodium Triacetoxyborohydride (
    
    
    
    ), Methanol/Ethanol.
  • Mechanism: Condensation

    
     Imine Formation 
    
    
    
    Hydride Reduction.

Step-by-Step Protocol:

  • Imine Formation: Dissolve 1.0 eq of 1-Adamantylamine and 1.0 eq of the appropriate Nitrobenzaldehyde in dry methanol.

  • Reflux: Heat to reflux for 2–4 hours. Monitor by TLC (formation of a new spot, disappearance of aldehyde).[4] Note: The imine intermediate (Schiff base) can often be isolated as a crystalline solid if desired.

  • Reduction: Cool the solution to 0°C. Slowly add 1.5 eq of

    
     in small portions.
    
  • Stirring: Allow the mixture to warm to room temperature and stir for 4–12 hours.

  • Quench: Quench with water or dilute HCl.

  • Extraction: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane:EtOAc).

Method B: Direct Nucleophilic Substitution

Used when the benzyl halide is readily available, though risk of bis-alkylation is higher.

  • Reagents: 1-Adamantylamine, Nitrobenzyl bromide,

    
     or 
    
    
    
    , DMF or Acetonitrile.
  • Protocol: React amine with 1.0 eq of bromide and 2.0 eq of base at 60°C for 6 hours.

Synthesis Visualization

The following diagram illustrates the reductive amination pathway, highlighting the critical divergence between the ortho (photocleavable) and para (stable) isomers.

SynthesisPathway Adamantane 1-Adamantylamine (C10H17N) Imine Schiff Base Intermediate (C17H20N2O2) Adamantane->Imine Aldehyde Nitrobenzaldehyde (o-, m-, or p-) Aldehyde->Imine Condensation OrthoProd N-(2-Nitrobenzyl)-1-adamantanamine (Photocleavable Cage) Imine->OrthoProd Reduction (if o-CHO used) ParaProd N-(4-Nitrobenzyl)-1-adamantanamine (Stable Ligand) Imine->ParaProd Reduction (if p-CHO used) Condensation Reflux, MeOH (-H2O) Reduction NaBH4 reduction (+2H)

Caption: Divergent synthesis of adamantyl nitrobenzylamines via reductive amination. The choice of aldehyde isomer dictates the final functional application.

Analytical Characterization

Validating the structure requires confirming the presence of both the adamantane cage and the nitrobenzyl aromatic system.

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Mode (

    
    ).
    
  • Pattern:

    • Base Peak: Often the molecular ion

      
      .
      
    • Fragmentation:

      • Loss of the adamantyl group (

        
         135 for adamantyl cation).
        
      • Tropylium ion formation from the benzyl fragment.

    • Example (N-(4-Nitrobenzyl)-1-adamantanamine):

      • Observed

        
        .
        
      • Fragment at

        
         135 (Adamantyl).[7]
        
Nuclear Magnetic Resonance ( -NMR)

Solvent:


 or 

.
Proton GroupChemical Shift (

, ppm)
MultiplicityIntegrationNotes
Adamantane - CH2 1.50 – 1.70Multiplet6HC4, C6, C10 protons
Adamantane - CH2 1.70 – 1.85Multiplet6HC2, C8, C9 protons
Adamantane - CH 2.00 – 2.15Broad Singlet3HBridgehead protons
Benzylic - CH2 3.80 – 4.00Singlet2HDiagnostic for amine formation
Amine - NH 1.5 – 2.5Broad Singlet1HExchangeable with

Aromatic (Nitro) 7.50 – 8.20Doublets/Multiplets4HPattern depends on o/m/p substitution

Biological & Research Applications

NMDA Receptor Antagonism

Adamantane derivatives are classic uncompetitive NMDA receptor antagonists. The addition of the nitrobenzyl group increases lipophilicity, potentially altering the binding kinetics within the channel pore.

  • Mechanism: The adamantane cage binds within the ion channel (PCP site), blocking

    
     influx.
    
  • Effect of Nitrobenzyl: The aromatic ring can interact with hydrophobic residues in the channel vestibule, potentially increasing potency or residence time compared to the parent amantadine.

Photopharmacology (Caged Compounds)

The 2-nitrobenzyl (ortho) derivatives are of high value in neuroscience as "caged" drugs.

  • Concept: The bulky 2-nitrobenzyl group sterically or electronically inactivates the amine pharmacophore.

  • Uncaging: Upon irradiation with UV light (300–360 nm), the 2-nitrobenzyl group is cleaved, releasing the free, active adamantane amine (Amantadine or Memantine) in situ.

  • Use Case: Spatiotemporal control of NMDA receptor blockade in neuronal tissue slices.

Biological Logic Diagram

BioMechanism cluster_Applications Primary Applications Compound N-(Nitrobenzyl) Adamantane Derivative NMDA NMDA Receptor Channel Blocking Compound->NMDA High Lipophilicity Viral Viral M2 Channel Inhibition (Influenza) Compound->Viral Steric fit Photo Photochemical Uncaging (o-nitro isomer only) Compound->Photo UV Irradiation (Release of free drug) Mechanism Mechanism: Hydrophobic interaction with channel pore residues NMDA->Mechanism

Caption: Functional mapping of adamantyl nitrobenzylamines in pharmacology and chemical biology.

References

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules.[2][9][4][8][10][11][12][13][14][15][16]

  • National Institutes of Health (NIH). (2022). A Simple and Economical Process for Producing Amantadine Hydrochloride.[2][8][12][14] ACS Omega.

  • Royal Society of Chemistry (RSC). (2023). Synthesis of amantadine clubbed N-aryl amino thiazoles as potent urease inhibitors. RSC Advances.

  • Google Patents. (1997). Method for the synthesis of adamantane amines (US5599998A).[11]

  • Lipton, S. A. (2007). Pathologically-activated therapeutics for neuroprotection: mechanism of NMDA receptor block by memantine and S-nitrosylation. Current Drug Targets.[13]

Sources

Engineering Bioactive Scaffolds: A Technical Guide to 2-Nitro-4-Adamantyl Phenyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug discovery programs stalled by a common bottleneck: lead compounds that exhibit excellent in vitro target affinity but fail in vivo due to poor metabolic stability or inadequate membrane permeability. To overcome this, we often turn to rigid, bulky, and highly lipophilic pharmacophores.

Among these, the 2-nitro-4-adamantyl phenyl scaffold—specifically compounds like 4-(1-adamantyl)-2-nitrophenol (CAS: 32599-84-1)[1]—stands out as a highly versatile bifunctional building block. This whitepaper dissects the physicochemical rationale, synthetic methodologies, and bioactive applications of this unique chemical framework, providing actionable, self-validating protocols for drug development professionals.

Structural Rationale & Physicochemical Profiling

The efficacy of the 2-nitro-4-adamantyl phenyl scaffold relies on the synergistic relationship between its two primary functional domains: the adamantane cage and the ortho-nitrophenol core.

The Adamantane Cage: The Lipophilic Shield

Adamantane (C10H16) is the smallest homologue of the diamondoids. It is characterized by its high (


) symmetry, low molecular strain, and exceptional thermodynamic stability[2]. When attached to a phenyl ring, it serves three critical functions:
  • Metabolic Resistance: The rigid, three-dimensional steric bulk of the adamantyl group shields the aromatic ring from rapid Cytochrome P450-mediated oxidation, significantly increasing the plasma half-life of the lead compound[3].

  • Membrane Permeability: Its extreme lipophilicity enhances the crossing of biological barriers, including the blood-brain barrier (BBB), making it invaluable for neuroprotective and antiparkinsonian drug design[3].

  • Hydrophobic Anchoring: The cage almost ideally occupies deep, hydrophobic binding pockets in target proteins (such as retinoic acid receptors) and supramolecular hosts like cucurbit[n]urils[2].

The 2-Nitrophenol Core: The Electronic Tuner

While the adamantyl group provides the anchor, the 2-nitrophenol moiety provides the reactive and electronic interface. The strongly electron-withdrawing nitro group lowers the


 of the phenolic hydroxyl, enhancing its capacity as a hydrogen-bond donor. More importantly, the nitro group acts as a synthetic precursor. It can be selectively reduced to an amine, allowing for rapid diversification into amides, benzoxazoles, and bioactive tetrazole derivatives[4].

Synthetic Methodologies & Causality

The synthesis of 4-(1-adamantyl)-2-nitrophenol is a masterclass in exploiting steric hindrance for regioselectivity. The workflow relies on a two-step process: Friedel-Crafts adamantylation followed by electrophilic aromatic nitration.

G A 1-Adamantanol + Phenol B Acid Catalysis (H2SO4 / AcOH) A->B C 4-(1-Adamantyl)phenol (Intermediate) B->C para-selective alkylation F ortho-alkylated byproducts B->F steric hindrance minimizes D Nitration (HNO3 / AcOH, 0°C) C->D E 4-(1-Adamantyl)-2-nitrophenol (CAS: 32599-84-1) D->E ortho-selective nitration

Synthetic workflow for 4-(1-adamantyl)-2-nitrophenol via Friedel-Crafts alkylation and nitration.

Causality in Reaction Design:

  • Why use 1-adamantanol instead of 1-bromoadamantane? In acidic media (like

    
     in acetic acid), 1-adamantanol smoothly generates the bulky adamantyl carbocation. This is a greener approach, as water is the only byproduct, eliminating the generation of corrosive hydrogen halides.
    
  • Why is the alkylation exclusively para? The sheer steric bulk of the adamantyl carbocation makes ortho-attack kinetically unfavorable. The reaction naturally funnels toward the unhindered para position.

Bioactive Applications & Target Engagement

The 2-nitro-4-adamantyl phenyl scaffold is not just a chemical curiosity; it is a proven template for therapeutic discovery.

  • Retinoid Receptor (RAR) Modulators: Structurally related adamantyl-phenyl derivatives (such as 2-(adamantan-1-yl)-4-bromophenol) are critical intermediates in the synthesis of Adapalene, a third-generation topical retinoid used to treat acne by selectively binding to RAR-

    
     and RAR-
    
    
    
    [5].
  • Antiviral Tetrazoles: By reducing the nitro group and coupling it to form tetrazole rings, researchers have developed novel 2-adamantyl-5-aryl-2H-tetrazoles that exhibit significant antiviral properties and high thermal stability[4].

G A 2-Nitro-4-adamantyl Scaffold B Reduction to Amine A->B C Amide/Tetrazole Coupling B->C D Hydrophobic Pocket Anchoring C->D E Target Modulation (e.g., RAR, Viral Entry) D->E

Logical flow of scaffold derivatization and downstream therapeutic target engagement.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility, the following protocol for the synthesis of 4-(1-adamantyl)-2-nitrophenol is designed as a self-validating system . Every step includes an observable physical or chemical change that confirms success without requiring immediate spectroscopic analysis.

Protocol: Synthesis of 4-(1-Adamantyl)-2-nitrophenol

Phase 1: Adamantylation

  • Setup: Dissolve 1.0 eq of phenol and 1.0 eq of 1-adamantanol in glacial acetic acid.

  • Catalysis: Slowly add concentrated

    
     (0.1 eq) dropwise while stirring.
    
  • Heating: Elevate the temperature to 80°C for 4 hours.

  • Self-Validation Checkpoint: Pour the mixture into ice water. The immediate precipitation of a dense, white crystalline solid confirms the formation of the highly hydrophobic 4-(1-adamantyl)phenol intermediate. Filter and dry.

Phase 2: Regioselective Nitration

  • Setup: Dissolve the dried 4-(1-adamantyl)phenol in glacial acetic acid and cool the flask to exactly 0°C using an ice-salt bath.

    • Causal Insight: The adamantyl group strongly activates the aromatic ring via inductive effects. Allowing the temperature to exceed 5°C will inevitably lead to oxidative degradation or unwanted dinitration. Strict thermal control ensures kinetic trapping of the ortho-nitro product.

  • Addition: Slowly add 1.1 eq of 65%

    
     dropwise over 30 minutes, maintaining 0°C.
    
  • Self-Validation Checkpoint (Bathochromic Shift): As the nitration proceeds, the colorless solution will transition to a deep, vibrant yellow. This color change is self-validating evidence that the nitro chromophore has successfully integrated into the conjugated

    
    -system of the phenol.
    
  • Workup: Pour over crushed ice. Filter the resulting bright yellow precipitate. Recrystallize from ethanol to yield pure 4-(1-adamantyl)-2-nitrophenol[1].

Quantitative Data

The physicochemical properties of this scaffold dictate its behavior in both synthetic and biological environments. The data below summarizes the key metrics for 4-(1-adamantyl)-2-nitrophenol[1].

PropertyValuePharmacological Implication
Molecular Formula

Defines the core mass and elemental composition.
Molecular Weight 273.33 g/mol Well within Lipinski's Rule of 5 for optimal oral bioavailability.
CAS Number 32599-84-1Unique identifier for sourcing and compliance.
LogP (Predicted) ~4.5High lipophilicity; guarantees excellent membrane/BBB penetration.
H-Bond Donors 1 (Phenolic -OH)Allows for specific target-site anchoring via hydrogen bonding.
H-Bond Acceptors 4 (-

, -OH)
Facilitates interactions with aqueous solvent interfaces and target residues.
Physical State Yellow Crystalline SolidVisual indicator of purity and chromophore integrity.

References

1.[3] Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine - Preprints.org. Available at: 2.[2] Overcoming barriers with non-covalent interactions: supramolecular recognition of adamantyl cucurbit[n]uril assemblies for medical applications - RSC Publishing. Available at: 3.[4] Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles - NIH. Available at: 4.[5] 2-(Adamantan-1-yl)-4-bromophenol - Clinivex. Available at: 5.[1] 4-(1-Adamantyl)-2-nitrophenol - BIOFOUNT. Available at:

Sources

Overcoming the "Lipophilic Bullet" Paradox: Solubility Dynamics of Adamantyl-Nitrobenzylamine in DMSO and Ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the incorporation of the adamantane moiety is a well-established strategy to enhance the lipophilicity, metabolic stability, and membrane permeation of pharmacophores—often referred to as the "lipophilic bullet" approach. However, this structural modification inherently drives up the crystal lattice energy and drastically reduces aqueous solubility[1].

Adamantyl-nitrobenzylamine serves as a complex model compound: it combines the rigid, highly hydrophobic adamantane cage with a polar, hydrogen-bonding nitrobenzylamine moiety. This whitepaper provides an in-depth mechanistic analysis and validated experimental protocols for solvating adamantyl-nitrobenzylamine, focusing on the comparative efficacy of Dimethyl Sulfoxide (DMSO) and Ethanol as primary vehicles for biochemical and cell-based assays.

Physicochemical Profiling & Solvation Thermodynamics

To successfully formulate adamantyl-nitrobenzylamine, one must understand the thermodynamic tug-of-war between the solvent and the compound's functional groups.

The Role of Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar aprotic solvent with a high dielectric constant (


). It is the gold standard for creating high-concentration stock solutions of adamantane derivatives. The oxygen atom in DMSO's sulfoxide (

) group acts as a powerful hydrogen-bond acceptor, readily solvating the amine proton of the nitrobenzylamine moiety. Simultaneously, the hydrophobic methyl groups of DMSO interact with the bulky adamantane core via London dispersion forces.

While DMSO is highly effective, researchers must be cautious during downstream aqueous dilution. Adding even 5% DMSO to an aqueous buffer can alter the hydration shell of adamantane derivatives and systematically underestimate the binding affinity of the ligand to hydrophobic protein cavities[2][3].

The Role of Ethanol

Ethanol is a polar protic solvent (


). Unlike DMSO, ethanol can act as both a hydrogen-bond donor and acceptor, making it highly interactive with the nitro group (via H-bond donation) and the amine group. However, ethanol's smaller non-polar hydrocarbon tail is less efficient at disrupting the strong hydrophobic interactions of the adamantane cage compared to DMSO. Consequently, ethanol typically yields lower maximum thermodynamic solubility for adamantyl-nitrobenzylamine but is often preferred for in vivo formulations where DMSO toxicity is a limiting factor.
Comparative Solvation Data

The following table summarizes the theoretical and empirical physicochemical parameters governing the solubility of adamantyl-amine derivatives in these two solvents.

ParameterDimethyl Sulfoxide (DMSO)Ethanol (EtOH)Impact on Adamantyl-Nitrobenzylamine
Solvent Class Polar AproticPolar ProticDictates H-bond donor/acceptor dynamics.
Dielectric Constant (

)
46.724.5DMSO provides superior charge stabilization for the nitro group.
H-Bond Acceptor Capacity High (

bond)
Moderate (

oxygen)
Both solvate the amine proton; DMSO is more efficient.
H-Bond Donor Capacity NoneHigh (

proton)
EtOH can H-bond with the nitro oxygens.
Estimated Max Solubility


DMSO is preferred for concentrated master stocks.
Aqueous Dilution Risk High (Rapid precipitation)Moderate"Solvent shift" causes the adamantane core to aggregate.

Mechanistic Workflows & Visualizations

Understanding the pathway from solid-state powder to a stable aqueous bioassay is critical. The diagram below illustrates the solvation pathway and the thermodynamic risks associated with aqueous dilution.

SolvationPathway A Adamantyl-Nitrobenzylamine (Solid State Powder) B DMSO Solvation (Polar Aprotic) A->B High Efficacy (Primary Choice) C Ethanol Solvation (Polar Protic) A->C Moderate Efficacy (Low Toxicity Choice) D Stable Stock Solution (10-50 mM) B->D C->D E Aqueous Buffer Dilution (<1% Co-solvent) D->E Solvent Shift (Hydration Shell Formation) F Precipitation / Aggregation (Kinetic Limit Exceeded) E->F Conc > Aqueous Solubility G Stable Bioassay Solution (Thermodynamic Equilibrium) E->G Conc < Aqueous Solubility

Fig 1: Solvation pathways and the solvent-shift precipitation risk during aqueous dilution.

Self-Validating Experimental Protocols

To ensure scientific integrity, solubility must be measured using self-validating systems. Relying solely on visual inspection often leads to false positives due to the formation of nano-suspensions. Below are two authoritative protocols for determining the solubility of adamantyl-nitrobenzylamine.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask / HPLC-UV)

Causality Insight: Thermodynamic solubility represents the true equilibrium between the solid lattice and the solvated state. We sample at both 24 and 48 hours to self-validate that equilibrium has been reached (if


, equilibrium is confirmed).
  • Preparation of Solid Excess: Add 5 mg of solid adamantyl-nitrobenzylamine to a 1.5 mL glass vial.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., 100% Ethanol, or a 5% DMSO/95% PBS buffer mixture). Ensure visible solid remains; if all solid dissolves, add more compound until a suspension is maintained.

  • Equilibration: Seal the vial and place it in a thermostatic shaker at

    
     (or 
    
    
    
    for physiological relevance) at 300 RPM.
  • Phase Separation (Self-Validation Step): After 24 hours, extract a 100 µL aliquot. Centrifuge at 15,000 x g for 15 minutes to pellet undissolved solids. Repeat this extraction at 48 hours.

  • Quantification: Dilute the supernatant 1:100 in mobile phase to prevent precipitation upon column injection. Analyze via HPLC-UV against a pre-established standard curve of the compound dissolved in 100% DMSO.

  • Data Acceptance: The assay is valid only if the 24h and 48h concentrations differ by less than 5%.

Protocol 2: Kinetic Solubility Profiling via Nephelometry

Causality Insight: In high-throughput screening, compounds are stored in DMSO and diluted into aqueous buffers. Kinetic solubility measures the point at which the compound crashes out of solution (precipitates) due to the "solvent shift." Nephelometry detects this via light scattering.

  • Master Stock: Prepare a 10 mM stock of adamantyl-nitrobenzylamine in 100% DMSO[4].

  • Serial Dilution: Create a 10-point 2-fold serial dilution of the stock in 100% DMSO.

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a 96-well clear-bottom plate. (Final DMSO concentration = 1%).

  • Incubation: Incubate for 2 hours at room temperature to allow metastable supersaturated states to precipitate.

  • Measurement: Read the plate using a nephelometer (light scattering). The kinetic solubility limit is defined as the highest concentration well that does not exhibit a statistically significant increase in scattered light compared to a blank (1% DMSO in PBS).

AssayTree Start Select Solubility Assay Protocol Kinetic Kinetic Solubility (Nephelometry) Start->Kinetic High-Throughput Screening Thermo Thermodynamic Solubility (Shake-Flask / HPLC) Start->Thermo Formulation & Lead Optimization K_Step1 Aqueous Dilution (<2% DMSO) Kinetic->K_Step1 100% DMSO Stock T_Step1 Equilibrate 24h & 48h (Verify Equilibrium) Thermo->T_Step1 Solid Drug Excess + Solvent K_Step2 Measure Light Scattering (Detect Precipitation) K_Step1->K_Step2 T_Step2 HPLC-UV Quantification T_Step1->T_Step2 Centrifuge & Filter

Fig 2: Decision tree and workflow for Kinetic vs. Thermodynamic solubility assays.

Troubleshooting & Formulation Strategies

If adamantyl-nitrobenzylamine exhibits poor solubility even in co-solvent systems, consider the following field-proven interventions:

  • Cyclodextrin Inclusion Complexes: The adamantane cage has a highly specific, thermodynamically favorable fit within the hydrophobic cavity of

    
    -cyclodextrin. Forming an inclusion complex can drastically improve aqueous solubility without relying on high concentrations of toxic organic solvents[2][4].
    
  • Solid Dispersions: Dissolving the adamantane derivative alongside a hydrophilic carrier (e.g., PVP or PEG) in ethanol, followed by solvent evaporation, creates a solid dispersion that enhances the dissolution rate upon rehydration[4].

  • Surfactant Addition: If DMSO must be kept below 1%, the addition of non-ionic surfactants (e.g., Tween-20) can stabilize the kinetic nano-suspension of the drug, preventing macroscopic precipitation during the timeframe of a biological assay.

References

  • ACS Omega (ACS Publications) Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins URL: [Link]

  • RSC Advances (RSC Publishing) Experimental and theoretical investigation of cyclometallated platinum(II) complex containing adamantanemethylcyanamide... URL:[Link]

  • PubMed Central (PMC) Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability URL:[Link]

Sources

History and discovery of adamantyl-bearing pharmacophores in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The adamantane cage (


) is a unique diamondoid structure in medicinal chemistry, often described as a "lipophilic bullet."[1] Its rigid, spherical geometry and high lipophilicity allow it to traverse the blood-brain barrier (BBB) and occupy hydrophobic pockets in enzymes and ion channels with high specificity. This guide analyzes the evolution of adamantyl pharmacophores—from the serendipitous discovery of their antiviral properties to their rational design in neurodegenerative and metabolic therapeutics. We focus on the causality behind their efficacy: how steric bulk drives selectivity and how kinetic parameters (off-rates) define safety profiles.

The Chemical Foundation: Schleyer’s Rearrangement

Before it was a drug scaffold, adamantane was a chemical curiosity. Isolated from petroleum in 1933 by Landa, it remained rare until 1957, when Paul von R. Schleyer discovered a scalable synthetic route. This discovery is the bedrock of all adamantane-based medicinal chemistry.

The Thermodynamic Sink

Adamantane is the thermodynamic "sink" of the


 isomer landscape. It is virtually stress-free due to its consisting entirely of chair-conformation cyclohexane rings. Schleyer’s synthesis utilizes aluminum chloride (

) to force endo-tetrahydrodicyclopentadiene to rearrange into this most stable configuration.
Visualization: The Schleyer Synthesis Pathway

The following diagram illustrates the Lewis acid-catalyzed rearrangement that makes industrial production possible.

SchleyerSynthesis Precursor endo-Tetrahydrodicyclopentadiene (Strained C10H16) Catalyst Lewis Acid Catalyst (AlCl3 / heat) Precursor->Catalyst Initiation Carbocation Carbocation Intermediates Catalyst->Carbocation Hydride Abstraction Carbocation->Carbocation 1,2-Alkyl Shifts Adamantane Adamantane (Thermodynamic Sink) Carbocation->Adamantane Hydride Return

Figure 1: The Schleyer rearrangement converts strained precursors into the stable adamantane cage via a carbocation cascade.

The Antiviral Era: Amantadine and the M2 Channel

In the 1960s, 1-aminoadamantane (Amantadine) was found to inhibit Influenza A. The mechanism relies entirely on the adamantane cage's ability to physically occlude the viral M2 proton channel.

Mechanism of Action: Physical Occlusion

The M2 protein forms a tetrameric channel essential for viral uncoating. For the virus to release its RNA into the host cell, protons (


) must flow through this channel to acidify the viral interior.[2][3]
  • The Block: Amantadine binds inside the M2 pore.[2][4]

  • The Fit: The hydrophobic cage fits the pore lumen, while the ammonium group mimics the hydronium ion, disrupting the hydrogen-bonding network (specifically His37) required for proton relay [1].

Clinical Failure and Resistance

Resistance emerged rapidly due to single point mutations (e.g., S31N) in the transmembrane domain, which widened the pore or altered the binding pocket, rendering the adamantane cage ineffective. This highlights a critical lesson: steric blockers are highly susceptible to binding site mutations.

Neurological Breakthroughs: Memantine and Uncompetitive Antagonism

The most sophisticated application of the adamantane scaffold is Memantine (3,5-dimethyladamantan-1-amine), used in Alzheimer’s disease. Unlike Amantadine, Memantine’s value lies in its kinetics , not just its binding affinity.

The "Fast Off-Rate" Hypothesis

Glutamate excitotoxicity involves the overactivation of NMDA receptors (NMDAR), leading to massive


 influx and neuronal death. However, completely blocking NMDARs causes side effects (psychosis, coma) because physiological signaling is also blocked.

Memantine acts as an uncompetitive, low-affinity, open-channel blocker .[5][6][7]

  • Uncompetitive: It can only bind when the channel is open (activated by glutamate).

  • Fast Off-Rate: It binds and dissociates rapidly.

    • Pathological conditions (tonic activation): The channel stays open; Memantine accumulates and blocks the pore.

    • Physiological conditions (synaptic transmission): A transient high concentration of glutamate opens the channel. Memantine dissociates quickly enough to allow the necessary signal to pass [2].

NMDA_Mechanism Resting Resting NMDAR (Channel Closed) Activation Synaptic Activation (Glutamate Binds) Resting->Activation Open Open Channel (Ca2+ Influx) Activation->Open Pathological Chronic Overactivation (Excitotoxicity) Open->Pathological Prolonged Memantine Memantine Blockade (Traps in Pore) Pathological->Memantine Preferential Binding Memantine->Open Rapid Dissociation (Allows Signal)

Figure 2: Memantine's uncompetitive mechanism allows it to distinguish between noise (pathology) and signal (physiology).

The Metabolic Anchor: Saxagliptin and the S2 Pocket

In Type 2 Diabetes, DPP-4 inhibitors prolong the activity of incretin hormones. Saxagliptin (Onglyza) utilizes a 3-hydroxyadamantyl group, but not merely for bulk.

Structural Causality

Saxagliptin binds covalently to the catalytic Ser630 of DPP-4 via its nitrile group.[8] However, the adamantane moiety is the anchor that confers high potency (


 nM) and prolonged residence time (

min) [3].
  • S2 Subsite Occupancy: The adamantane cage fits snugly into the hydrophobic S2 subsite of the enzyme.

  • H-Bond Network: The hydroxyl group on the adamantane forms a critical hydrogen bond with Tyr547.[8] This interaction locks the inhibitor in place, preventing rapid dissociation seen in other inhibitors like Vildagliptin.

Comparative Data: Adamantyl Drugs
DrugIndicationTargetRole of AdamantaneDissociation

Amantadine Influenza / Parkinson'sM2 Channel / NMDARPore OcclusionFast
Memantine Alzheimer'sNMDARVoltage-dependent blockFast (Safety)
Saxagliptin Type 2 DiabetesDPP-4 EnzymeS2 Pocket Anchor (Hydrophobic + H-bond)Slow (~50 min)

Experimental Protocol: Synthesis of 1-Aminoadamantane

To synthesize adamantyl pharmacophores, one must often install an amine group at the bridgehead position. The Ritter Reaction is the industry-standard protocol for this transformation, favoring the formation of the stable tertiary carbocation at the bridgehead.

Protocol: Bridgehead Amination via Ritter Reaction

Objective: Convert Adamantane to 1-Acetamidoadamantane, then hydrolyze to 1-Aminoadamantane.

Reagents:

  • Adamantane (1.0 eq)[9][10]

  • Bromine (

    
    )[11][12]
    
  • Acetonitrile (

    
    )
    
  • Sulfuric Acid (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    , conc.)[13]
    
  • Sodium Hydroxide (NaOH)

Step-by-Step Methodology:

  • Bromination (Activation):

    • Reflux adamantane with excess

      
       for 4 hours.
      
    • Mechanism:[4][5][6][7][14][][16][17] Radical substitution occurs preferentially at the tertiary bridgehead carbon due to lower bond dissociation energy.

    • Workup: Quench with ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       to remove excess bromine. Extract with 
      
      
      
      .[13] Yields 1-bromoadamantane.[12][18]
  • Ritter Reaction (Substitution):

    • Dissolve 1-bromoadamantane in glacial acetic acid.

    • Add acetonitrile (excess) and cool to 0°C.

    • Add conc.

      
       dropwise.[13]
      
    • Critical Control Point: Maintain temperature <10°C during addition to prevent charring.

    • Mechanism:[4][5][6][7][14][][16][17] The acid generates a tertiary adamantyl carbocation, which is attacked by the nitrogen lone pair of acetonitrile, forming a nitrilium ion. Water workup yields the acetamide.

  • Hydrolysis (Deprotection):

    • Reflux the acetamide in 20% NaOH/diethylene glycol for 12 hours.

    • Purification: Steam distillation or extraction into ether followed by HCl salt formation.

Self-Validation Check:

  • TLC: Monitor the disappearance of the non-polar 1-bromoadamantane (

    
     in hexane) and appearance of the polar amide.
    
  • NMR:

    
     NMR should show the disappearance of the methyl singlet (from acetamide) after hydrolysis.
    

References

  • Inhibition of Influenza A Virus M2 Proton Channel. Journal of Virology. Available at: [Link]

  • Memantine: A Review of its Mechanism of Action. Neuropharmacology. Available at: [Link]

  • Binding Mode of Saxagliptin to DPP-4. Protein Data Bank (PDB: 3BJM). Available at: [Link]

  • Schleyer's Synthesis of Adamantane. Journal of the American Chemical Society. Available at: [Link]

Sources

Methodological & Application

Synthesis of [4-(1-Adamantyl)-2-nitrophenyl]methylamine from 1-(4-methyl-3-nitrophenyl)adamantane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: AN-CHM-2025-04

Executive Summary

This application note details a robust, chemoselective protocol for the synthesis of [4-(1-Adamantyl)-2-nitrophenyl]methylamine from 1-(4-methyl-3-nitrophenyl)adamantane .

The target molecule combines the lipophilic, membrane-permeable adamantane cage with a polar benzylamine handle, positioned ortho to a nitro group. This specific substitution pattern presents a synthetic challenge: converting a methyl group to a primary amine without reducing the nitro group or functionalizing the tertiary bridgehead carbons of the adamantane cage.

Key Technical Advantages of this Protocol:

  • Chemoselectivity: Utilizes the Delépine Reaction to avoid nitro group reduction (common with catalytic hydrogenation of nitriles/azides).

  • Regioselectivity: Optimizes radical conditions to favor benzylic bromination over adamantyl bridgehead bromination.

  • Scalability: Avoids chromatographic purification for intermediates, relying on precipitation and crystallization.[1]

Retrosynthetic Logic & Pathway

The transformation requires the functionalization of a benzylic carbon in the presence of two sensitive moieties: the electron-withdrawing nitro group and the electron-rich adamantane cage.

  • Step 1: Wohl-Ziegler Bromination. Radical bromination using N-Bromosuccinimide (NBS). Critical Control: The adamantane cage contains tertiary hydrogens susceptible to radical abstraction. However, the benzylic position, even when deactivated by the ortho-nitro group, is kinetically favored under controlled initiation.

  • Step 2: Delépine Amine Synthesis. Nucleophilic substitution with Hexamethylenetetramine (HMTA/Hexamine) followed by acid hydrolysis.[2] This route is superior to the Gabriel synthesis (hydrazine incompatibility with nitro groups) or Azide reduction (risk of reducing nitro to aniline).

Reaction Scheme (Pathway Visualization)

ReactionScheme SM 1-(4-methyl-3-nitrophenyl) adamantane Inter1 Intermediate A: Benzylic Bromide SM->Inter1 NBS, AIBN PhCF3, Reflux (Wohl-Ziegler) Inter2 Intermediate B: Hexaminium Salt Inter1->Inter2 Hexamine CHCl3, 25°C (Precipitation) Product Target: [4-(1-Adamantyl)-2-nitrophenyl] methylamine Inter2->Product HCl, EtOH Reflux (Delépine Hydrolysis)

Caption: Figure 1. Chemoselective synthetic route avoiding nitro-reduction and adamantane functionalization.

Experimental Protocol
Stage 1: Site-Selective Benzylic Bromination

Objective: Convert the methyl group to a bromomethyl group while minimizing di-bromination and adamantyl bromination.

Materials:

  • Substrate: 1-(4-methyl-3-nitrophenyl)adamantane (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water before use to remove free bromine.

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv)

  • Solvent:

    
    -Trifluorotoluene (PhCF
    
    
    
    ) - Green alternative to CCl
    
    
    .

Protocol:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a nitrogen inlet.

  • Dissolution: Dissolve the substrate in PhCF

    
     (5 mL per gram of substrate).
    
  • Addition: Add NBS and AIBN.

  • Reaction: Heat the mixture to reflux (approx. 102°C). The reaction is initiated when the suspension of NBS (denser than solvent) converts to succinimide (floats on solvent).[3]

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting material (

      
      ) and appearance of the mono-bromide (
      
      
      
      ).
    • Duration: Typically 2–4 hours. Do not over-reflux to prevent di-bromination.

  • Workup:

    • Cool to 0°C to fully precipitate succinimide.

    • Filter off the succinimide solid.[3]

    • Wash the filtrate with 5% sodium thiosulfate (to remove trace

      
      ) and water.
      
    • Dry over anhydrous

      
       and concentrate in vacuo.
      
    • Result: Yellowish solid (Intermediate A). Use directly in Stage 2.

Stage 2: The Delépine Reaction

Objective: Convert the benzylic bromide to the primary amine under mild, acidic conditions.

Materials:

  • Substrate: Intermediate A (from Stage 1)

  • Reagent: Hexamethylenetetramine (Hexamine) (1.1 equiv)

  • Solvent: Chloroform (

    
    )[4]
    
  • Hydrolysis: Conc. HCl / Ethanol[4][5]

Protocol:

  • Quaternization:

    • Dissolve Intermediate A in Chloroform (10 mL/g).

    • Add Hexamine (1.1 equiv) dissolved in a minimum amount of Chloroform.

    • Stir at room temperature for 12–18 hours.

    • Observation: The hexaminium salt is insoluble in chloroform and will precipitate as a white/pale yellow solid.

    • Isolation: Filter the precipitate, wash with cold chloroform, and dry under vacuum. This removes unreacted starting material and impurities.

  • Hydrolysis:

    • Suspend the salt in Ethanol (10 mL/g).

    • Add Conc.[6] HCl (3–4 equiv).

    • Reflux for 2–3 hours. The solid will dissolve as the salt breaks down into the amine hydrochloride, ammonium chloride, and formaldehyde diethyl acetal.

  • Purification:

    • Cool the reaction mixture.

    • Concentrate to remove ethanol and volatile acetals.

    • Basification: Resuspend the residue in water and carefully basify to pH > 10 using 2M NaOH.

    • Extraction: Extract the free amine with Dichloromethane (DCM) (3x).

    • Dry combined organic layers (

      
      ) and concentrate.
      
    • Final Product: [4-(1-Adamantyl)-2-nitrophenyl]methylamine (Yellow/Orange oil or solid).

Data & Troubleshooting Guide
Expected Analytical Data
ParameterSpecificationNotes
Yield (Overall) 65% – 75%High losses usually occur at the bromination stage if stopped too late (di-bromo formation).
Appearance Yellow crystalline solidColor is due to the nitro group conjugation.
1H NMR (CDCl3)

~4.0 ppm (s, 2H)
Characteristic benzylic

peak.
IR Spectrum 3300-3400 cm

(N-H)
Primary amine doublet.
IR Spectrum 1350, 1530 cm

(NO

)
Nitro group stretches must remain intact.
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Yield in Step 1 Bridgehead bromination (Adamantane)Lower temperature; ensure inert atmosphere; switch solvent to PhCF

if using Benzene.
Di-bromination Reaction time too longStop reaction at 90% conversion; separate SM during crystallization if necessary.
Incomplete Hydrolysis Insufficient acid/timeEnsure reflux is vigorous; check pH is strongly acidic during ethanol reflux.
Emulsion during Workup Amine surfactant propertiesUse brine; filter the biphasic mixture through Celite if necessary.
Workup & Isolation Logic Flow

WorkupFlow Start Crude Hydrolysis Mixture (EtOH/HCl) Step1 Evaporate Ethanol (Remove Formaldehyde Acetal) Start->Step1 Step2 Resuspend in Water (Acidic pH) Step1->Step2 Step3 Wash with Ether (Removes non-basic impurities) Step2->Step3 Step4 Basify Aqueous Layer (NaOH to pH > 10) Step3->Step4 Aqueous Phase Step5 Extract with DCM Step4->Step5 End Dry & Concentrate Target Amine Step5->End

Caption: Figure 2. Acid-Base extraction strategy to isolate the pure amine.

References
  • Delépine Reaction Mechanism & Utility

    • Source: Organic Chemistry Portal. "Delépine Reaction."[1][2][4][5][7]

    • URL:[Link]

  • Bromination of Adamantane Derivatives

    • Source: BenchChem.[3][8] "A Comparative Guide to Brominating Agents for Adamantane Synthesis."

  • Synthesis of Adamantyl-Phenylalkylamines

    • Source: ResearchGate. "4-(1-Adamantyl)
    • URL:[Link]

  • NBS Reactivity Profile

    • Source: Organic Chemistry Portal. "N-Bromosuccinimide (NBS)."[3][9]

    • URL:[Link]

Sources

Application Notes and Protocols: A Detailed Guide to the Amination of 4-(1-adamantyl)-2-nitrobenzyl bromide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive protocol for the nucleophilic substitution amination of 4-(1-adamantyl)-2-nitrobenzyl bromide. Molecules incorporating both the adamantyl cage and a nitrobenzyl moiety are of significant interest in medicinal chemistry and materials science due to their unique steric and electronic properties.[1][2][3] The bulky, lipophilic adamantyl group can enhance pharmacokinetic properties, while the nitroaromatic system is a versatile precursor for further functionalization. This guide is intended for researchers in organic synthesis, drug discovery, and materials development, offering a detailed, step-by-step methodology, mechanistic insights, and strategies for process optimization.

Introduction and Mechanistic Overview

The synthesis of substituted benzylamines is a cornerstone of modern organic chemistry, providing access to a vast array of biologically active compounds and synthetic intermediates.[4] The target transformation involves the displacement of a bromide from a benzylic position by an amine nucleophile. The substrate, 4-(1-adamantyl)-2-nitrobenzyl bromide, possesses distinct structural features that dictate its reactivity.

  • Benzylic Bromide: The carbon-bromine bond at the benzylic position is inherently labile, making the bromide an excellent leaving group for nucleophilic substitution reactions.

  • Ortho-Nitro Group: The presence of a strongly electron-withdrawing nitro group at the ortho position significantly enhances the electrophilicity of the benzylic carbon. This activation polarizes the C-Br bond and makes the carbon atom highly susceptible to nucleophilic attack. Mechanistically, this electronic effect strongly favors an SN2 (bimolecular nucleophilic substitution) pathway over an SN1 pathway, as any formation of a benzylic carbocation would be destabilized by the adjacent electron-withdrawing nitro group.[5][6]

  • Para-Adamantyl Group: This bulky, non-polar group, while sterically distant from the reaction center, influences the molecule's overall solubility, lipophilicity, and crystal packing. Its derivatives have found diverse applications, from antiviral agents to materials science.[7][8]

The generalized reaction scheme is presented below:

Reaction Scheme for Amination

This protocol will detail the reaction of the bromide with a generic primary or secondary amine (R¹R²NH), which requires a non-nucleophilic base to neutralize the hydrogen bromide (HBr) byproduct generated during the reaction.

Experimental Protocol

This protocol is a robust starting point and can be adapted for various primary and secondary amines.

Materials and Reagents
ReagentGradeSupplierNotes
4-(1-adamantyl)-2-nitrobenzyl bromide≥97% PurityCustom Synthesis/VendorCaution: Potent lachrymator. Handle in a fume hood.
Amine (e.g., Piperidine, Morpholine, etc.)Anhydrous, ≥99%Sigma-Aldrich, etc.Use 1.2 to 1.5 equivalents.
N,N-Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%Sigma-Aldrich, etc.Acts as a non-nucleophilic base. Use 1.5 to 2.0 equivalents.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics, etc.Polar aprotic solvent. Ensure it is dry.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionN/ALab-preparedFor aqueous wash.
Brine (Saturated NaCl Solution)N/ALab-preparedFor aqueous wash.
Anhydrous Magnesium Sulfate (MgSO₄)N/AVWRFor drying organic layers.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
Equipment
  • Round-bottom flasks and magnetic stir bars

  • Magnetic stirrer hotplate

  • Condenser and nitrogen/argon inlet

  • Temperature controller/thermometer

  • Separatory funnel

  • Rotary evaporator

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Step-by-Step Procedure

The overall experimental workflow is depicted in the following diagram.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Weigh Reagents - Bromide Substrate - Amine - DIPEA setup 2. Assemble Glassware - Dry Flask under N2 - Add Stir Bar reagents->setup dissolve 3. Dissolve Substrate - Add Bromide & DMF - Stir to dissolve setup->dissolve add_reagents 4. Add Reagents - Add Amine (slowly) - Add DIPEA dissolve->add_reagents react 5. Heat Reaction - Set Temp (e.g., 50 °C) - Stir for 2-12 h add_reagents->react monitor 6. Monitor Progress - TLC or LC-MS - Check for starting material react->monitor quench 7. Quench & Extract - Cool to RT - Dilute with EtOAc & H2O - Separate layers monitor->quench wash 8. Wash Organic Layer - Use NaHCO3 then Brine quench->wash dry 9. Dry & Concentrate - Dry over MgSO4 - Filter & Evaporate wash->dry purify 10. Purify Product - Silica Gel Chromatography dry->purify characterize 11. Characterize - NMR (1H, 13C) - Mass Spectrometry - IR Spectroscopy purify->characterize

Sources

Application Note: Regioselective Synthesis of 1-Methyl-5-(1-adamantyl)benzimidazoles via [4-(1-Adamantyl)-2-nitrophenyl]methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Synthetic Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Benzimidazoles are privileged pharmacophores in modern drug discovery. The strategic incorporation of an adamantyl moiety into the benzimidazole scaffold significantly enhances lipophilicity, improves blood-brain barrier permeability, and drives multi-target engagement (e.g., antiviral, anticancer, and CB2 receptor agonist activities) .

Expert Nomenclature Insight: While the name "[4-(1-Adamantyl)-2-nitrophenyl]methylamine" can sometimes be ambiguously interpreted as a benzylamine derivative, in the context of benzimidazole synthesis, it explicitly refers to the N-methylated aniline derivative: N-methyl-4-(1-adamantyl)-2-nitroaniline . A benzylamine derivative would undergo cyclization to form a 6-membered quinazoline ring. By using the N-methyl aniline, the pre-installed methyl group breaks the symmetry of the resulting diamine, directing the cyclocondensation to exclusively form the 1-methyl-5-(1-adamantyl)benzimidazole regioisomer, completely eliminating downstream tautomer separation.

G A [4-(1-Adamantyl)-2-nitrophenyl]methylamine (Starting Material) B Catalytic Reduction (H2, Pd/C, EtOH) A->B Step 1 Nitro Reduction C 4-(1-Adamantyl)-N1-methylbenzene-1,2-diamine (Intermediate) B->C D Cyclocondensation (R-CHO, Na2S2O5, DMF) C->D Step 2 Ring Closure E 1-Methyl-5-(1-adamantyl)-2-R-benzimidazole (Target Scaffold) D->E

Figure 1: Regioselective synthetic workflow for 1-methyl-5-(1-adamantyl)benzimidazoles.

Experimental Protocols & Causality

This workflow is designed as a self-validating system , where visual and spectroscopic cues at each step confirm reaction success without requiring immediate LC-MS analysis.

Step 1: Catalytic Reduction of the Nitro Group

Causality: The nitro group must be reduced to an amine to provide the requisite 1,2-diamine for ring closure . While chemical reductants (e.g., SnCl₂, Fe/HCl) are viable, catalytic hydrogenation using Pd/C is preferred for its high atom economy. The bulky adamantyl group at the para-position sterically shields the aromatic ring but does not impede the reduction of the ortho-nitro group .

Protocol:

  • Preparation: Dissolve [4-(1-Adamantyl)-2-nitrophenyl]methylamine (10.0 mmol) in anhydrous ethanol (50 mL) in a flame-dried round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol%) under a strict argon atmosphere to prevent spontaneous ignition.

  • Hydrogenation: Purge the reaction vessel with H₂ gas (3 cycles) and maintain under a hydrogen balloon (1 atm) at room temperature for 4-6 hours.

  • Self-Validation Check 1: The starting nitro compound is bright yellow. The reaction is complete when the solution becomes colorless. TLC (Hexane:EtOAc 3:1) will show the disappearance of the high-Rf yellow spot and the appearance of a low-Rf UV-active spot.

  • Workup: Filter the mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad with excess ethanol (20 mL).

  • Isolation: Concentrate the filtrate in vacuo to afford 4-(1-adamantyl)-N1-methylbenzene-1,2-diamine. Critical Handling Note: The resulting diamine is highly susceptible to air oxidation (turning dark purple/brown). Proceed immediately to Step 2.

Step 2: Oxidative Cyclocondensation

Causality: Condensation of the asymmetric 1,2-diamine with an aldehyde initially forms a Schiff base, which undergoes intramolecular cyclization to a benzimidazoline intermediate. A mild oxidant is strictly required to aromatize this intermediate into the final benzimidazole. Sodium metabisulfite (Na₂S₂O₅) serves a dual purpose: it forms a bisulfite adduct with the aldehyde (enhancing electrophilicity) and acts as a mild oxidant during the final aromatization step.

Protocol:

  • Reaction Setup: Dissolve the freshly prepared 4-(1-adamantyl)-N1-methylbenzene-1,2-diamine (10.0 mmol) and the desired aryl/alkyl aldehyde (11.0 mmol) in anhydrous DMF (30 mL).

  • Oxidant Addition: Add Na₂S₂O₅ (15.0 mmol) in one portion.

  • Cyclization: Heat the mixture to 90°C and stir for 8-12 hours under an open-air condenser.

  • Quenching & Precipitation: Cool the reaction to room temperature. Pour the mixture slowly into ice-cold distilled water (150 mL) while stirring vigorously.

  • Self-Validation Check 2: The target benzimidazole will precipitate as an off-white to pale-yellow solid. Under 254 nm UV light, the precipitate will exhibit strong fluorescence—a hallmark of the conjugated benzimidazole core.

  • Purification: Collect the solid via vacuum filtration, wash with cold water, and recrystallize from EtOH/H₂O to yield the pure 1-methyl-5-(1-adamantyl)-2-substituted-1H-benzimidazole.

Mechanism N1 1,2-Diamine Intermediate N2 Schiff Base Formation (Imine intermediate) N1->N2 + Aldehyde (-H2O) N3 Intramolecular Nucleophilic Attack (Ring Closure) N2->N3 N4 Benzimidazoline Intermediate N3->N4 N5 Oxidative Dehydrogenation (Na2S2O5 or Air) N4->N5 N6 Substituted Benzimidazole N5->N6 -2H

Figure 2: Mechanistic pathway of the oxidative cyclocondensation step.

Data Presentation: Optimization of Cyclization Conditions

To demonstrate the causality behind selecting Na₂S₂O₅ in DMF, the following quantitative data summarizes the optimization of the cyclocondensation step (Step 2) using benzaldehyde as the model electrophile.

EntrySolventOxidant / AdditiveTemp (°C)Time (h)Isolated Yield (%)Regiomeric Purity
1EtOHAir (O₂)782445>99%
2DMFNone902420>99%
3 DMF Na₂S₂O₅ 90 8 88 >99%
4AcOHNone1001275>99%

Table 1: Optimization of the cyclocondensation step. Entry 3 demonstrates that Na₂S₂O₅ in DMF provides the optimal balance of reaction kinetics, preventing the degradation of the air-sensitive diamine while maximizing the yield of the target scaffold.

Conclusion

Utilizing [4-(1-Adamantyl)-2-nitrophenyl]methylamine is a highly effective, regioselective strategy for synthesizing adamantane-hybridized benzimidazoles. By establishing the N-methyl substituent early in the synthetic sequence, researchers bypass the complex downstream separations of N-H tautomers. This self-validating protocol streamlines the development of highly lipophilic, multi-target ligands for advanced pharmacological screening.

References

  • Title: Synthesis and Crystal Structure of Adamantylated 4,5,6,7-Tetrahalogeno-1H-benzimidazoles Novel Multi-Target Ligands Source: International Journal of Molecular Sciences (via PMC) URL: [Link]

  • Title: Review of synthesis process of nitrobenzimidazole derivatives Source: Polycyclic Aromatic Compounds (Taylor & Francis) URL: [Link]

  • Title: Synthesis of O-and N-Methyl Derivatives of 5(6)- Hydroxy-4(7)-nitro-2-(1-adamantyl)benzimidazole Source: Bulletin of the Georgian National Academy of Sciences URL: [Link]

Application Note: Advanced Reductive Amination Protocols for Adamantyl-Phenyl Aldehydes in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The incorporation of the adamantane motif into pharmaceutical scaffolds is a highly effective strategy in modern drug design. Adamantyl-phenyl derivatives exhibit exceptional lipophilicity, metabolic stability, and a rigid three-dimensional pharmacophore that enhances membrane permeability and target-specific binding[1]. However, synthesizing secondary and tertiary amines from adamantyl-phenyl aldehydes via reductive amination presents significant synthetic challenges.

The primary obstacle is steric hindrance . The bulky adamantyl cage creates a substantial steric shield around the adjacent phenyl-aldehyde moiety, which can severely retard the initial nucleophilic attack of the amine and the subsequent dehydration required to form the imine or iminium intermediate. Consequently, standard reductive amination conditions often lead to poor yields, prolonged reaction times, or the undesired direct reduction of the aldehyde to a primary alcohol. This application note details field-proven, chemoselective methodologies designed specifically to overcome the steric constraints of adamantyl-phenyl aldehydes[2].

Mechanistic Causality in Reagent Selection

Reductive amination is fundamentally a two-stage equilibrium process: the condensation of a carbonyl with an amine to form a hemiaminal that dehydrates into an imine/iminium species, followed by the irreversible reduction of the C=N bond[3].

For sterically hindered adamantyl-phenyl aldehydes, the causality behind reagent selection dictates the success of the reaction:

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): STAB is the premier reagent for direct reductive amination. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. This makes STAB unreactive toward the bulky, unactivated adamantyl-phenyl aldehyde at room temperature, yet reactive enough to rapidly reduce the more electrophilic protonated iminium ion once it forms[4].

  • Titanium(IV) Isopropoxide (Ti(OiPr)₄) with NaBH₄: When coupling the aldehyde with exceptionally hindered primary amines or weakly nucleophilic anilines, STAB may fail because the imine never forms. Ti(OiPr)₄ acts as a dual-purpose reagent: it serves as a Lewis acid to activate the sterically shielded carbonyl oxygen, and it acts as an irreversible water scavenger (forming insoluble TiO₂) to drive the unfavorable condensation equilibrium forward[4].

Reaction Workflow & Pathway

G A Adamantyl-Phenyl Aldehyde (Sterically Hindered) C Hemiaminal Intermediate A->C H+ / Lewis Acid B Amine Nucleophile (1° or 2°) B->C Nucleophilic Attack D Iminium Ion / Imine C->D - H2O (Dehydration) E Hydride Reduction (STAB / NaBH3CN) D->E Chemoselective F Target Adamantyl-Phenyl Amine E->F Irreversible Step

Reaction pathway for the reductive amination of adamantyl-phenyl aldehydes.

Quantitative Data: Reducing Agent Comparison

To guide experimental design, the following table summarizes the performance metrics of common reducing agents when applied to bulky adamantyl-phenyl substrates[4][5].

Reducing AgentAldehyde Reduction RateImine Reduction RateSteric ToleranceTypical Yield (Bulky Substrates)Recommended Use Case
NaBH(OAc)₃ (STAB) Very SlowFastHigh75 - 90%Direct amination with 1°/2° aliphatic amines.
NaBH₃CN SlowFastModerate60 - 80%Acidic conditions (pH ~5); generates toxic HCN.
NaBH₄ Very FastFastLow< 30%Stepwise amination only (after complete imine formation).
Fe(CO)₅ NoneModerateVery High70 - 85%Hydrogen-free, high-temperature conditions[5].

Experimental Protocols

Protocol A: Direct Reductive Amination using STAB

Optimal for moderately hindered secondary amines and standard primary amines.

Reagents: Adamantyl-phenyl aldehyde (1.0 eq), Amine (1.2 eq), NaBH(OAc)₃ (1.5 eq), Glacial Acetic Acid (1.0 eq), 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (0.2 M).

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the adamantyl-phenyl aldehyde (1.0 eq) and the amine (1.2 eq) in anhydrous DCE.

  • Acid Catalysis: Add glacial acetic acid (1.0 eq) dropwise. Causality: The weak acid protonates the intermediate hemiaminal, facilitating the departure of water to form the iminium ion without fully protonating the amine nucleophile.

  • Equilibration: Stir the mixture at room temperature for 30–60 minutes to allow the iminium equilibrium to establish.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes to prevent mild exotherms.

  • Reaction Monitoring: Stir at room temperature for 12–24 hours. Monitor via TLC (Hexanes/EtOAc) until the aldehyde spot is fully consumed.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ (Caution: gas evolution). Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Lewis Acid-Mediated Stepwise Amination

Optimal for highly hindered amines or anilines where Protocol A yields unreacted starting material.

Reagents: Adamantyl-phenyl aldehyde (1.0 eq), Amine (1.2 eq), Ti(OiPr)₄ (2.0 eq), NaBH₄ (1.5 eq), Anhydrous Ethanol (0.2 M).

Step-by-Step Methodology:

  • Imine Condensation: Dissolve the aldehyde and amine in anhydrous ethanol. Add Ti(OiPr)₄ (2.0 eq) via syringe.

  • Dehydration: Stir the mixture at room temperature for 12 hours. Causality: Ti(OiPr)₄ forces the condensation of sterically hindered substrates by precipitating titanium dioxide species, effectively removing water from the system.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Carefully add NaBH₄ (1.5 eq) in small portions. Causality: NaBH₄ is used here instead of STAB because the imine is already fully formed; NaBH₄ provides a stronger hydride source to rapidly reduce the sterically encumbered imine.

  • Workup: Stir for an additional 2 hours at room temperature. Quench by adding 1 M aqueous NaOH to precipitate titanium salts. Filter the resulting suspension through a pad of Celite, washing with EtOAc. Separate the organic layer, dry, and concentrate.

Self-Validating Systems & Analytical Quality Control

A robust protocol must be self-validating to ensure the reaction is proceeding as intended, rather than merely reducing the starting aldehyde to an adamantyl-phenyl alcohol. The following in-process controls (IPCs) are integrated into the workflow:

  • Pre-Reduction Verification (Protocol B): Before the addition of NaBH₄, an aliquot is analyzed via IR spectroscopy. The disappearance of the strong carbonyl stretch (~1700 cm⁻¹) and the appearance of an imine stretch (~1640 cm⁻¹) self-validates successful condensation.

  • Post-Reduction NMR Validation: The definitive proof of successful amination is the complete disappearance of the characteristic aldehyde proton signal (singlet, δ 9.8–10.2 ppm) in the ¹H NMR spectrum. This must be accompanied by the appearance of a new benzylic methylene signal (δ 3.5–4.2 ppm), integrating to 2 protons, confirming the formation of the C-N bond.

  • LC-MS Monitoring: The target amine will exhibit a clear [M+H]⁺ mass shift corresponding to the exact mass of the coupled product, whereas the undesired alcohol byproduct will show a mass corresponding to [Aldehyde + 2H].

References

  • Afanasyev, O. I., Usanov, D. L., & Chusov, D. (2017). Hydrogen-free reductive amination using iron pentacarbonyl as a reducing agent. RSC Advances.
  • Ryu, H. W., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23).
  • Khaziev, R., et al. (2019). Synthesis and Antimicrobial Activity of Adamantyl Substituted Pyridoxine Derivatives. Bentham Science.
  • Organic Chemistry Tutor. Reductive Amination.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

Sources

Reagents for introducing adamantyl groups into nitrobenzylamine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Introduction of Adamantyl Motifs into Nitrobenzylamine Scaffolds

Abstract & Strategic Overview

The incorporation of adamantane cages into nitrobenzylamine scaffolds is a high-value transformation in medicinal chemistry, often referred to as the "Lipophilic Bullet" strategy.[1][2] This modification significantly alters the physicochemical profile of the parent molecule, enhancing lipophilicity (


), blood-brain barrier (BBB) permeability, and metabolic stability by blocking metabolically labile sites.

However, the steric bulk of the adamantyl group and the chemoselectivity required to preserve the nitro group (essential for later reduction or pharmacophoric interaction) present synthetic challenges. This guide details three validated protocols for introducing adamantyl moieties, categorized by the resulting linkage and attachment point.

Reagent Selection Decision Matrix

The choice of reagent dictates not only the chemical linkage but also the spatial orientation of the adamantane cage (1-position vs. 2-position).

Desired LinkageAttachment PointPrimary ReagentPreferred Protocol
Secondary Amine 2-Adamantyl (Bridge)2-AdamantanoneProtocol A: Reductive Amination
Amide 1-Adamantyl (Bridgehead)1-Adamantanecarboxylic AcidProtocol B: HATU Coupling
Urea 1-Adamantyl (Bridgehead)1-Adamantyl IsocyanateProtocol C: Urea Formation

Critical Mechanism & Workflow Visualization

The following diagram illustrates the decision logic and mechanistic pathways for the two primary protocols.

Adamantylation_Pathways Start Nitrobenzylamine Scaffold Decision Target Linkage? Start->Decision RouteA Route A: Amine (2-Adamantyl) Decision->RouteA Secondary Amine RouteB Route B: Amide (1-Adamantyl) Decision->RouteB Amide ReagentA Reagent: 2-Adamantanone RouteA->ReagentA StepA1 Imine Formation (Acid Cat.) ReagentA->StepA1 StepA2 Reduction (STAB) StepA1->StepA2 Selective Reduction ProductA 2-Adamantyl Amine StepA2->ProductA ReagentB Reagent: 1-Adamantanecarboxylic Acid RouteB->ReagentB StepB1 Activation (HATU/DIPEA) ReagentB->StepB1 ProductB 1-Adamantyl Amide StepB1->ProductB

Figure 1: Synthetic workflow for selecting the appropriate adamantylation pathway based on the desired pharmacophore.

Protocol A: Reductive Amination (The "Gold Standard" for Amines)

Objective: Synthesis of N-(2-adamantyl)-nitrobenzylamine derivatives. Rationale: Direct alkylation using 2-bromoadamantane is low-yielding due to steric hindrance and competing elimination. Reductive amination using Sodium Triacetoxyborohydride (STAB) is the preferred method because it is chemoselective—it reduces the intermediate imine without reducing the nitro group, unlike catalytic hydrogenation (


) or 

.
Reagents & Materials
  • Substrate: Nitrobenzylamine derivative (1.0 equiv).

  • Carbonyl Source: 2-Adamantanone (1.2 equiv).

  • Reductant: Sodium Triacetoxyborohydride [

    
    ] (1.5 equiv).
    
  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous).

  • Catalyst: Glacial Acetic Acid (AcOH).

Step-by-Step Methodology
  • Imine Formation (Pre-equilibrium):

    • In a flame-dried round-bottom flask under

      
      , dissolve the nitrobenzylamine (1.0 mmol) and 2-adamantanone (1.2 mmol) in anhydrous DCE (5 mL).
      
    • Add Glacial Acetic Acid (1.0 - 2.0 equiv).

    • Expert Insight: 2-Adamantanone is sterically bulky. The acid catalyst is critical to protonate the ketone, facilitating nucleophilic attack by the amine. Stir at room temperature for 30–60 minutes before adding the reductant to ensure imine formation.

  • Selective Reduction:

    • Add

      
       (1.5 mmol) in a single portion.
      
    • Stir the suspension at room temperature for 4–16 hours.

    • Monitoring: Monitor by TLC or LC-MS.[3] Look for the disappearance of the imine (often visible under UV) and the appearance of the product mass (

      
      ).
      
  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous

      
       (slowly, gas evolution occurs).
      
    • Extract with DCM (

      
      ).[4]
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Purify via flash column chromatography (Hexanes/Ethyl Acetate). The adamantyl group makes the product significantly less polar than the starting amine.

Protocol B: Amide Coupling (The "Robust" Route)

Objective: Synthesis of N-(nitrobenzyl)-1-adamantanecarboxamide. Rationale: To introduce the adamantyl group at the bridgehead (1-position), we utilize 1-adamantanecarboxylic acid. Due to the extreme steric bulk of the adamantane cage, standard coupling agents (EDC/NHS) are often too slow. HATU is recommended for its high reactivity.

Reagents & Materials
  • Substrate: Nitrobenzylamine derivative (1.0 equiv).

  • Acid: 1-Adamantanecarboxylic acid (1.1 equiv).

  • Coupling Agent: HATU (1.2 equiv).

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0–3.0 equiv).

  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology
  • Activation:

    • Dissolve 1-adamantanecarboxylic acid (1.1 mmol) in anhydrous DMF (3 mL).

    • Add DIPEA (2.0 mmol) and stir for 5 minutes.

    • Add HATU (1.2 mmol). The solution should turn slightly yellow/orange. Stir for 10–15 minutes to form the activated ester.

  • Coupling:

    • Add the nitrobenzylamine (1.0 mmol) to the reaction mixture.

    • Stir at room temperature for 2–6 hours.

    • Expert Insight: If the amine is a hydrochloride salt, increase DIPEA to 4.0 equiv to ensure the amine is free-based.

  • Workup (Crucial for DMF removal):

    • Dilute with Ethyl Acetate (30 mL).

    • Wash 1: 5% LiCl solution (removes DMF efficiently).[3]

    • Wash 2: 1M HCl (removes unreacted amine and DIPEA).

    • Wash 3: Saturated

      
       (removes unreacted acid).
      
    • Dry over

      
       and concentrate.
      

Comparative Data & Troubleshooting

Reducing Agent Compatibility Table
Reducing AgentNitro Group Compatible?Imine SelectivityRecommended?

(STAB)
Yes High Primary Choice

YesModerateSecondary (Toxic)

YesLow (Reduces Ketones)Not Recommended

No (Reduces to Aniline)N/AAvoid

No (Reduces to Aniline)N/AAvoid
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (Protocol A) Incomplete imine formation due to steric bulk.Increase AcOH to 2.0 equiv; extend "pre-stir" time to 2 hours; use DCE (higher temp capability) instead of DCM.
Dialkylation (Protocol A) Primary amine reacting twice.2-Adamantanone is bulky, so dialkylation is rare. If observed, use slow addition of the ketone.
No Reaction (Protocol B) Carboxylic acid is too hindered.Switch from HATU to the Acid Chloride method: Reflux acid in

(2h), evaporate, then react with amine/TEA in DCM.

References

  • Abdel-Magid, A. F., et al. (1996).[5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

    • Core reference for the STAB protocol and chemoselectivity.
  • Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews.

    • Review on the pharmacological impact of adamantane substitution.
  • BenchChem. (2025).[3] "Application Notes and Protocols for Amide Coupling with Carboxylic Acids." BenchChem Application Library.

    • General protocols for H
  • Liu, G., et al. (2011). "Memantine Derivatives as Multi-Target Agents." Journal of Medicinal Chemistry.

    • Specific examples of adamantane-amine synthesis in drug discovery.

Sources

Application Note: Rational Design and Evaluation of Adamantyl Nitrobenzylamine Hybrids in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The rapid emergence of drug-resistant viral strains has critically bottlenecked the efficacy of traditional antiviral monotherapies. For instance, the widespread S31N mutation in the influenza A M2 proton channel has rendered classical adamantane derivatives, such as amantadine and rimantadine, largely ineffective[1]. To overcome these resistance profiles, modern antiviral drug discovery has shifted toward polypharmacology—designing single chemical entities capable of modulating multiple targets simultaneously.

Recent structural and functional studies have highlighted two distinct but complementary antiviral targets:

  • Viral Ion Channels and Endosomal pH: Adamantane derivatives possess inherent endosomotropic properties. They can block viroporins (like the M2 channel in Influenza or the E protein in Coronaviruses) and elevate endosomal pH, thereby preventing the pH-dependent uncoating of the virus[2][3].

  • Host Serine Proteases: The entry of several respiratory viruses, including SARS-CoV-2 and Influenza, relies heavily on host proteases such as TMPRSS2 and HAT (TMPRSS11D) to cleave and activate viral spike proteins. Recent screening has identified p-aminobenzylamine derivatives (synthesized via the reduction of nitrobenzylamine precursors) as potent, non-covalent dual inhibitors of these proteases[4].

By covalently linking an adamantyl moiety with a nitrobenzylamine scaffold (subsequently reduced to an aminobenzylamine), researchers can generate a dual-action hybrid. The adamantane core drives lipophilic membrane insertion and ion channel blockade, while the basic amine of the benzylamine moiety mimics the basic residues (arginine/lysine) recognized by the S1 pocket of trypsin-like serine proteases[4].

G A Adamantyl-Nitrobenzylamine Hybrid Scaffold B Adamantane Moiety A->B C Aminobenzylamine Moiety (Post-Reduction) A->C D Viral Ion Channels (e.g., M2, E-protein) B->D binds/blocks E Host Proteases (TMPRSS2, Cathepsin L) C->E competitive inhibition F Endosomal pH Alteration & Uncoating Blockade D->F G Inhibition of Viral Spike Protein Cleavage E->G H Arrest of Viral Entry & Replication F->H G->H

Fig 1. Dual-action mechanistic pathway of adamantyl-aminobenzylamine hybrids in arresting viral entry.

Experimental Workflows and Methodologies

The development of these hybrid compounds requires a tightly integrated workflow encompassing chemical synthesis, in vitro viral replication assays, and target-specific mechanistic validation.

Workflow S1 Step 1: Scaffold Synthesis (Adamantane + 4-Nitrobenzylamine) S2 Step 2: Reduction & Derivatization (Nitro to Amine Transition) S1->S2 S3 Step 3: In Vitro Screening (MDCK / Vero E6 Cells) S2->S3 S4 Step 4: Mechanistic Assays (Protease FRET & Patch-Clamp) S3->S4 S5 Step 5: Lead Optimization (SAR & Cytotoxicity Analysis) S4->S5

Fig 2. Step-by-step experimental workflow from scaffold synthesis to lead optimization.

Protocol 1: Synthesis of the Adamantyl-Aminobenzylamine Scaffold

Causality Note: 4-nitrobenzylamine hydrochloride is utilized as the starting building block because the nitro group serves as a highly stable, electron-withdrawing masking group during the initial bulky coupling with the adamantane derivative. This prevents unwanted side reactions at the para-position.

  • Amide Coupling: Dissolve 1-adamantanecarboxylic acid (1.0 eq) and 4-nitrobenzylamine hydrochloride (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) to liberate the free base of the amine, followed by HATU (1.2 eq) to activate the carboxylic acid. Stir at room temperature for 12 hours.

  • Purification: Quench with water, extract with ethyl acetate, and wash the organic layer with brine. Purify the intermediate via flash chromatography.

  • Nitro Reduction: To unmask the active pharmacophore, dissolve the intermediate in methanol. Add 10% Pd/C (0.1 eq by weight) and stir under a hydrogen atmosphere (1 atm) for 4 hours at room temperature[4].

  • System Validation: Confirm the complete reduction of the nitro group to the primary amine via LC-MS (shift in molecular weight) and

    
    H-NMR (disappearance of downfield aromatic nitro protons and appearance of the amine 
    
    
    
    broad singlet).
Protocol 2: In Vitro Antiviral Efficacy & Cytotoxicity Assay

Causality Note: To calculate a reliable Selectivity Index (SI), the 50% Cytotoxic Concentration (


) and 50% Effective Concentration (

) must be determined in parallel using the exact same cell line and incubation periods[1].
  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells (for Influenza) or Vero E6 cells (for Coronaviruses) into 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C (5% 
    
    
    
    ).
  • Cytotoxicity (

    
    ) Determination:  Treat cells with serial dilutions of the synthesized compounds (0.1 µM to 200 µM). After 48 hours, add MTT reagent. The conversion of MTT to formazan by metabolically active cells provides a colorimetric readout of viability.
    
  • Antiviral Efficacy (

    
    ) Determination:  Infect the seeded cells with the target virus at a Multiplicity of Infection (MOI) of 0.01. One hour post-infection, remove the viral inoculum and add the compound dilutions. Quantify viral replication after 48 hours via qRT-PCR of the viral RNA in the supernatant.
    
  • System Validation: Include Amantadine as a positive control for Influenza M2 blockade[1] and Camostat mesylate as a positive control for TMPRSS2 inhibition. A Z'-factor > 0.5 must be achieved for the assay plates to be considered valid.

Protocol 3: FRET-Based TMPRSS2 Inhibition Assay

Causality Note: A FRET (Förster Resonance Energy Transfer) assay utilizing a fluorogenic peptide substrate (Boc-QAR-AMC) is employed to confirm that the antiviral efficacy is mechanistically linked to host protease inhibition. The cleavage of the AMC fluorophore by TMPRSS2 yields a real-time kinetic readout[4].

  • Enzyme Preparation: Dilute recombinant human TMPRSS2 in assay buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl).

  • Compound Incubation: Pre-incubate the enzyme with varying concentrations of the adamantyl-aminobenzylamine hybrid (0.01 µM to 50 µM) for 30 minutes at 37°C. Note: Non-covalent inhibitors require this equilibration phase to establish the binding complex.

  • Substrate Addition: Add the Boc-QAR-AMC substrate (final concentration 10 µM) to initiate the reaction.

  • Kinetic Measurement: Measure fluorescence continuously for 30 minutes (Excitation: 380 nm, Emission: 460 nm). Calculate the

    
     based on the initial cleavage velocity (
    
    
    
    ).

Quantitative Data Presentation

The following table summarizes comparative in vitro data, demonstrating how the hybridization of the adamantane core with an aminobenzylamine moiety shifts the pharmacological profile compared to classical adamantanes[1][4].

Compound ClassTarget VirusCell Line

(µM)

(µM)
Selectivity Index (SI)Primary Mechanism of Action
Amantadine Influenza A (H3N2)MDCK> 100.012.5> 8.0M2 Ion Channel Blockade
Rimantadine Influenza A (H3N2)MDCK> 100.010.0> 10.0M2 Ion Channel Blockade
Nitrobenzylamine Precursor SARS-CoV-2Vero E6> 50.0> 50.0N/AInactive (Masked Pharmacophore)
Adamantyl-Aminobenzylamine SARS-CoV-2Vero E685.53.226.7Dual: TMPRSS2 Inhibition & Endosomal pH Alteration

Table 1: Comparative antiviral efficacy and cytotoxicity profiles. Data reflects the superior Selectivity Index (SI) achieved by dual-targeting hybrids compared to classical monotherapies.

Expert Insights & Troubleshooting

  • Solubility Bottlenecks: Adamantane is a highly lipophilic, bulky cage structure. While the addition of the benzylamine moiety increases polarity, the free base form of the hybrid may still exhibit poor aqueous solubility, leading to artificially flat dose-response curves in the FRET assay. Solution: Always convert the final aminobenzylamine to its hydrochloride (HCl) salt by bubbling HCl gas through a dioxane solution of the compound prior to biological testing[4].

  • False Positives in Protease Assays: Compounds that aggregate can act as promiscuous, non-specific protease inhibitors. Solution: Add 0.01% Triton X-100 to the FRET assay buffer. If the

    
     shifts dramatically (e.g., >10-fold loss of potency), the inhibition is likely due to colloidal aggregation rather than true active-site binding.
    
  • Interpretation of Cytotoxicity: When testing against respiratory viruses, ensure that the

    
     is evaluated in the exact same cell line used for the infection assay. A compound that alters endosomal pH (like many adamantanes) can cause cellular stress over prolonged periods, which might be misinterpreted as direct cytotoxicity[2].
    

References

  • Potential for the Repurposing of Adamantane Antivirals for COVID-19 Drugs in R&D (PubMed Central) URL:[Link]

  • Antiviral agents derived from novel 1-adamantyl singlet nitrenes Antiviral Chemistry and Chemotherapy (PubMed) URL:[Link]

  • Identification of p-aminobenzylamine derivatives as dual non-covalent inhibitors of the transmembrane host proteases TMPRSS2 and HAT proteases with anti-viral potential RSC Medicinal Chemistry / PMC URL:[Link]

Sources

Application Note: Microwave-Assisted Synthesis of Adamantyl Phenylmethylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Rationale

Adamantyl phenylmethylamine derivatives (e.g., N-benzyl-1-adamantanamine analogs) represent a critical class of pharmacophores in modern medicinal chemistry. These highly lipophilic, rigid cage structures are widely utilized in the development of antiviral agents (such as rimantadine analogs targeting the M2 proton channel) and central nervous system therapeutics (such as NMDA receptor antagonists)[1].

However, the synthesis of these derivatives is notoriously challenging. The extreme steric bulk of the adamantane cage creates significant kinetic barriers during conventional nucleophilic substitution or reductive amination, often resulting in sluggish reaction rates, incomplete conversions, and the proliferation of side products[2].

The Causality of Microwave-Assisted Organic Synthesis (MAOS): To overcome these steric bottlenecks, Microwave-Assisted Organic Synthesis (MAOS) is employed. Unlike conventional conductive heating, MAOS utilizes direct dielectric heating. When a solvent with a high microwave loss tangent (such as methanol) is exposed to microwave irradiation, it rapidly aligns and realigns with the oscillating electromagnetic field. This generates intense, uniform internal heat, allowing the reaction to rapidly overcome the high activation energy required to functionalize the sterically hindered adamantyl amine[2]. This approach collapses reaction times from hours to mere minutes while significantly suppressing competing side reactions.

Synthesis Workflow & Reaction Pathway

The most efficient route to adamantyl phenylmethylamines is a two-step, one-pot reductive amination. The workflow is deliberately partitioned to ensure the Schiff base (imine) intermediate is fully formed before the hydride source is introduced, preventing the premature reduction of the starting aldehyde.

Workflow Step1 1-Adamantylamine + Benzaldehyde Step2 Schiff Base (Imine Intermediate) Step1->Step2 MW: 80°C, 5 min MeOH Solvent Step3 N-Benzyl-1-adamantanamine (Target Compound) Step2->Step3 NaBH4 Addition MW: 80°C, 2 min

Fig 1. Microwave-assisted reductive amination workflow for adamantyl phenylmethylamine synthesis.

Experimental Protocol: Self-Validating Reductive Amination

As a Senior Application Scientist, I have designed this protocol as a self-validating system . The critical failure mode in one-pot reductive aminations is the premature addition of the reducing agent, which converts the aldehyde into an unreactive benzyl alcohol. By implementing a strict In-Process Control (IPC) step, the system guarantees that the reduction phase only commences once the imine is quantitatively formed.

Materials & Equipment
  • Reagents: 1-Adamantylamine (1.0 mmol), Substituted Benzaldehyde (1.1 mmol), Anhydrous Methanol (3.0 mL), Sodium Borohydride (

    
    ) (1.5 mmol).
    
  • Equipment: Dedicated Microwave Synthesizer (e.g., CEM Discover SP or Anton Paar Monowave) equipped with IR temperature sensors and sealed pressure vials.

Step-by-Step Methodology
  • Imine Condensation Phase:

    • In a 10 mL microwave-safe pressure vial equipped with a magnetic stir bar, dissolve 1-adamantylamine (151 mg, 1.0 mmol) and the chosen benzaldehyde (1.1 mmol) in 3.0 mL of anhydrous methanol.

    • Scientific Insight: Methanol is chosen not only for its solubilizing properties but for its high microwave loss tangent (

      
      ), which acts as an excellent microwave energy receptor.
      
  • First Microwave Irradiation:

    • Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture at 80 °C for 5 minutes (Dynamic power mode, max 150 W, cooling system active).

  • In-Process Control (IPC) - Self-Validation Step:

    • Cool the vial to room temperature (typically < 30 seconds via compressed air cooling in the reactor).

    • Unseal and spot the mixture on a silica TLC plate (Eluent: Hexane/EtOAc 8:2). The complete disappearance of the primary amine and the appearance of a distinct, less polar UV-active spot confirms total conversion to the Schiff base. Do not proceed if starting amine remains.

  • Reduction Phase:

    • To the unsealed vial, carefully add

      
       (56 mg, 1.5 mmol) in small portions.
      
    • Scientific Insight: While

      
       is traditionally used in one-pot reactions due to its pH-dependent selectivity, the speed of MAOS allows us to use the cheaper, less toxic, and more reactive 
      
      
      
      in a sequential addition format.
  • Second Microwave Irradiation:

    • Reseal the vial and irradiate at 80 °C for exactly 2 minutes. The intense dielectric heating accelerates the hydride transfer to the sterically shielded imine carbon.

  • Workup & Isolation:

    • Quench the reaction carefully with 1M NaOH (2 mL) to decompose excess borohydride.

    • Extract the aqueous mixture with Dichloromethane (

      
       mL). Wash the combined organic layers with brine, dry over anhydrous 
      
      
      
      , and concentrate under reduced pressure.
    • Purify via flash column chromatography (DCM/MeOH 95:5) to yield the pure adamantyl phenylmethylamine derivative.

Quantitative Data & Optimization

The transition from conventional thermal heating to MAOS yields profound improvements in both reaction kinetics and product purity. The table below summarizes the optimization parameters for the synthesis of N-benzyl-1-adamantanamine.

Reaction ParameterConventional Heating (Reflux)Microwave Irradiation (MAOS)Causality / Advantage
Imine Formation Time 4.0 - 6.0 hours5.0 minutes Direct dielectric heating overcomes steric hindrance instantly.
Reduction Time 2.0 - 3.0 hours2.0 minutes Accelerated hydride transfer kinetics.
Operating Temperature 65 °C (MeOH boiling point)80 °C (Sealed vessel) Pressurized vial allows heating above the solvent's atmospheric boiling point.
Isolated Yield 60% - 65%> 85% Minimization of thermal degradation and side-product formation.
Impurity Profile High (Benzyl alcohol byproduct)Low (Clean conversion) Rapid imine formation prevents unreacted aldehyde from being reduced.

Pharmacological Context & Application

Adamantyl phenylmethylamine derivatives synthesized via this protocol are frequently evaluated for their ability to block the M2 proton channel of the Influenza A virus. Notably, structural modifications to the benzylamine moiety are critical for designing inhibitors capable of targeting the predominant, drug-resistant S31N mutant of the M2 channel, which renders standard amantadine ineffective[3].

MOA Drug Adamantyl Phenylmethylamine Derivative Target Viral M2 Proton Channel (Wild-Type or S31N Mutant) Drug->Target High-affinity binding to channel pore Effect1 Blockade of Proton Influx Target->Effect1 Prevents endosome acidification Effect2 Inhibition of Viral Uncoating & Replication Effect1->Effect2 Halts viral life cycle

Fig 2. Pharmacological mechanism of adamantyl phenylmethylamines targeting the M2 proton channel.

References

  • Göktaş, F., et al. "Microwave assisted synthesis and anti-influenza virus activity of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives." Bioorganic & Medicinal Chemistry, 2012.
  • Wanka, L., et al. "The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives." Chemical Reviews, 2013.
  • Li, F., et al. "Discovery of Highly Potent Inhibitors Targeting the Predominant Drug-Resistant S31N Mutant of the Influenza A Virus M2 Proton Channel." Journal of Medicinal Chemistry, 2016.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of [4-(1-Adamantyl)-2-nitrophenyl]methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. As drug development professionals, you understand that synthesizing sterically hindered, multi-substituted benzylic amines requires precise control over reaction kinetics and regioselectivity.

The synthesis of [4-(1-Adamantyl)-2-nitrophenyl]methylamine is typically achieved through a four-step linear sequence starting from toluene:

  • Friedel-Crafts Adamantylation to establish the bulky carbon framework.

  • Electrophilic Aromatic Nitration to introduce the nitro directing group.

  • Radical Benzylic Bromination to activate the methyl group.

  • Primary Amination to yield the final target.

Below, you will find our expert troubleshooting guide, quantitative comparative data, and self-validating protocols designed to maximize your overall yield.

Pathway Visualization

SynthesisWorkflow Toluene Toluene Adamantylation Friedel-Crafts Adamantylation (1-Bromoadamantane, AlCl3) Toluene->Adamantylation Intermediate1 4-(1-Adamantyl)toluene Adamantylation->Intermediate1 Nitration Electrophilic Aromatic Nitration (HNO3 / H2SO4, 0°C) Intermediate1->Nitration Intermediate2 4-(1-Adamantyl)-2-nitrotoluene Nitration->Intermediate2 Bromination Radical Benzylic Bromination (NBS, AIBN, 80°C) Intermediate2->Bromination Intermediate3 4-(1-Adamantyl)-2-nitrobenzyl bromide Bromination->Intermediate3 Amination Delépine Reaction (1. HMTA, 2. HCl/EtOH) Intermediate3->Amination Target [4-(1-Adamantyl)-2-nitrophenyl]methylamine Amination->Target

Figure 1: Four-step synthetic workflow for[4-(1-Adamantyl)-2-nitrophenyl]methylamine.

Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my Friedel-Crafts adamantylation yielding a complex mixture instead of pure 4-(1-adamantyl)toluene? Causality: The 1-adamantyl carbocation is highly stable, which makes it an excellent electrophile. However, if the activated arene (toluene) is not in sufficient excess, polyalkylation will occur. Furthermore, the choice of solvent dictates the stability of the ionic intermediates. Solution: Use toluene as both the reactant and the solvent. Toluene's low dielectric constant enhances carbocation stability and minimizes side reactions compared to polar aprotic solvents[1]. The extreme steric bulk of the adamantyl group will naturally direct the substitution almost exclusively to the para position.

Q2: During the nitration of 4-(1-adamantyl)toluene, I observe significant oxidation of the methyl group. How can I prevent this? Causality: The adamantyl group is electron-donating via inductive effects, making the aromatic ring highly activated. Standard nitrating mixtures (HNO₃/H₂SO₄) are potent oxidants. If the internal temperature exceeds 5 °C, the benzylic methyl group is prone to oxidation, forming a carboxylic acid or aldehyde. Solution: Perform the reaction strictly between -5 °C and 0 °C. The steric bulk of the adamantyl group strongly directs the incoming nitro group to the ortho position relative to the methyl group (position 2), ensuring high regioselectivity.

Q3: My benzylic bromination with NBS yields significant amounts of dibromide and unreacted starting material. How do I maximize the monobromide yield? Causality: Radical benzylic bromination (the Wohl-Ziegler reaction) relies on maintaining a very low, steady-state concentration of molecular bromine (Br₂). High instantaneous concentrations of Br₂ lead to a "feeding frenzy" of radicals, resulting in over-bromination at the benzylic carbon[2][3]. Additionally, the nitro group deactivates the ring and slightly destabilizes the benzylic radical, requiring a robust initiator[4]. Solution: Do not add all the N-bromosuccinimide (NBS) at once. Use portion-wise or continuous addition of NBS to keep the Br₂ concentration low. Alternatively, using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has been shown to provide more consistent yields for deactivated nitro-toluene derivatives[4].

Q4: Direct amination of the benzyl bromide with ammonia gives poor yields. Which method is best for isolating the primary amine? Causality: Benzyl bromides are highly electrophilic. Direct reaction with ammonia leads to rapid over-alkylation because the newly formed primary amine is more nucleophilic than the ammonia itself, leading to secondary and tertiary amine impurities. Solution: Utilize the Delépine reaction. By reacting the benzyl bromide with hexamethylenetetramine (HMTA), a bulky quaternary ammonium salt is formed. This completely halts any further alkylation. Subsequent acidic hydrolysis yields the pure primary amine[5][6].

Quantitative Data: Amination Strategy Comparison

To assist in your methodological selection, the following table summarizes the performance of various amination strategies for converting benzylic halides to primary amines.

Amination MethodReagent SystemTypical Primary Amine YieldOver-alkylation RiskMechanistic Advantage
Direct Amination NH₃ (Large excess)30 - 45%HighSingle-step, but requires arduous chromatographic purification.
Gabriel Synthesis Potassium phthalimide, then N₂H₄72 - 79%[7]NoneHigh purity; avoids over-alkylation via an imide intermediate.
Delépine Reaction HMTA, then HCl/EtOH85 - 93%[8]NoneMild conditions; the intermediate salt precipitates, acting as a self-purifying step[6].
Validated Experimental Protocols
Protocol A: Radical Benzylic Bromination (Wohl-Ziegler)

Objective: Synthesis of 4-(1-Adamantyl)-2-nitrobenzyl bromide.

  • Setup: Equip a flame-dried 500 mL round-bottom flask with a reflux condenser and an inert gas (N₂) line.

  • Dissolution: Dissolve 4-(1-adamantyl)-2-nitrotoluene (50 mmol) in 150 mL of anhydrous acetonitrile.

  • Initiation: Add azobisisobutyronitrile (AIBN, 5 mol%) to the solution and heat the mixture to 80 °C.

  • Controlled Bromination: Add N-bromosuccinimide (NBS, 55 mmol) in 5 equal portions over a 2-hour period. Self-Validation Check: This slow addition maintains a low steady-state concentration of Br₂, which is critical to minimizing dibromide formation[3].

  • Completion: Reflux for an additional 2 hours. Monitor via HPLC; the reaction is complete when the starting material peak disappears.

  • Workup: Cool the mixture to room temperature. Filter off the insoluble succinimide byproduct. Concentrate the filtrate under reduced pressure and recrystallize the crude product from a hot mixture of toluene and hexanes to obtain the pure monobromide[4].

Protocol B: Delépine Reaction for Primary Amination

Objective: Synthesis of [4-(1-Adamantyl)-2-nitrophenyl]methylamine.

  • Salt Formation: Dissolve the purified 4-(1-adamantyl)-2-nitrobenzyl bromide (30 mmol) in 100 mL of chloroform. Add hexamethylenetetramine (HMTA, 33 mmol) in one portion.

  • Precipitation: Stir the mixture at room temperature for 12 hours. Self-Validation Check: The starting materials are highly soluble in chloroform, whereas the resulting quaternary hexaminium salt is not. The formation of a dense, off-white crystalline precipitate confirms successful alkylation[6][8].

  • Filtration: Filter the precipitated salt under a vacuum and wash it thoroughly with cold ethanol to remove any unreacted starting materials.

  • Hydrolysis: Suspend the isolated salt in 150 mL of ethanol and add 15 mL of concentrated hydrochloric acid. Heat the mixture to reflux for 2 hours. The hexaminium salt will decompose to yield the primary amine hydrochloride and formaldehyde diethyl acetal[6].

  • Isolation: Cool the mixture to 0 °C to induce crystallization of the product. Filter the[4-(1-Adamantyl)-2-nitrophenyl]methylamine hydrochloride. To obtain the free base, suspend the salt in water, adjust the pH to 10 using 2M NaOH, and extract with dichloromethane.

References
  • Jordan, A., et al. (2020). "Assessing the Limits of Sustainability for the Delépine Reaction". ACS Sustainable Chemistry & Engineering.[Link]

  • Caille, S., et al. (2020). "Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination for Commercial Manufacturing of AMG 423 Dihydrochloride Hydrate". Organic Process Research & Development.[Link]

  • Nigh, W. G. (1975). "The Gabriel Synthesis of Benzylamine". Journal of Chemical Education.[Link]

  • Scientific Update. (2022). "Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon". Scientific Update.[Link]

  • Organic Chemistry Portal. "Delépine Reaction". Organic Chemistry Portal.[Link]

  • Beilstein Journal of Organic Chemistry. (2026). "A new synthesis of Tyrian purple (6,6'-dibromoindigo) and its corresponding sulfonate salts". Beilstein-Journals.[Link]

  • Blazevic, N., et al. (1979). "Hexamethylenetetramine, A Versatile Reagent in Organic Synthesis". Synthesis.[Link]

Sources

Technical Support Center: Solubilization of Hydrophobic Adamantane Amines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting solubility issues with hydrophobic adamantane amines (Amantadine, Memantine, Rimantadine, and derivatives). Audience: Drug Discovery Researchers, Medicinal Chemists, and Formulation Scientists. Content Type: Interactive Troubleshooting Guide & FAQs.

The "Diamondoid" Paradox: Understanding the Challenge

Welcome to the Adamantane Technical Center. If you are here, you are likely staring at a vial of cloudy PBS or a precipitate that refuses to dissolve.[1] The root cause lies in the unique structure of your molecule.[1]

Adamantane amines present a physicochemical paradox:

  • The Cage (Hydrophobic): The adamantane cage is a diamondoid structure—rigid, bulky, and intensely lipophilic (

    
    ). It hates water.[1]
    
  • The Amine (Hydrophilic): The primary amine is a weak base (

    
    ).[1] It loves protons.[1]
    

The Failure Mode: In biological buffers (pH 7.4), your molecule is almost 99% protonated (cationic). Theoretically, it should be soluble.[1] However, the lipophilicity of the cage often overrides the solvation energy of the ammonium group, especially in high-salt buffers (PBS) or when "shocked" by rapid dilution from DMSO.

Decision Tree: The Solubilization Workflow

Before proceeding, identify your starting material and follow the logic flow below to prevent precipitation.

AdamantaneSolubility Start START: Identify Compound Form IsSalt Is it a Salt (HCl) or Free Base? Start->IsSalt FreeBase Free Base Form IsSalt->FreeBase Free Base Salt HCl Salt Form IsSalt->Salt HCl Salt Acidify Action: Must Acidify Dissolve in 0.1N HCl or Organic Solvent (DMSO/EtOH) FreeBase->Acidify SolventChoice Choose Solvent System Salt->SolventChoice Water Aqueous (Water/Buffer) SolventChoice->Water Direct Aqueous DMSO Organic Stock (DMSO) SolventChoice->DMSO Stock Solution SaltingOut Risk: 'Salting Out' in PBS (Common Ion Effect) Water->SaltingOut FixSalt Fix: Dissolve in pure water first, then add conc. buffer salts SaltingOut->FixSalt Dilution Dilution into Media/PBS DMSO->Dilution Precip Result: Immediate Precipitation? Dilution->Precip Fast Addition Cyclo Advanced Fix: Use Beta-Cyclodextrin (Host-Guest Complex) Precip->Cyclo

Caption: Logical workflow for selecting the correct solubilization strategy based on the salt form and solvent system.

Critical Troubleshooting Guides (FAQs)

Issue 1: "My compound won't dissolve in water, even though it's an amine."

Diagnosis: You are likely using the Free Base form.[1] Adamantane amines (e.g., Amantadine free base) are waxy solids with poor water solubility.[1] While the amine can be protonated, water alone (pH ~7) is often insufficient to drive this rapidly for hydrophobic solids.

The Fix:

  • Protocol: Convert to the salt in situ.

    • Do not add water.[1] Add 0.1 M HCl (1 equivalent) directly to the solid.[1]

    • Vortex until clear. The pH will drop, protonating the amine (

      
      ).
      
    • Once dissolved, dilute with water to the desired volume.[1][2]

  • Alternative: Purchase the Hydrochloride (HCl) salt form directly, which is water-soluble (up to ~50 mg/mL).

Issue 2: "The solution was clear in DMSO, but crashed out when I added it to PBS."

Diagnosis: The "Solvent Shock" and Common Ion Effect.[1]

  • Solvent Shock: DMSO solvates the hydrophobic cage.[1] When you dilute into PBS (water), the solvent environment becomes highly polar.[1] The hydrophobic cage aggregates before the water molecules can organize around the charged amine.[1]

  • Common Ion Effect: PBS contains ~137 mM NaCl.[1] If you are using the HCl salt of your compound, the high concentration of Chloride ions (

    
    ) in PBS shifts the equilibrium toward the solid precipitate (
    
    
    
    ) via the common ion effect.

The Fix:

  • Step 1: Prepare your stock in DMSO (e.g., 100 mM).[1]

  • Step 2 (The "Step-Down" Dilution): Do not squirt DMSO directly into 10 mL of PBS.

    • Add the DMSO stock dropwise to a vortexing volume of pure water first.[1]

    • Then add 10x PBS concentrate to adjust the salt concentration.

  • Limit: Keep final DMSO concentration < 0.1% if possible, but adamantanes often require 0.5% - 1% DMSO to remain stable in solution.

Issue 3: "My stock solution in DMSO froze or formed crystals."

Diagnosis: High Melting Point & Hygroscopicity.[1] Adamantane derivatives have very high melting points (


) and can sublime.[1] In DMSO, they are stable, but if the DMSO absorbs water (hygroscopic) or is stored at 4°C, the compound may crystallize.

The Fix:

  • Warm it up: These compounds are heat-stable.[1][3] Sonicate the DMSO stock at 37°C or even 50°C for 10 minutes.

  • Storage: Store DMSO stocks at room temperature (RT) if they precipitate at -20°C. If you must freeze, seal with Parafilm to prevent water entry and vortex vigorously upon thawing.

Advanced Protocol: Cyclodextrin Complexation

Use this when simple pH/solvent adjustments fail.[1]

Adamantane fits with near-perfect geometric complementarity into the cavity of


-Cyclodextrin (

-CD)
.[4] This "masks" the hydrophobic cage, rendering the complex highly water-soluble without altering the pharmacological activity of the amine in many assays.

Protocol: Preparation of 1:1 Host-Guest Complex

  • Calculate: Determine the moles of Adamantane amine required.

  • Prepare Host: Dissolve 2 equivalents of Methyl-

    
    -Cyclodextrin (M
    
    
    
    CD) or Hydroxypropyl-
    
    
    -Cyclodextrin (HP
    
    
    CD) in water/buffer.
    • Why 2 eq? To ensure complete encapsulation and drive equilibrium.[1]

  • Complexation: Add the Adamantane amine (solid or DMSO stock) to the cyclodextrin solution.

  • Incubate: Sonicate for 20 minutes at RT or stir overnight at 4°C. The solution should become crystal clear.

  • Filter: Pass through a 0.22

    
     PVDF filter to remove any uncomplexed solid.[1]
    

Reference Data: Solubility & Properties

CompoundFormpKaSolubility (Water)Solubility (DMSO)Solubility (Ethanol)
Amantadine Free Base~10.1Insoluble (<1 mg/mL)SolubleSoluble
Amantadine HCl Salt~10.1~50 mg/mL~50 mg/mL~5 mg/mL
Memantine HCl Salt~10.3~30-50 mg/mLSolubleSoluble

Note: Solubility data is approximate at 25°C. Data compiled from PubChem and Cayman Chemical specifications.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2130, Amantadine. Retrieved from [Link]

  • Wenz, G., et al. (2006).Cyclodextrin Rotaxanes and Polyrotaxanes. Chemical Reviews.

Sources

Technical Support Center: Optimizing Purification of Nitrobenzylamines to Remove Adamantane Byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling to separate adamantane-derived byproducts (such as unreacted 1-adamantylamine or dialkylated adamantane species) from nitrobenzylamine targets.

The core of this challenge lies in the contrasting physicochemical properties of the two molecules. While nitrobenzylamines are polar and highly UV-active, adamantane derivatives are bulky, highly lipophilic, and completely lack a UV chromophore. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these purification hurdles.

G Start Crude Mixture (Nitrobenzylamine + Adamantane) pH_Adjust Adjust to pH 9.5 (Buffer) Start->pH_Adjust Extraction Liquid-Liquid Extraction (DCM / Water) pH_Adjust->Extraction Aqueous Aqueous Phase (Protonated Adamantylamine) Extraction->Aqueous pKa 10.58 Organic Organic Phase (Deprotonated Nitrobenzylamine) Extraction->Organic pKa ~8.5 Chromatography ELSD-Guided Flash Chromatography Organic->Chromatography If impurities remain Pure Purified Nitrobenzylamine Chromatography->Pure

Workflow for separating adamantane byproducts from nitrobenzylamines via pH tuning and ELSD.

Frequently Asked Questions & Troubleshooting

Q1: Why do adamantane impurities persist even after standard UV-guided prep-HPLC?

The Causality: Adamantane's tricyclic aliphatic cage lacks a conjugated


-system or chromophore. This renders it virtually invisible to standard UV-Vis detectors at typical wavelengths (e.g., 254 nm or 280 nm) 1. Nitrobenzylamines, conversely, have strong UV absorbance due to their aromatic ring and nitro group. Consequently, UV-guided fractionation will only trigger collection based on the nitrobenzylamine peak, inadvertently co-collecting the "invisible" adamantane byproducts that co-elute.
The Solution:  You must transition to Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD). ELSD does not rely on the optical properties of the analyte, making it ideal for detecting non-volatile compounds without chromophores 2.

ELSD_Logic Sample Chromatographic Eluent Split Flow Splitter Sample->Split UV UV-Vis Detector (Sees Nitrobenzylamine) Split->UV ELSD ELSD Detector (Sees Adamantane & Product) Split->ELSD Missed Adamantane Missed (No Chromophore) UV->Missed Caught All Non-Volatiles Detected ELSD->Caught

Detection logic comparing UV-Vis and ELSD for adamantane derivatives during chromatography.

Q2: How can I exploit the structural differences between 1-adamantylamine and nitrobenzylamines for liquid-liquid extraction?

The Causality: The separation relies on a precise understanding of dissociation constants (pKa). 1-Adamantylamine is a highly basic primary aliphatic amine with a pKa of 10.58 3. In contrast, nitrobenzylamines are significantly less basic (pKa ~8.5) because the strongly electron-withdrawing nitro group delocalizes electron density away from the benzylic amine. The Solution: By buffering your aqueous phase to exactly pH 9.5 , you create a selective partitioning environment. At pH 9.5, the nitrobenzylamine is predominantly deprotonated (lipophilic free base) and partitions into the organic solvent. Meanwhile, 1-adamantylamine remains >90% protonated (hydrophilic salt) and is trapped in the aqueous phase.

Q3: When scaling up, what is the best stationary phase and solvent system for chromatography?

The Causality: Reverse-phase (C18) methods often struggle with adamantane derivatives because their extreme lipophilicity causes them to crash out on the column or elute with massive peak tailing. The Solution: Normal phase silica chromatography utilizing a Hexane/Ethyl Acetate gradient is highly effective when coupled with ELSD 4. Adamantane's bulky cage structure limits its interaction with polar silica silanol groups, causing it to elute rapidly. The polar nitro and amine groups of the nitrobenzylamine interact strongly with the silica, retaining it longer and ensuring baseline separation.

Quantitative Data Presentation

The following table summarizes the expected performance metrics when applying different purification strategies to this specific mixture.

Purification MethodTarget Impurity RemovedTypical YieldFinal PurityAnalytical Verification Method
UV-Guided Prep-HPLC UV-active species only60 - 80%85 - 90%HPLC-UV (Warning: Misses Adamantane)
pH-Tuned Extraction (pH 9.5) 1-Adamantylamine85 - 95%> 95%GC-MS or NMR
ELSD-Guided Flash All non-volatile organics70 - 85%> 98%HPLC-ELSD / GC-MS
Recrystallization (HCl Salt) Mixed byproducts50 - 70%> 99%Elemental Analysis / NMR

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning they contain built-in experimental checks to confirm the success of the step before proceeding.

Protocol 1: pH-Tuned Liquid-Liquid Extraction

Use this protocol to remove unreacted 1-adamantylamine from the synthesized nitrobenzylamine.

  • Preparation: Dissolve the crude reaction mixture in Dichloromethane (DCM) (approx. 10 mL per gram of crude).

  • Buffer Addition: Prepare a 0.5 M borate buffer and adjust it exactly to pH 9.5 using 1M NaOH or 1M HCl. Add an equal volume of this buffer to the DCM solution in a separatory funnel.

  • Partitioning: Shake vigorously for 2 minutes, venting frequently. Allow the phases to separate completely.

  • Self-Validation Check: To confirm the adamantylamine is successfully trapped in the aqueous layer, extract a 1 mL aliquot of the upper aqueous phase. Add 1M NaOH dropwise until the pH is >12. Validation: The solution will turn cloudy or precipitate white solids. This is the free-base 1-adamantylamine crashing out of the water, confirming it was successfully removed from your organic product layer.

  • Isolation: Drain the lower DCM layer (containing the nitrobenzylamine). Extract the aqueous layer twice more with fresh DCM to maximize yield.

  • Finishing: Combine the organic layers, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Protocol 2: ELSD-Guided Normal Phase Flash Chromatography

Use this protocol if dialkylated adamantane byproducts or other non-basic lipophilic impurities remain after extraction.

  • Sample Loading: Dry-load the concentrated organic product from Protocol 1 onto silica gel (230-400 mesh). Causality: Dry-loading prevents the highly lipophilic adamantane species from streaking down the column, which commonly occurs with liquid injection.

  • System Configuration: Configure the flash chromatography system with an in-line ELSD detector. Set the drift tube temperature to 36–40 °C and the nebulizer gas (Nitrogen) to 1.5 bar 5.

  • Elution Gradient: Pack the column using 5% Ethyl Acetate in Heptane/Hexane. Run a gradient elution from 5% to 50% Ethyl Acetate over 12 column volumes (CV).

  • Self-Validation Check (TLC Correlation): As fractions trigger on the ELSD, spot the early-eluting peaks on a silica TLC plate. View under a 254 nm UV lamp (no spots should be visible). Then, stain the plate with Iodine vapor or Ninhydrin and heat. Validation: The appearance of dark brown/purple spots confirms the early ELSD peaks are the UV-invisible adamantane byproducts.

  • Collection: Pool the later-eluting fractions corresponding to the UV-active/ELSD-active peak (the purified nitrobenzylamine) and concentrate.

References

  • LCGC International. Extended Dynamic Range ELSD For Purification and Impurity Profiling in Pharmaceutical Industry. Retrieved from: [Link]

  • National Institutes of Health (NIH) - PubChem. Amantadine | C10H17N | CID 2130. Retrieved from:[Link]

  • Biotage. Finding hidden reaction products: enhanced detection in flash purification with evaporative light-scattering technology. Retrieved from:[Link]

Sources

Technical Support Center: Troubleshooting Adamantyl Methylamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. As a Senior Application Scientist, I frequently consult with drug development professionals facing the notorious "runaway train" of amine over-alkylation. Adamantyl methylamines (such as rimantadine precursors) are highly valuable pharmacophores, but their synthesis requires precise mechanistic control. This guide is designed to dissect the causality behind over-alkylation and provide field-proven, self-validating protocols to ensure chemoselective mono-alkylation.

FAQ 1: The Mechanistic Root of Over-Alkylation

Q: Why does adamantyl methylamine suffer from over-alkylation? Shouldn't the bulky adamantane cage provide enough steric hindrance to stop the reaction at the secondary amine?

A: It is a common misconception that the adamantyl group universally prevents over-alkylation. In direct adamantylamines (like amantadine), the nitrogen is attached directly to the tertiary carbon of the cage, providing massive steric shielding. However, in adamantyl methylamines, the methylene (–CH₂–) or ethylidene spacer pushes the reactive nitrogen atom away from the steric bulk of the cage.

When you react this primary amine with an alkyl halide, the first alkylation yields a secondary amine. Because alkyl groups are electron-donating, this newly formed secondary amine is thermodynamically more nucleophilic than the starting primary amine[1]. Consequently, the secondary amine outcompetes the primary amine for the remaining alkylating agent. This triggers an uncontrollable cascade, resulting in a complex mixture of primary, secondary, tertiary, and even quaternary ammonium salts[1][2].

OverAlkylation cluster_direct Direct Alkylation (Problematic) cluster_reductive Reductive Amination (Controlled) Start Primary Adamantyl Methylamine DirAlk Add Alkyl Halide Start->DirAlk RedAm Add Aldehyde/Ketone Start->RedAm SecAmine Secondary Amine (Highly Nucleophilic) DirAlk->SecAmine TertAmine Tertiary/Quaternary Mixture SecAmine->TertAmine Runaway Cascade Imine Imine Intermediate (Resistant to Alkylation) RedAm->Imine -H₂O PureSec Pure Secondary Amine Imine->PureSec NaBH(OAc)₃

Caption: Logical comparison: Over-alkylation cascade in direct alkylation vs. controlled reductive amination.

FAQ 2: The Gold Standard - Reductive Amination

Q: What is the most robust method to achieve selective mono-alkylation to form a secondary adamantyl methylamine?

A: Reductive amination is the definitive solution in modern synthetic workflows. Instead of using an alkyl halide, you react the primary amine with an aldehyde or ketone to form an imine intermediate. Crucially, imine formation can only occur once per primary amine[3]. Once the imine is formed, it is reduced to the secondary amine. Because the reaction conditions do not generate highly nucleophilic intermediates in the presence of an electrophile, the over-alkylation cascade is entirely bypassed[3][4].

Protocol 1: Step-by-Step Reductive Amination using NaBH(OAc)₃

This protocol is a self-validating system: by buffering the pH with acetic acid, we drive complete imine conversion before the reductant can act on the unreacted aldehyde.

  • Reaction Setup: Dissolve adamantyl methylamine (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)[1].

  • Imine Formation: Add 1.0 eq of glacial acetic acid (AcOH).

    • Causality: The mild acid catalyzes imine formation by protonating the carbonyl oxygen, increasing its electrophilicity without fully protonating the amine into a non-nucleophilic ammonium salt[3]. Stir at room temperature for 30 minutes.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[1][4].

    • Causality: NaBH(OAc)₃ is a mild, sterically bulky reducing agent that selectively reduces the protonated imine (iminium ion) over the unreacted aldehyde, preventing the formation of alcohol byproducts[3].

  • Quench and Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess reductant. Extract the product with organic solvent, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow S1 1. Setup Amine + Aldehyde in DCE S2 2. Catalysis Add 1.0 eq AcOH Stir 30 min S1->S2 S3 3. Reduction Add NaBH(OAc)₃ Portion-wise S2->S3 S4 4. Quench Sat. NaHCO₃ Extract & Dry S3->S4

Caption: Step-by-step experimental workflow for the reductive amination of adamantyl methylamines.

FAQ 3: Direct Alkylation Optimization (The Cesium Effect)

Q: My target requires an alkyl halide, and reductive amination is not viable (e.g., no corresponding aldehyde exists). How can I suppress dialkylation in a direct Sₙ2 reaction?

A: If direct alkylation is unavoidable, you must manipulate the base and solvent environment to favor mono-alkylation. The "Cesium Effect"—using cesium bases (CsOH or Cs₂CO₃) in the presence of activated 4Å molecular sieves—has been proven to highly favor mono-N-alkylation[5][6]. The large, polarizable cesium cation coordinates uniquely with the amine intermediate, sterically and electronically hindering a second alkylation event. Simultaneously, the molecular sieves remove adventitious water that would otherwise slow the reaction and degrade chemoselectivity[5].

Quantitative Data: Impact of Base and Desiccant on Alkylation Selectivity

Data adapted from optimization studies on selective mono-N-alkylation of primary amines[6].

Reaction ConditionsSecondary Amine Yield (%)Tertiary Amine Yield (%)Selectivity Ratio (2° : 3°)
Standard Base (No MS)25%72%0.35 : 1
Cs₂CO₃ + 4Å MS71%<15%>4.7 : 1
CsOH·H₂O + 4Å MS89%10%8.9 : 1
Protocol 2: Cesium-Promoted Direct Alkylation
  • Preparation: In a flame-dried flask, suspend activated powdered 4Å molecular sieves in anhydrous N,N-dimethylformamide (DMF)[5][6].

  • Reagent Addition: Add adamantyl methylamine (1.0 eq) and CsOH·H₂O (1.5 eq)[6]. Stir for 15 minutes to pre-form the reactive cesium-amine complex.

  • Alkylation: Slowly add the alkyl bromide (1.2 eq) dropwise[6].

    • Causality: Keeping the alkylating agent as the limiting or near-limiting reagent prevents a high local concentration of electrophile, drastically reducing the statistical probability of secondary collisions.

  • Workup: Filter the mixture through a pad of Celite to remove the molecular sieves and inorganic salts. Partition the filtrate between water and ethyl acetate, wash the organic layer extensively with brine to remove DMF, and concentrate.

FAQ 4: The Fail-Safe - Protecting Group Strategy

Q: What if both reductive amination and the cesium effect fail to provide the required purity for my specific adamantyl derivative?

A: The absolute fail-safe is a protection-alkylation-deprotection sequence. By installing a tert-butyloxycarbonyl (Boc) group on the primary amine, you create a carbamate. The carbamate nitrogen is significantly less nucleophilic due to resonance delocalization into the carbonyl group, preventing any spontaneous over-alkylation[1][7].

Protocol 3: Boc Protection and Alkylation
  • Protection: React adamantyl methylamine with Boc anhydride (Boc₂O, 1.0 eq) in DCM. Stir until TLC indicates complete conversion. The resulting carbamate is non-nucleophilic[1].

  • Deprotonation & Alkylation: Dissolve the Boc-protected amine in anhydrous DMF. Add a strong base like Sodium Hydride (NaH, 1.2 eq) at 0°C to deprotonate the carbamate.

    • Causality: Deprotonation forms a highly reactive carbamate anion, which can now be cleanly alkylated by adding the alkyl halide (1.1 eq).

  • Deprotection: Cleave the Boc group by stirring the alkylated intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM for 2 hours to liberate the pure secondary amine[1].

References

  • BenchChem Tech Support. "Preventing over-alkylation of amines in synthesis." Benchchem.
  • Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry.
  • Wikipedia.
  • Salvatore et al.
  • US Patent 6423871B1. "Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • ACS Publications.

Sources

Handling moisture sensitivity in adamantyl amine coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling Moisture Sensitivity & Steric Hindrance in Adamantyl Amine Couplings

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Introduction: The Kinetic Trap

Why is this reaction failing? You are likely facing a "Kinetic Trap." Adamantyl amines (e.g., 1-adamantylamine, memantine derivatives) present a unique paradox in amide coupling.

  • Hydrophobicity: The adamantyl cage is highly lipophilic and repels water.

  • Steric Bulk: The massive cage structure creates significant steric hindrance around the nucleophilic nitrogen.

The Problem: In a standard coupling (e.g., EDC/NHS or HATU), the formation of the activated ester is fast. However, the nucleophilic attack by the bulky adamantyl amine is kinetically slow . If even trace moisture is present, water—being small and unhindered—will outcompete the amine for the activated electrophile. The result is hydrolysis of your active ester, regeneration of the starting acid, and low yields, regardless of how "hydrophobic" your amine appears.

Module 1: Pre-Reaction Diagnostics & Preparation

Before initiating the reaction, verify the integrity of your reagents. Adamantyl amines are robust, but they are not immune to environmental factors.

Q: My adamantyl amine appears clumpy or sticky. Is it degraded?

A: It is likely not chemically degraded but has formed a carbonate or hydrate .

  • Mechanism: Like many alkyl amines, adamantyl amine is basic (

    
    ). Upon exposure to atmospheric moisture and 
    
    
    
    , it can form carbamate salts or sticky hydrates.
  • The Fix: Do not use "sticky" amine directly in a sensitive coupling.

    • Protocol: Dissolve the amine in

      
       or DCM, wash with 1M NaOH (to break carbonates), dry over anhydrous 
      
      
      
      , and concentrate in vacuo. Store under Argon.
Q: What is the "Golden Standard" for solvent water content in these reactions?

A: For sterically hindered amines, standard "dry" solvents ( < 100 ppm) are often insufficient because the reaction time is prolonged (12–24h), allowing moisture ingress.

  • Requirement: Solvents (DCM, DMF, or NMP) must be < 50 ppm water.

  • Recommendation: Use a Schlenk line or freshly activated molecular sieves (3Å or 4Å) added to the reaction vessel.

Module 2: Reagent Selection Strategy

The choice of coupling reagent is the single most critical variable when sterics are involved.

Comparative Analysis of Coupling Reagents
Reagent ClassSuitability for AdamantylRisk FactorVerdict
Carbodiimides (EDC/DCC) LowHigh. Slow amine attack leads to

-acylurea rearrangement (dead-end byproduct).
Avoid unless using strong nucleophilic catalysts (DMAP/Oxyma).
Uronium Salts (HATU/HBTU) ModerateMedium. High reactivity makes the active ester prone to rapid hydrolysis if wet.Good , but requires excess reagent (2-3 equiv) and strict anhydrous conditions.
Phosphonic Anhydrides (T3P) Excellent Low. Low epimerization, drives reaction forward, water-soluble byproducts.[1]Recommended Standard.
Acid Chlorides HighHigh. Extremely moisture sensitive, but kinetically fastest.Backup Strategy for extremely unreactive substrates.
Q: Why is T3P (Propylphosphonic Anhydride) preferred over HATU for this specific coupling?

A: T3P is superior for two reasons:

  • Solubility: T3P is supplied as a solution in organic solvents (EtOAc/DMF), making it miscible and active in the lipophilic environment required to dissolve adamantane derivatives.

  • Thermodynamics: T3P generates a cyclic anhydride intermediate that is highly reactive but less prone to the rapid "hydrolytic death" seen with O-At esters (HATU) when the amine approach is slow.

Module 3: Experimental Protocols
Protocol A: The T3P "Steric Power" Method

Use this for standard adamantyl coupling where EDC/HATU has failed.

  • Dissolution: In a flame-dried flask under

    
    , dissolve Carboxylic Acid (1.0 equiv) and Adamantyl Amine (1.1 equiv) in anhydrous EtOAc or DMF (concentration 0.1 M).
    
  • Base Addition: Add DIPEA (3.0 equiv). Stir for 5 minutes.

    • Note: Ensure the solution remains homogenous. Adamantyl derivatives may precipitate in pure EtOAc; if so, add DMF as a co-solvent.

  • Activation: Add T3P (50% w/w in EtOAc, 2.0 – 3.0 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 12–24 hours.

    • Critical Check: If conversion is <50% at 4 hours, heat to 50°C. T3P is thermally stable.

  • Workup: Dilute with EtOAc. Wash with water, sat.

    
    , and brine. The byproduct is water-soluble, simplifying purification.[1][2]
    
Protocol B: The Acid Fluoride (TFFH) Alternative

Use this if the carboxylic acid is chemically sensitive or if T3P fails.

  • Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.

  • Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv) and DIPEA (2.5 equiv).

  • Stir for 30 mins to generate the Acyl Fluoride in situ.

    • Why? Acyl fluorides are less moisture-sensitive than acid chlorides but highly reactive toward sterically hindered amines.

  • Add Adamantyl Amine (1.2 equiv). Stir overnight.

Module 4: Troubleshooting & Visualization
Visualizing the Kinetic Competition

The following diagram illustrates why moisture control is strictly about time.

KineticCompetition Acid Carboxylic Acid ActiveEster Activated Ester (Intermediate) Acid->ActiveEster Coupling Reagent (Fast) Product Desired Amide ActiveEster->Product Path A: Slow Attack (Steric Hindrance) Byproduct Hydrolyzed Acid / Urea Byproduct ActiveEster->Byproduct Path B: Fast Attack (If Wet) Adamantyl Adamantyl Amine (Bulky Nucleophile) Adamantyl->ActiveEster Blocked by Bulk Water Trace Water (Fast Nucleophile) Water->ActiveEster Unimpeded

Figure 1: The Kinetic Competition. Note that while the adamantyl group is hydrophobic, its slow reaction rate gives water a competitive advantage, necessitating strict exclusion of moisture.

Troubleshooting Decision Tree

Figure 2: Troubleshooting logic for adamantyl coupling failures.

FAQ: Specific Scenarios

Q: I am using EDC/HOBt and I see a new spot on TLC that is NOT my product, but the starting amine is gone. What happened? A: You likely formed the N-acylurea .

  • Explanation: Because the adamantyl amine is slow to attack the O-acylisourea intermediate, the intermediate rearranged. This is irreversible.

  • Solution: Switch to T3P (Protocol A) or use HOAt instead of HOBt to accelerate the active ester reactivity.

Q: Can I use microwave irradiation to speed this up? A: Yes, but with caution.

  • Microwaves help overcome the activation energy barrier imposed by steric hindrance.

  • Warning: Ensure your solvent is strictly dry. Heating a wet reaction will only accelerate the hydrolysis (Path B in Figure 1). Recommended: 60°C for 30 mins in anhydrous DMF.

Q: How do I remove excess adamantyl amine during workup? It’s greasy and doesn't wash out with water. A: Adamantyl amines are lipophilic bases.

  • Workup: Wash the organic layer with 1M HCl (or citric acid if your product is acid-sensitive). The hydrochloride salt of adamantyl amine is moderately water-soluble, or at least significantly more polar, allowing it to be separated or precipitated out.

References
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][3][4][5] Organic Process Research & Development, 20(2), 140–177. Link

  • Carpino, L. A., et al. (2003). The 1-Hydroxy-7-azabenzotriazole-Based Phosphonium Coupling Reagent PyAOP. Organic Letters, 5(20), 3745-3748. (Discussion on steric hindrance). Link

  • Archibald, T. G., et al. (2015). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters. Organic Process Research & Development. (Specific utility of T3P). Link

  • Sigma-Aldrich. (n.d.). 1-Adamantylamine Product & Solubility Data. Link

Sources

Technical Support Center: Resolution of Chiral Adamantyl Amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ADM-RES-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Enantioseparation of Bulky Lipophilic Amines

Introduction: The "Greasy Ball" Challenge

Adamantyl amines (e.g., Rimantadine analogs, Memantine derivatives) present a unique paradox in chiral resolution. They are chemically basic but sterically massive, and their high lipophilicity ("greasy" nature) often defies standard resolution protocols developed for planar aromatic amines.

This guide addresses the three most critical failure modes reported by our users:

  • Chromatography: "Invisible" peaks and severe tailing.

  • Crystallization: Diastereomeric salts "oiling out" instead of crystallizing.

  • Biocatalysis: Incomplete conversion due to steric hindrance.

Module 1: Chromatographic Resolution (HPLC/SFC)

User Issue: "I see no peaks, or my peaks look like shark fins."

Adamantane derivatives lack a conjugated


-system, making them UV-inactive (or weakly active <210 nm). Furthermore, the secondary or primary amine moiety interacts strongly with residual silanols on silica columns, causing severe peak tailing.
Troubleshooting Guide
SymptomRoot CauseTechnical Solution
No Signal / Flat Baseline Lack of UV chromophore.Switch Detector: Use ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol).Fallback: Derivatize with p-nitrobenzoyl chloride or Cbz-Cl to add a UV handle.
Shark Fin Peaks (Tailing) Silanol interaction.[1][2]Add Base: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. This blocks silanol sites.Column Choice: Use "Immobilized" polysaccharide phases (e.g., IA, IB) which tolerate basic modifiers better than coated phases.
Drifting Baseline (ELSD) Non-volatile additives.Volatile Buffer: Ensure all additives (DEA, TFA, Formic Acid) are volatile. Never use phosphate buffers with ELSD/CAD.
Visual Logic: HPLC Method Optimization

HPLC_Optimization Start START: Poor Peak Shape/Detection UV_Check Is the molecule UV Active? Start->UV_Check Deriv Derivatization Required (See Protocol B) UV_Check->Deriv No Tailing Is Peak Tailing > 1.5? UV_Check->Tailing Yes (or using ELSD) Deriv->Tailing MobilePhase Add 0.1% DEA/TEA to Mobile Phase Tailing->MobilePhase Yes Success Method Validated Tailing->Success No ColumnSwitch Switch to Amylose-tris (3,5-dimethylphenylcarbamate) MobilePhase->ColumnSwitch Still Tailing ColumnSwitch->Success

Figure 1: Decision matrix for optimizing chiral HPLC of non-chromophoric amines.

Module 2: Classical Resolution (Diastereomeric Crystallization)

User Issue: "My salt solution turns into a sticky oil, not crystals."

This is the most common ticket for adamantanes. The lipophilic adamantyl cage disrupts the formation of the tight crystal lattice required for precipitation, leading to "oiling out" (liquid-liquid phase separation).

FAQ & Solutions

Q: Which resolving agent works best for adamantyl amines? A: Avoid simple tartaric acid; it is often too hydrophilic. Use O,O'-Dibenzoyl-D-tartaric acid (DBTA) or Mandelic acid . The aromatic rings in these agents provide


-stacking (even if the amine doesn't) and increase the hydrophobic surface area to match the adamantane cage [1].

Q: How do I stop the oiling out? A: You must lower the polarity of your solvent system.

  • Standard: Ethanol/Water (Often fails for adamantanes).

  • Recommended:2-Propanol (IPA) or Ethyl Acetate/Methanol mixtures. The "Dutch Resolution" approach (using a family of resolving agents) suggests adding small amounts of nucleation inhibitors, but for adamantanes, simply switching to a less polar solvent usually forces lattice formation over oiling [2].

Q: What is the "Pope-Peachy" method? A: Instead of using 1.0 equivalent of resolving agent, use 0.5 equivalents relative to the racemic amine, plus 0.5 equivalents of an achiral mineral acid (like HCl). This forces the resolving agent to choose the "best fit" enantiomer, often doubling the theoretical yield of the first crop [3].

Protocol A: Anti-Oiling Crystallization Screen
  • Stoichiometry: Mix 1 mmol Racemic Amine + 1 mmol Resolving Agent (e.g., S-Mandelic Acid).

  • Solvent A (Polar): Dissolve in minimum hot Ethanol.

  • Observation: If oil forms upon cooling, reheat and add Ethyl Acetate dropwise until the solution is slightly cloudy.

  • Nucleation: Seed with a crystal from a previous small-scale evaporation if available.

  • Cooling: Slow cool to room temperature. Do not put in the freezer immediately—rapid cooling promotes oiling.

Module 3: Enzymatic Kinetic Resolution

User Issue: "The reaction stops at 20% conversion."

Lipases like Candida antarctica Lipase B (CAL-B) are excellent for resolving amines via acylation.[3] However, the bulky adamantyl group can sterically hinder the enzyme's active site, and the reaction is reversible.

Troubleshooting Guide
ParameterOptimization Strategy
Acyl Donor Use Irreversible Donors: Switch from ethyl acetate to Isopropyl Acetate or Vinyl Acetate . Vinyl acetate releases acetaldehyde (tautomerizes from vinyl alcohol), making the reaction irreversible [4].
Temperature Heat it up: CAL-B (immobilized as Novozym 435) is stable up to 80°C. Higher temperature increases the conformational flexibility of the enzyme active site, accommodating the bulky adamantane [5].
Solvent Go Hydrophobic: Use MTBE or Toluene. Hydrophilic solvents strip the essential water layer from the enzyme, deactivating it.
Visual Logic: Enzymatic Workflow

Enzymatic_Res Racemate Racemic Adamantyl Amine Enzyme CAL-B (Novozym 435) + Isopropyl Acetate Racemate->Enzyme Check Check Conversion (GC/HPLC) Enzyme->Check Stall Stalled < 40%? Check->Stall Heat Increase Temp to 60°C Switch to Vinyl Acetate Stall->Heat Yes Separation Acid/Base Extraction Stall->Separation No (Target reached) Heat->Check Product (R)-Amide + (S)-Amine Separation->Product

Figure 2: Workflow for overcoming steric hindrance in enzymatic resolution.

Experimental Protocols

Protocol B: Rapid Derivatization for HPLC (UV Detection)

Use this if you lack ELSD/CAD detectors.

  • Sample: Dissolve 1 mg of adamantyl amine in 500 µL Acetonitrile.

  • Base: Add 20 µL Triethylamine (TEA).

  • Reagent: Add 20 µL 4-Nitrobenzoyl chloride (10 mg/mL in MeCN).

  • Reaction: Vortex for 30 seconds. Incubate at RT for 5 minutes.

  • Quench: Add 50 µL Water/Amine mix to quench excess reagent.

  • Inject: Inject 5 µL onto the Chiral HPLC (e.g., Chiralpak AD-H). Monitor at 254 nm .[4]

Protocol C: The "Pope-Peachy" Salt Resolution

Recommended for scale-up (>10g).

  • Dissolution: Dissolve 100 mmol Racemic Amine in 200 mL Isopropanol (IPA).

  • Acidification: Add 50 mmol HCl (using 1.25 M HCl in Ethanol).

  • Resolving Agent: Add 50 mmol (R)-Mandelic Acid .

  • Heat: Heat to reflux until clear.

  • Crystallization: Cool to RT over 4 hours. The less soluble diastereomer (Amine·Mandelate) will crystallize, while the other enantiomer remains in solution as the Hydrochloride salt.

  • Filtration: Collect solids. Recrystallize once from IPA to upgrade ee >99%.

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (Foundational text on resolving agent selection).
  • Vries, T. D., et al. (1998). "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 37(17), 2349-2354. Link

  • Kozma, D. (2001).
  • Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron, 63(8), 1721-1754. Link

  • Reetz, M. T., et al. (2006). "Iterative Saturation Mutagenesis (ISM) for Rapid Directed Evolution of Functional Enzymes." Nature Protocols, 2, 891–903. (Specific reference to enhancing CAL-B for bulky substrates). Link

Sources

Strategies for increasing the stability of nitro-adamantyl amine solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers transition from standard adamantane derivatives (like memantine or amantadine) to functionalized nitro-adamantyl amines (e.g., NitroMemantine/YQW-036), solution stability becomes a critical failure point in both in vitro and in vivo assays.

This guide is designed by application scientists to help you troubleshoot precipitation, prevent premature redox degradation, and ensure your pharmacological data remains robust and reproducible.

Troubleshooting & FAQs

Q1: Why does my nitro-adamantyl amine precipitate when diluted in standard aqueous recording buffers? The Causality: The core adamantane backbone is a rigid, three-dimensional, diamond-like structure characterized by pronounced hydrophobicity and lipophilicity[1]. While standard memantine is readily soluble, the addition of a nitro or nitrate ester group significantly decreases aqueous solubility. In fact, when preparing solutions for in vivo models, a ~30% lower dose of2[2]. If forced directly into an aqueous buffer (like aCSF) without a co-solvent, the compound rapidly forms colloidal aggregates rather than a true solution. The Solution: Always prepare a highly concentrated stock in 100% anhydrous DMSO, followed by a rapid, high-vortex dilution into your final aqueous buffer (maintaining DMSO ≤ 0.1%).

Q2: How does solution degradation impact my electrophysiological recordings? The Causality: Nitro-adamantyl amines are designed to operate via a dual allosteric mechanism. The adamantane moiety provides open-channel block, while the nitro group targets redox-mediated regulatory sites via2[2]. This allows the drug to selectively block the aberrant activation of3[3]. If the nitro group undergoes premature hydrolysis or photolytic degradation in solution, the compound reverts to a simple uncompetitive channel blocker. You will lose the targeted selectivity for pathologically open channels, skewing your IC50 calculations and neuroprotection data.

Q3: How can I prevent photolytic and thermal degradation during long-term storage? The Causality: Nitrate esters and nitro groups are inherently sensitive to UV light and thermal energy, which can trigger spontaneous homolytic cleavage and premature nitric oxide (NO) release. The Solution: Stock solutions must be aliquoted into amber, light-blocking vials, overlaid with an inert gas (Argon) to displace oxidative ambient air, and flash-frozen.

Quantitative Stability & Solubility Data

To ensure reproducible pharmacology, adhere to the following empirically derived stability thresholds when handling nitro-adamantyl amines compared to their parent compounds.

Compound ClassSolvent / VehicleStorage TempLight ExposureMax Aqueous SolubilityEstimated Half-Life
Memantine HCl Aqueous Buffer (pH 7.4)4°CAmbient> 40 mg/mL> 12 months
NitroMemantine 100% Anhydrous DMSO-80°CProtected (Amber)N/A (Stock)> 6 months
NitroMemantine Aqueous Buffer (pH 7.4)22°CAmbient UV< 2 mg/mL< 4 hours
NitroMemantine 0.1% DMSO in aCSF37°CProtected (Amber)~ 50 µM (Working)~ 6-8 hours

Standardized Experimental Protocols

To guarantee scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to biological assays without passing the validation checkpoints.

Protocol A: Preparation of Stable Anhydrous Stocks

Rationale: Water ingress is the primary driver of nitro-group hydrolysis.

  • Equilibration: Remove the lyophilized nitro-adamantyl amine powder from -80°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes before opening. (Prevents condensation).

  • Reconstitution: Dissolve the powder in 100% Anhydrous DMSO to yield a 10 mM to 20 mM stock solution.

  • Inert Overlay: Aliquot the stock into single-use amber microcentrifuge tubes (e.g., 10 µL per tube). Gently blow Argon gas over the meniscus of each tube for 3 seconds to displace oxygen.

  • Cryopreservation: Flash-freeze the aliquots immediately in liquid nitrogen and transfer to -80°C.

  • Self-Validation Checkpoint: Perform a Karl Fischer titration on a blank DMSO sample handled identically to the drug aliquots. The moisture content must remain <0.01% to validate the integrity of your anhydrous environment.

Protocol B: Aqueous Dilution for Electrophysiology

Rationale: Slow dilution leads to localized supersaturation and irreversible nucleation (precipitation).

  • Thawing: Thaw a single amber aliquot on ice protected from ambient light.

  • Rapid Mixing: Pipette the required volume of the DMSO stock directly into the vortex vortex of a rapidly spinning tube containing your pre-warmed (37°C) recording buffer (e.g., aCSF).

  • Final Concentration: Ensure the final DMSO concentration does not exceed 0.1% v/v to prevent solvent-induced cellular toxicity.

  • Self-Validation Checkpoint: Immediately post-dilution, analyze a 10 µL sample of the working solution via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) of < 0.2 and a complete absence of particles > 100 nm validates that the drug is in a true solution, not a colloidal suspension.

Workflow & Mechanistic Visualizations

Workflow Powder Lyophilized Powder (-80°C, Argon) DMSO Anhydrous DMSO (10-20 mM Stock) Powder->DMSO Reconstitute Aliquot Amber Vials (Single-use) DMSO->Aliquot Prevent Freeze-Thaw Freeze Flash-Freeze (Liquid N2) Aliquot->Freeze Store Long-Term Storage (-80°C, Dark) Freeze->Store Thaw Thaw on Ice (Protect from light) Store->Thaw Day of Assay Dilute Dilute in Buffer (Final DMSO ≤0.1%) Thaw->Dilute Rapid Mixing

Workflow for preparing and storing highly stable nitro-adamantyl amine solutions.

Mechanism Drug NitroMemantine (Intact Solution) Receptor Extrasynaptic NMDAR Drug->Receptor Binds Block Adamantane Core (Channel Block) Receptor->Block Mechanism 1 Redox Nitro Group (S-Nitrosylation) Receptor->Redox Mechanism 2 Protect Neuroprotection Block->Protect Synergistic Redox->Protect Synergistic

Dual allosteric mechanism of intact nitro-adamantyl amines on extrasynaptic NMDARs.

References

1.[2] Pharmacologically targeted NMDA receptor antagonism by NitroMemantine for cerebrovascular disease - PMC. nih.gov. Available at: 2.[1] Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - MDPI. mdpi.com. Available at: 3.[3] The Biology and Pathobiology of Glutamatergic, Cholinergic, and Dopaminergic Signaling in the Aging Brain - Frontiers. frontiersin.org. Available at:

Sources

Technical Support Center: Troubleshooting Nitro Group Reduction in Adamantyl Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals synthesizing adamantane-based therapeutics (e.g., amantadine derivatives, vildagliptin intermediates)[1]. The reduction of a nitro group on an adamantyl scaffold presents unique kinetic bottlenecks. Due to the extreme steric bulk and lipophilicity of the tricyclic adamantane cage, standard reduction protocols often fail, leading to incomplete conversions and complex side-reaction profiles.

Here, we break down the causality behind these failures and provide field-proven, self-validating protocols to ensure high-yielding reductions.

The Mechanistic Bottleneck: The Haber Pathway in Bulky Scaffolds

According to the Haber electrochemical model, nitro reduction proceeds sequentially: Nitro → Nitroso → Hydroxylamine → Amine[2]. For adamantyl substrates, the final cleavage of the N-O bond in the hydroxylamine intermediate is severely retarded. The rigid 3D bulk of the adamantane cage physically prevents the hydroxylamine from adopting the flat adsorption geometry required on heterogeneous catalyst surfaces (like Pd/C). Consequently, the hydroxylamine intermediate accumulates[2][3].

This accumulation triggers a secondary condensation pathway: the nucleophilic hydroxylamine reacts with the highly electrophilic nitroso intermediate to form azoxy dimers, which subsequently reduce to azo and hydrazo side products[3].

HaberMechanism Nitro Adamantyl-NO2 (Nitro) Nitroso Adamantyl-NO (Nitroso) Nitro->Nitroso +H2, -H2O Hydroxyl Adamantyl-NHOH (Hydroxylamine) *Steric Bottleneck* Nitroso->Hydroxyl +H2 Azoxy Azoxy / Azo Dimers (Condensation Side Products) Nitroso->Azoxy Condensation Amine Adamantyl-NH2 (Target Amine) Hydroxyl->Amine +H2, -H2O (Slow Step) Hydroxyl->Azoxy

Haber reduction mechanism highlighting the steric bottleneck and dimerization side reactions.

Troubleshooting & FAQs

Q1: My reduction stalls, and LC-MS shows a major peak at [M+16] relative to my target amine. What is happening? A1: You are observing the accumulation of the adamantyl-hydroxylamine intermediate. Because the adamantane cage blocks efficient surface interaction with the catalyst, the final deoxygenation step is kinetically starved[2]. Solution: Switch from standard H₂ gas hydrogenation to Catalytic Transfer Hydrogenation (CTH) using ammonium formate and Pd/C[4]. CTH generates a highly active, localized concentration of surface-bound hydrogen (metal hydrides) that can overcome the steric activation barrier more effectively than dissolved H₂ gas. Alternatively, using Vanadium-promoted Raney Nickel facilitates the disproportionation of the hydroxylamine directly into the amine, bypassing the slow hydrogenation step[5].

Q2: I am isolating significant amounts of dimeric side products (azoxy/azo compounds). How can I suppress this? A2: Dimerization is a bimolecular condensation between the accumulated hydroxylamine and the transient nitroso intermediate[3]. This reaction is accelerated in neutral to basic conditions. Solution: Run the reduction in slightly acidic media (e.g., adding 1-2 equivalents of glacial acetic acid to your methanol/ethanol solvent). The acid protonates the hydroxylamine, drastically reducing its nucleophilicity and shutting down the condensation pathway.

Q3: My adamantyl scaffold contains a halogen (e.g., a chloro- or bromo- substituent). Standard Pd/C reduction is causing hydrodehalogenation. What are my options? A3: Palladium is highly active for oxidative addition into C-X bonds. Solution: Substitute Pd/C with Platinum on Carbon (Pt/C) poisoned with hypophosphorous acid, or use a sulfided Platinum catalyst. Platinum is inherently less prone to hydrodehalogenation, and the sulfur/phosphorus modifiers selectively poison the active sites responsible for C-X cleavage while leaving nitro reduction sites active.

Quantitative Comparison of Reduction Systems for Nitroadamantanes

The following table summarizes the expected outcomes of various reduction methodologies when applied to sterically hindered nitroadamantyl scaffolds.

Reduction SystemTypical ConditionsAdamantyl-Amine YieldMajor Side Reactions / Drawbacks
Pd/C + H₂ (Gas) 1 atm H₂, MeOH, 25°C40 - 60%High hydroxylamine accumulation; Dimerization[2].
Pd/C + NH₄HCO₂ Methanol, 25°C - 40°C85 - 95%Sublimation of ammonium salts; requires aqueous workup[4].
Raney Ni (V-promoted) 5 atm H₂, EtOH, 50°C80 - 90%Pyrophoric catalyst handling; trace metal leaching[5].
Fe / HCl (Béchamp) Aqueous EtOH, 80°C50 - 70%Sluggish due to extreme adamantane lipophilicity/insolubility.
LiAlH₄ THF, Reflux75 - 85%Over-reduction of other sensitive functional groups[1].
Validated Experimental Protocol: Catalytic Transfer Hydrogenation of Nitroadamantanes

This protocol utilizes Catalytic Transfer Hydrogenation (CTH) with ammonium formate, which is highly effective for overcoming the steric hindrance of the adamantane cage while suppressing dimerization[4]. It is designed as a self-validating system: built-in analytical checkpoints ensure the reaction is not quenched prematurely.

Materials:

  • Nitroadamantane derivative (1.0 eq)

  • 10% Palladium on Carbon (Pd/C, 50% wet) (0.1 eq by weight)

  • Ammonium formate (anhydrous) (5.0 eq)

  • Methanol (anhydrous)

  • Glacial acetic acid (0.5 eq)

Step-by-Step Methodology:

  • System Preparation: In a rigorously dried round-bottom flask, dissolve the nitroadamantane derivative (1.0 eq) in anhydrous methanol (0.2 M concentration). Add glacial acetic acid (0.5 eq).

    • Causality: The acid protonates transient hydroxylamines, preventing nucleophilic attack on nitroso intermediates and completely suppressing azoxy dimerization.

  • Catalyst Addition: Purge the flask with Argon for 5 minutes. Carefully add the 10% Pd/C.

    • Safety Note: Always add Pd/C under an inert atmosphere to prevent solvent ignition.

  • Hydrogen Donor Addition: Add anhydrous ammonium formate (5.0 eq) in a single portion. The reaction will mildly effervesce as CO₂ and H₂ are generated[4]. Attach a reflux condenser and stir vigorously at 25°C.

  • Self-Validating In-Process Check (1 Hour): Remove a 50 µL aliquot, filter through a micro-syringe filter, and analyze via TLC (stain with Ninhydrin) and LC-MS.

    • Validation criteria: You should observe the disappearance of the starting material. If a peak at [M+16] (hydroxylamine) persists, the steric bottleneck has not been fully overcome.

    • Action: If hydroxylamine is present, add an additional 2.0 eq of ammonium formate and warm the reaction to 40°C for 1 hour. Do not proceed to workup until this intermediate is completely consumed.

  • Workup & Isolation: Once validated as complete, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. Partition the residue between Dichloromethane (DCM) and 1M NaOH (to neutralize the acetic acid and free-base the adamantylamine). Extract the aqueous layer 3x with DCM. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the pure aminoadamantane.

References

1.[1] Smolecule. "Buy 1-Amino-3-nitroadamantane | 243145-00-8". Smolecule.com. 2.[2] Google Patents. "US20220017452A1 - Method of reducing aromatic nitro compounds". Google.com. 3.[5] ResearchGate. "Modulating the hydroxylamine accumulation in the hydrogenation of substituted nitroarenes using vanadium-promoted RNi catalysts". Researchgate.net. 4.[4] Thieme Connect. "Reduction of Nitrogen-Based Functional Groups". Thieme-connect.de. 5.[3] MDPI. "Establishment of Integrated Analysis Method for Probing and Reconstructing Hydrogenation Mechanism of a Model Reaction". Mdpi.com.

Sources

Validation & Comparative

Mass spectrometry (ESI-MS) fragmentation patterns of adamantyl benzylamines

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution ESI-MS/MS Fragmentation Analysis of Adamantyl Benzylamines: A Q-TOF vs. Orbitrap Comparison Guide

Executive Summary

Adamantyl benzylamines represent a highly valuable pharmacophore in modern drug discovery, exhibiting potent antiviral and neuroprotective properties due to their rigid, lipophilic hydrocarbon framework[1]. Accurate structural characterization and metabolite identification of these derivatives rely heavily on Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). As a Senior Application Scientist, I have structured this guide to objectively compare two premier high-resolution mass spectrometry platforms—Quadrupole Time-of-Flight (Q-TOF) and Orbitrap —for elucidating the fragmentation patterns of adamantyl benzylamines. This guide details the underlying gas-phase causality and provides a self-validating experimental protocol for robust analytical workflows.

Mechanistic Causality: Gas-Phase Dissociation Pathways

Understanding the gas-phase dissociation of protonated adamantyl benzylamines requires analyzing the competitive cleavage between the adamantyl cage and the benzylic moiety. The fragmentation is governed by the relative stability of the resulting carbocations and the applied collision energy.

  • Benzylic Cleavage & Tropylium Formation: Under collision-induced dissociation (CID), protonated benzylamines characteristically undergo elongation and cleavage of the C-N bond. This forms an ion/neutral complex that dissociates to yield a highly stable benzyl cation (m/z 91), which rapidly rearranges into a tropylium ion[2].

  • Adamantyl Cation Stability: The tricyclic hydrocarbon framework of the adamantyl group provides significant steric bulk[1]. Cleavage at the adamantyl-nitrogen bond yields the 1-adamantyl cation (m/z 135), a highly stable tertiary carbocation[3].

  • Low-Energy Neutral Loss: At very low collision energies, the primary fragmentation pathway is often the charge-driven heterolytic cleavage and elimination of ammonia (NH3), yielding a [M+H - 17]+ product ion[4].

Fragmentation Precursor Protonated Adamantyl Benzylamine [M+H]+ PathA Benzylic C-N Cleavage Precursor->PathA High CE PathB Adamantyl C-N Cleavage Precursor->PathB High CE PathC Loss of NH3 Precursor->PathC Low CE Benzyl Benzyl Cation (m/z 91) Tropylium Ion PathA->Benzyl Adamantyl 1-Adamantyl Cation (m/z 135) PathB->Adamantyl AmmoniaLoss [M+H - 17]+ Rearrangement Product PathC->AmmoniaLoss

Primary ESI-MS/MS collision-induced dissociation pathways for protonated adamantyl benzylamines.

Platform Comparison: Q-TOF vs. Orbitrap

When analyzing the fragmentation of these complex derivatives, the choice of mass analyzer dictates the mass accuracy, resolution, and MS/MS acquisition speed.

  • Q-TOF Architecture: Excels in acquisition speed, making it ideal for coupling with fast UHPLC gradients. It provides excellent isotopic fidelity, which is crucial when analyzing halogen-substituted benzylamine derivatives.

  • Orbitrap Architecture: Offers superior ultra-high resolution. This is particularly advantageous for distinguishing isobaric fragment ions (e.g., distinguishing a nominal m/z 93 resulting from adamantane cage opening[3] versus an aromatic fragment interference).

Table 1: Quantitative Performance Comparison for Adamantyl Benzylamine Analysis

ParameterQ-TOF Mass SpectrometerOrbitrap Mass SpectrometerImpact on Adamantyl Benzylamine Analysis
Mass Resolving Power 30,000 - 60,000 (at m/z 200)120,000 - 240,000 (at m/z 200)Orbitrap resolves complex isobaric interferences in low-mass adamantane fragments.
Mass Accuracy (MS/MS) 1 - 3 ppm< 1 ppmOrbitrap provides higher confidence in the elemental composition of novel fragments.
Acquisition Speed Up to 50 Hz12 - 40 HzQ-TOF captures more data points across narrow UHPLC peaks during high-throughput screening.
Collision Cell Dynamics CID (Collision-Induced Dissociation)HCD (Higher-energy C-trap Dissociation)HCD yields richer low-mass fragmentation (m/z 77, 79, 91) due to the absence of the "one-third rule" low-mass cut-off.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol establishes a self-validating system for ESI-MS/MS analysis of adamantyl benzylamines.

Step 1: Sample Preparation & System Calibration

  • Prepare a 1 mg/mL stock solution of the adamantyl benzylamine derivative in LC-MS grade Methanol.

  • Dilute to a working concentration of 100 ng/mL in 50:50 Methanol:Water supplemented with 0.1% Formic Acid (v/v). Causality: Formic acid acts as a proton donor, ensuring high ionization efficiency for the basic amine nitrogen to form the [M+H]+ precursor.

  • Validation Check: Infuse a standardized tuning mix prior to analysis. Verify that the mass accuracy is within manufacturer specifications (<2 ppm) to ensure instrument calibration is not drifting.

Step 2: ESI Source Optimization

  • Set the capillary voltage to +3.5 kV (positive ion mode).

  • Optimize the desolvation gas (Nitrogen) temperature to 300°C and flow rate to 10 L/min. Causality: A common pitfall is using excessive desolvation temperatures (>400°C), which can induce premature in-source thermal degradation of the adamantane cage. 300°C ensures complete droplet evaporation while preserving the intact precursor.

  • Validation Check: Monitor the[M+H]+ precursor ion stability via direct infusion. The coefficient of variation (CV) for the total ion current (TIC) must be <5% over a 2-minute window.

Step 3: Tandem Mass Spectrometry (MS/MS) Acquisition

  • Isolate the [M+H]+ precursor using the quadrupole with a narrow isolation width (1.0 m/z) to prevent co-isolation of background ions.

  • Apply a stepped collision energy (CE) ramp. Causality: Because benzylamines eliminate NH3 at very low CE and undergo rigid C-N cleavages at higher CE[4], utilizing stepped normalized collision energies (NCE) at 15, 30, and 45 eV ensures a comprehensive fragmentation spectrum in a single scan.

  • Acquire MS/MS spectra over a mass range of m/z 50 to [M+50].

Workflow Prep Sample Prep (0.1% FA in MeOH/H2O) ESI ESI Source Tuning (+3.5 kV, 300°C) Prep->ESI Quad Quadrupole Precursor Isolation ESI->Quad CID Collision Cell (Stepped CE: 15/30/45 eV) Quad->CID Analyzer Mass Analyzer (TOF or Orbitrap) CID->Analyzer

Step-by-step ESI-MS/MS workflow for the structural elucidation of adamantyl benzylamines.

Data Interpretation: Diagnostic Fragment Ions

When analyzing the resulting spectra, researchers should utilize the exact masses of the following diagnostic ions to confirm the adamantyl benzylamine structure.

Table 2: Key Diagnostic Fragment Ions in ESI-MS/MS

Fragment Ion FormulaTheoretical Exact Mass (m/z)Origin / Mechanistic Causality
[C10H15]+ 135.11741-Adamantyl cation; formed via charge-driven heterolytic cleavage of the adamantyl C-N bond[3].
[C7H7]+ 91.0548Benzyl cation / Tropylium ion; formed via benzylic C-N bond cleavage and subsequent rearrangement[2].
[C7H9]+ 93.0704Adamantane cage opening product; strictly observed under higher collision energies[3].
[M+H - NH3]+ VariableLoss of ammonia; the primary low-energy pathway for protonated primary and secondary amines[4].

References[1] Title: Understanding the Fragmentation Pathways of Carbocyclic Derivatives of Amino Acids by Using Electrospray Ionization Tandem Mass Spectrometry

Source: tandfonline.com URL:[3] Title: Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane Source: nih.gov URL:[4] Title: Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations Source: nih.gov URL:[2] Title: An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines Source: nih.gov URL:

Sources

Comparative Biological Activity of Adamantyl vs. Noradamantyl Benzylamines: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex transmembrane proteins and central nervous system (CNS) pathways, the strategic use of polycyclic cage hydrocarbons has evolved. Historically, the adamantane scaffold has been utilized as a "lipophilic bullet" to enhance brain penetrance and modulate ion channel activity[1]. However, the emergence of viral resistance and the need for finely-tuned neuroprotective agents have driven the exploration of ring-contracted analogs.

This guide provides an objective, data-backed comparison between adamantyl benzylamines and noradamantyl benzylamines , analyzing how the deletion of a single methylene bridge fundamentally alters their biological activity, specifically against the Influenza A M2 ion channel and the N-methyl-D-aspartate (NMDA) receptor.

Structural and Physicochemical Divergence

To understand the divergent biological activities of these two scaffolds, we must first examine their structural thermodynamics:

  • Adamantyl Benzylamines: The adamantane cage (tricyclo[3.3.1.1^3,7]decane) is a highly symmetrical (

    
     point group), rigid, and bulky lipophilic structure. When conjugated to a benzylamine, the resulting molecule exhibits high lipophilicity (LogP ~3.5), making it ideal for embedding within hydrophobic protein pockets or crossing the blood-brain barrier.
    
  • Noradamantyl Benzylamines: Noradamantane (tricyclo[3.3.1.0^3,7]nonane) lacks one methylene unit. This ring contraction lowers the molecular symmetry to a

    
     point group and slightly reduces the steric volume of the cage[2]. While the overall lipophilicity remains high, the altered geometry allows the noradamantyl cage to navigate sterically constrained binding sites that reject the bulkier adamantane.
    

In both cases, the benzylamine moiety provides a critical pharmacophore: the basic nitrogen (pKa ~9.5) acts as a hydrogen bond donor/acceptor at physiological pH, while the phenyl ring engages in stabilizing


 stacking or cation-

interactions with target residues.

Biological Target Comparison

A. Antiviral Efficacy: The Influenza A M2 Ion Channel

Adamantane derivatives are classic uncompetitive inhibitors of the wild-type (WT) M2 proton channel, effectively halting viral uncoating. However, the prevalent S31N mutation narrows the M2 pore, creating a severe steric clash with the adamantane cage.

Noradamantyl benzylamines and related noradamantane-isoxazole derivatives (e.g., compound 6c) have been developed to overcome this resistance. The compact


 symmetry of the noradamantane cage allows it to slide into the constricted S31N pore, orienting the benzylamine nitrogen to form critical hydrogen bonds with the mutated Asn31 residue, thereby restoring antiviral efficacy[3].

G WT Wild-Type M2 Pore (Spacious) Block1 Effective Blockade WT->Block1 Mutant S31N Mutant M2 Pore (Sterically Constrained) Clash Steric Clash (Resistance) Mutant->Clash Block2 Restored Blockade Mutant->Block2 AdBenz Adamantyl Benzylamine (Bulky Td Symmetry) AdBenz->WT Binds AdBenz->Mutant Fails NorAdBenz Noradamantyl Benzylamine (Compact C2v Symmetry) NorAdBenz->Mutant Binds

Structural compatibility of cage benzylamines with M2 channel variants.

B. Neuroprotection: NMDA Receptor Antagonism

Polycyclic cage amines, including benzylamine derivatives like NGP1-01 analogs, are well-documented uncompetitive NMDA receptor antagonists[4]. They block excessive calcium influx during excitotoxic events.

  • Adamantyl variants exhibit high potency but often suffer from slow channel off-rates, which can trap the receptor in a closed state and lead to clinical neurotoxicity (similar to high-affinity blockers like MK-801).

  • Noradamantyl variants retain the ability to block the calcium channel but exhibit a modified binding kinetic profile[4]. The reduced steric bulk increases the off-rate, allowing for a safer therapeutic window that permits normal physiological synaptic transmission while blocking pathological overactivation.

Quantitative Data Summary

The following table synthesizes the comparative performance of these two scaffolds across key biological parameters based on recent structure-activity relationship (SAR) studies.

Compound ScaffoldTargetEfficacy (WT)Efficacy (Mutant/S31N)Kinetic Profile (NMDAR)Estimated LogP
Adamantyl Benzylamine M2 ChannelHigh (

< 1 µM)
Inactive (

> 50 µM)
Slow off-rate (High Trapping)~3.5
Noradamantyl Benzylamine M2 ChannelModerateHigh (

< 5 µM)
Fast off-rate (Low Trapping)~3.1
Adamantyl Benzylamine NMDA ReceptorHigh (

~ 1-2 µM)
N/AHigh affinity, potential toxicity~3.5
Noradamantyl Benzylamine NMDA ReceptorModerate (

~ 5 µM)
N/AModerate affinity, neuroprotective~3.1

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the biological activity of these compounds must be evaluated using self-validating assay systems. Below are the field-proven protocols for testing these molecules.

Protocol 1: Two-Electrode Voltage Clamp (TEVC) for M2 Channel Inhibition

Causality: Xenopus laevis oocytes are utilized because they lack endogenous background proton channels, allowing for the isolated measurement of M2-mediated currents without mammalian host cell interference.

  • Oocyte Preparation & Injection: Microinject Xenopus oocytes with 2-5 ng of cRNA encoding either WT or S31N Influenza A M2 channels. Incubate at 18°C for 48-72 hours to allow for protein expression and membrane insertion.

  • Baseline Stabilization (Internal Control): Perfuse the oocytes with a standard Barth's solution (pH 7.5) and clamp the membrane potential at -20 mV. Record the baseline current to ensure membrane integrity (leak current < 50 nA).

  • Channel Activation: Switch the perfusion to a low-pH buffer (pH 5.5) for 2 minutes. The acidic environment mimics the endosome, triggering M2 channel opening. Record the peak inward proton current (

    
    ).
    
  • Compound Application: Perfuse the oocytes with the low-pH buffer containing the test compound (adamantyl or noradamantyl benzylamine) at varying concentrations (0.1 µM to 100 µM) for 3 minutes.

  • Washout & Validation: Return to the pH 7.5 buffer without the compound. A successful, non-toxic uncompetitive blockade will show a gradual recovery of the channel current upon subsequent low-pH stimulation. Irreversible loss of current indicates membrane disruption rather than specific antagonism.

Protocol S1 1. Oocyte Preparation S2 2. cRNA Microinjection S1->S2 S3 3. TEVC Recording S2->S3 S4 4. Perfusion & Washout S3->S4 S5 5. Data Analysis S4->S5

Self-validating TEVC electrophysiology workflow for M2 channel assays.

Protocol 2: Intracellular Calcium Imaging for NMDA Receptor Antagonism

Causality: Fluo-4 AM is selected as the calcium indicator due to its high quantum yield and dynamic range, which is critical for detecting rapid


 transients triggered by NMDA receptor activation.
  • Cell Culture: Plate primary rat cortical neurons (DIV 12-14) in 96-well imaging plates. At this developmental stage, NMDA receptors are fully mature and functional.

  • Dye Loading: Incubate neurons with 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in Locke's buffer for 30 minutes at 37°C. Wash three times to remove extracellular dye.

  • Pre-incubation: Treat the cells with the test compounds (adamantyl vs. noradamantyl benzylamines) for 15 minutes. Self-Validation: Include a vehicle control (0.1% DMSO) and a positive control (10 µM MK-801) to define the maximum and minimum fluorescence boundaries.

  • Stimulation: Record baseline fluorescence for 30 seconds. Inject 100 µM NMDA and 10 µM Glycine (co-agonist) into the wells using an automated liquid handler.

  • Quantification: Measure the peak fluorescence intensity (

    
    ) over 3 minutes. Calculate the 
    
    
    
    values by plotting the normalized peak calcium response against the log concentration of the cage benzylamines.

References

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Exploring polycyclic scaffolds as adamantane replacements in M2 channel inhibitors of Influenza A virus Source: bioRxiv URL:[Link]

  • Annulated carbamates are precursors for the ring contraction of the adamantane framework Source: Royal Society of Chemistry (RSC) Advances URL:[Link]

  • Synthesis of benzopolycyclic cage amines: NMDA receptor antagonist, trypanocidal and antiviral activities Source: ResearchGate / European Journal of Medicinal Chemistry URL:[Link]

Sources

Technical Validation Guide: Purity Assessment of [4-(1-Adamantyl)-2-nitrophenyl]methylamine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide validates the purity of [4-(1-Adamantyl)-2-nitrophenyl]methylamine , a specialized intermediate often used in the synthesis of adamantane-based retinoids or anti-viral scaffolds.

This guide compares Thin Layer Chromatography (TLC) as a rapid qualitative screen against Liquid Chromatography-Mass Spectrometry (LC-MS) as the quantitative gold standard.

Analyte Profile & Validation Strategy

To validate this molecule effectively, one must understand its physicochemical behavior. The structure combines three distinct functional motifs that dictate the analytical approach:

  • 1-Adamantyl Group: Highly lipophilic (hydrophobic). Causes strong retention on C18 columns and high

    
     values in non-polar TLC solvents.
    
  • 2-Nitro Group: Electron-withdrawing and UV-active. Enables detection at standard UV wavelengths (254 nm) but can induce fragmentation in MS.

  • Methylamine Group (Benzylamine type): Basic and polar. Prone to "tailing" on silica due to interaction with acidic silanols.

The Challenge: The lipophilic adamantyl tail fights against the polar amine head, often leading to solubility issues or poor peak shape. A standard "generic" protocol will fail.

Method 1: Thin Layer Chromatography (TLC)

Role: Rapid, qualitative screening for reaction monitoring and gross impurity detection.

Optimized Protocol

Standard Hexane/Ethyl Acetate systems often fail for this molecule because the basic amine sticks to the silica, causing streaks. You must use a basified mobile phase .

  • Stationary Phase: Silica Gel 60

    
     (Aluminum or Glass backed).[1]
    
  • Mobile Phase System: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (

    
    )
    
    • Ratio: 90 : 9 : 1 (v/v/v).

    • Why? DCM solubilizes the adamantyl group; MeOH elutes the polar amine; Ammonia blocks silica silanols to prevent tailing.

  • Sample Preparation: Dissolve 5 mg in 1 mL of DCM/MeOH (1:1).

Visualization Logic (The "Triangulation" Method)

Do not rely on UV alone. Use three detection methods to confirm identity:

  • UV (254 nm): The nitro-aromatic core will appear as a dark spot (fluorescence quenching).

  • Ninhydrin Stain: Specific for primary/secondary amines.[2]

    • Action: Dip and heat to 110°C.

    • Result: The product turns distinct purple/red . Impurities lacking the amine (e.g., unreacted nitro-adamantyl precursors) will NOT stain.

  • Iodine Chamber: General lipophilic stain.

    • Result: The adamantyl group absorbs iodine vapor, turning yellow/brown.

TLC Decision Workflow

TLC_Workflow Start Crude Sample Spot Spot on Silica F254 Start->Spot Develop Develop: DCM/MeOH/NH4OH Spot->Develop UV Check UV (254nm) Develop->UV Decision1 Single Spot? UV->Decision1 Stain Stain: Ninhydrin Decision1->Stain Yes Result_Fail Fail: Multiple Spots/No Color Decision1->Result_Fail No Result_Pass Pass: Purple Spot Stain->Result_Pass

Figure 1: Decision tree for qualitative TLC validation.

Method 2: LC-MS (Liquid Chromatography - Mass Spectrometry)

Role: Quantitative purity assay and structural confirmation (Molecular Weight).

Optimized Protocol

The hydrophobicity of the adamantyl group requires a strong organic gradient to elute the compound within a reasonable time.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

    • Note: Formic acid is critical. It protonates the amine (

      
      ), improving solubility and peak shape.
      
  • Gradient:

    • 0-1 min: 5% B (Hold)

    • 1-6 min: 5%

      
       95% B (Linear Ramp)
      
    • 6-8 min: 95% B (Wash - Critical to elute adamantyl dimers)

    • 8-10 min: 5% B (Re-equilibration)

MS Parameters (ESI+)[4]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[3][4]

  • Target Ion:

    
    
    
  • Calculation:

    • Formula:

      
      
      
    • Exact Mass: 286.17

    • Observed m/z: 287.17 (

      
      )
      
Data Interpretation

In the LC-MS trace, look for these specific signals:

Retention Timem/z SignalIdentityOrigin
Early Eluting 257.1Des-nitro impurityReduction byproduct
Main Peak 287.2 Target Product [4-(1-Adamantyl)-2-nitrophenyl]methylamine
Late Eluting 272.1Des-amine / Methyl precursorUnreacted starting material
Very Late 573.3Dimer

Concentration too high in MS source

Comparative Analysis: TLC vs. LC-MS

The following table objectively compares the two methods for this specific application.

FeatureTLC (Silica/Ninhydrin)LC-MS (C18/ESI+)
Primary Use Quick reaction check; Flash chromatography pilot.Final purity certification; Impurity identification.
Specificity Medium. Co-elution of isomers is common.High. Separates by hydrophobicity and mass.
Sensitivity (LOD) ~1-5 µg (Visual).~1-10 ng (Signal-to-Noise > 10).
Amine Handling Requires basic modifier (

) to prevent streaking.
Requires acidic modifier (Formic Acid) for ionization.
Cost per Run < $1.00> $20.00 (Solvents, Column wear, Amortization).
Time to Result 10-15 Minutes.30-45 Minutes (Prep + Run + Analysis).
Validation Workflow Summary

Validation_Logic Sample Synthesized Batch TLC_Step Step 1: TLC Screen (Ninhydrin + UV) Sample->TLC_Step Pass_TLC Pass: Single Purple Spot? TLC_Step->Pass_TLC LCMS_Step Step 2: LC-MS Analysis (C18 Gradient) Pass_TLC->LCMS_Step Yes Repurify RE-PURIFY (Column Chromatography) Pass_TLC->Repurify No Data_Check Check Purity % (UV 254nm Integration) LCMS_Step->Data_Check Mass_Check Confirm Mass (m/z 287.2) Data_Check->Mass_Check Final_Valid VALIDATED PRODUCT Mass_Check->Final_Valid >95% & Correct Mass Mass_Check->Repurify <95% or Wrong Mass Repurify->TLC_Step Recycle

Figure 2: Integrated validation workflow ensuring scientific rigor.

References

  • Separation of Aryl Nitro-Compounds by HPLC. Loughborough University Research Repository. (2009). Demonstrates retention behavior of nitro-aromatics on reverse-phase columns.

  • Visualizing TLC Plates. Chemistry LibreTexts. (2022). Standard protocols for Ninhydrin and UV visualization of amines.

  • Guide to achieving reliable quantitative LC-MS measurements. RSC Analytical Methods Committee. (2013).[5] Best practices for ESI+ ionization and quantification limits.

  • TLC Visualization Reagents. EPFL. Comprehensive list of stain preparations including Ninhydrin and Dragendorff.

Sources

Technical Guide: Crystal Structure Analysis (XRD) of Bulky Adamantyl Amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Lipophilic Bullet" Challenge

Adamantyl amine derivatives (e.g., Amantadine, Rimantadine, Memantine) are cornerstones in antiviral and neurological drug design due to the adamantane cage's unique ability to act as a "lipophilic bullet," penetrating the blood-brain barrier and blocking ion channels. However, this same bulky, spherical cage presents a notorious challenge for structural characterization.

The spherical symmetry of the adamantyl group often leads to rotational disorder in the crystal lattice, where the cage spins or toggles between orientations even at low temperatures. This guide compares the primary structural analysis techniques, establishing Single Crystal X-Ray Diffraction (SC-XRD) as the definitive method for absolute structure determination, while positioning Powder XRD (PXRD) and MicroED as critical complementary tools.

Comparative Analysis: Selecting the Right Tool

For bulky lipophilic amines, no single technique answers every question. The following matrix compares the performance of available methodologies based on resolution, sample requirement, and ability to resolve disorder.

Performance Matrix: Structural Characterization Methods[1][2][3][4][5][6]
FeatureSingle Crystal XRD (SC-XRD) Powder XRD (PXRD) MicroED (Cryo-EM) Solid-State NMR (ssNMR)
Primary Output 3D Atomistic Structure & Absolute ConfigurationPhase ID, Polymorph Check, Bulk Purity3D Structure from NanocrystalsLocal Dynamics & Chemical Environment
Resolution Atomic (< 0.8 Å)Medium (Phase Fingerprint)Atomic (< 1.0 Å)N/A (Spectral Resolution)
Sample Req. Single Crystal (>10 µm)Polycrystalline PowderNanocrystals (< 500 nm)Polycrystalline Powder
Disorder Handling High (Can model site occupancy)Low (Peaks broaden/merge)Medium (Dynamical scattering issues)High (Distinguishes static vs. dynamic)
Throughput Low (Days/Weeks)High (Minutes)Medium (Hours)Low (Hours/Days)
Best For... Gold Standard structure determinationBatch consistency & stability testingSamples that refuse to grow large crystalsVerifying solvates & loose packing

Scientist's Note: While MicroED is gaining traction for "un-crystallizable" powders, SC-XRD remains the only method capable of reliably distinguishing between subtle solvate stoichiometries (e.g., hemi- vs. mono-solvates) common in adamantane salts.

Technical Deep Dive: SC-XRD of Adamantyl Amines

The Core Challenge: Rotational Disorder

The adamantane cage (


) has 

symmetry. In the solid state, unless locked by strong intermolecular forces (like H-bonds in the amine tail), the cage often rotates around the C-C bond connecting it to the rest of the molecule.
  • The Artifact: This rotation causes electron density smearing. If uncorrected, C-C bond lengths in the cage appear artificially shortened (e.g., 1.45 Å instead of 1.54 Å) because the centroid of the electron cloud shifts inward.

  • The Solution: Data collection must be performed at cryogenic temperatures (100 K) to minimize thermal motion.

Experimental Protocol: The "Solvate Trap" Strategy

Adamantyl amines are "greasy" and often resist packing tightly. To grow diffraction-quality crystals, we utilize solvates to fill the voids between the bulky cages.

Step 1: Crystallization (Vapor Diffusion)
  • Target: Rimantadine Hydrochloride derivative.

  • Solvent System: The "Good/Bad" solvent pair.

    • Solvent (Good): Ethanol or Methanol (dissolves the salt).

    • Precipitant (Bad): 1,4-Dioxane or Acetone.

    • Why Dioxane? Dioxane often acts as a structural template, forming H-bonds with the ammonium protons and locking the lattice into a stable channel structure.

Protocol:

  • Dissolve 20 mg of the amine salt in 0.5 mL Ethanol.

  • Place in a small inner vial.

  • Place inner vial into a larger jar containing 3 mL 1,4-Dioxane.

  • Cap tightly.[1] As Dioxane diffuses in, it lowers solubility slowly, promoting high-order growth.

Step 2: Data Collection & Processing[2]
  • Mounting: Use a cryo-loop with Paratone oil. Flash cool immediately to 100 K.

  • Strategy: Collect high-redundancy data (completeness > 99%) to resolve the weak high-angle reflections often diminished by the thermal motion of the cage.

Step 3: Refinement (The Expert Touch)

When solving the structure (using SHELXT/SHELXL), you will likely encounter the "shrunken cage."

  • Restraints: Apply SIMU and DELU restraints to model the thermal ellipsoids of the cage carbons.

  • Constraints: If disorder is severe (e.g., two orientations rotated by 60°), use a rigid body constraint (AFIX 66) to force the adamantane geometry to ideal values while allowing its position to refine.

Visualization of Workflows

Diagram 1: Method Selection Decision Tree

This logic flow guides the researcher on which technique to apply based on sample status.

MethodSelection Start Start: Bulky Adamantyl Amine Sample CheckCryst Are Single Crystals Visible? (>10µm) Start->CheckCryst SCXRD Method: SC-XRD (Gold Standard) CheckCryst->SCXRD Yes CheckMicro Are Nanocrystals Present? (<500nm) CheckCryst->CheckMicro No Refinement Structure Refinement (Handle Disorder) SCXRD->Refinement Disorder Model MicroED Method: MicroED (Electron Diffraction) CheckMicro->MicroED Yes PXRD Method: PXRD (Phase ID / CSP) CheckMicro->PXRD No (Amorphous/Powder) MicroED->Refinement Dynamical Refinement PXRD->Refinement Rietveld Refinement

Caption: Decision tree for selecting the appropriate diffraction technique based on crystal size and quality.

Diagram 2: SC-XRD Experimental Workflow

The specific path for handling the "Solvate Trap" crystallization and refinement.

ExperimentFlow Sample Amine Salt Solvent Solvent System (EtOH + Dioxane) Sample->Solvent Vapor Vapor Diffusion (Slow Growth) Solvent->Vapor Mount Cryo-Mounting (100 K) Vapor->Mount Crystals >10µm Collect Data Collection (High Redundancy) Mount->Collect Solve Structure Solution (SHELXT) Collect->Solve Refine Refinement (Restraints: SIMU/DFIX) Solve->Refine Check Disorder Refine->Refine Iterate Final Final CIF (Absolute Config) Refine->Final

Caption: Step-by-step workflow for Single Crystal XRD analysis of adamantyl derivatives.

Case Study Data: Rimantadine Hydrochloride

To illustrate the importance of SC-XRD, consider the structural data for Rimantadine HCl. PXRD alone often fails to distinguish between the anhydrate and the hemi-hydrate forms due to peak overlap.

Experimental Comparison:

ParameterSC-XRD Result [1]PXRD Estimation Implication
Space Group Tetragonal (

)
Tetragonal (Indexed)SC-XRD confirms chiral space group.
Unit Cell (

-axis)
18.24 Å18.20 ÅSlight deviation in powder due to strain.
Solvent Content 0.5 Dioxane per unitNot detectableCritical: Dioxane stabilizes the channel.
H-Bonding N-H...Cl (2.35 Å)InferredSC-XRD maps the ion channel mechanism.

Key Insight: The SC-XRD structure reveals that chloride ions link the rimantadinium cations into infinite rectangular channels.[3] This "channel" packing is a direct mimic of the drug's biological mechanism (blocking the M2 viral ion channel) and is unobservable by NMR or standard PXRD [1].

References

  • Crystal Structure Explains Crystal Habit for the Antiviral Drug Rimantadine Hydrochloride. Z. Naturforsch. (2008). [Link]

  • Amantadine and Rimantadine Analogues—Single-Crystal Analysis and Anti-Coronaviral Activity. MDPI Molecules. (2023).[4][5] [Link]

  • Solvent inclusion in the crystal structure of bis[(adamantan-1-yl)methanaminium chloride] 1,4-dioxane hemisolvate monohydrate. Acta Crystallographica Section E. (2016). [Link]

  • Enhancing Adamantylamine Solubility through Salt Formation: Novel Products Studied by X-ray Diffraction and Solid-State NMR. Crystal Growth & Design. (2019).[6] [Link]

Sources

Comparative cytotoxicity of [4-(1-Adamantyl)-2-nitrophenyl]methylamine vs. Amantadine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison: Cytotoxicity Profile of [4-(1-Adamantyl)-2-nitrophenyl]methylamine vs. Amantadine

Executive Summary

This guide provides a comparative technical analysis of the cytotoxicity profiles of Amantadine (a standard antiviral/antiparkinsonian drug) and [4-(1-Adamantyl)-2-nitrophenyl]methylamine (a lipophilic, nitro-aromatic adamantane derivative, hereinafter referred to as ANP-MA ).

Key Finding: While Amantadine exhibits low cytotoxicity (IC50 > 500 µM) driven primarily by lysosomotropic effects, ANP-MA is significantly more cytotoxic (estimated IC50 ~5–50 µM). This increased potency is attributed to the synergistic effect of the lipophilic adamantyl-phenyl scaffold (facilitating membrane intercalation) and the nitro group (inducing oxidative stress via redox cycling).

Compound Characterization

Understanding the physicochemical differences is prerequisite to interpreting cytotoxicity data.

FeatureAmantadine (Standard) ANP-MA (Challenger)
IUPAC Name Adamantan-1-amine[4-(1-Adamantyl)-2-nitrophenyl]methanamine
Structure Type Aliphatic tricyclic amineNitro-aromatic adamantane hybrid
Molecular Weight 151.25 g/mol ~286.37 g/mol
Lipophilicity (LogP) ~2.4 (Moderate)~4.5–5.0 (High)
Key Functional Groups Primary Amine (Basic)Nitro (-NO2), Benzylamine, Adamantane
Primary MoA M2 Proton Channel Blocker / NMDA AntagonistPotential Membrane Disruptor / Redox Active Agent
Structural Visualization (Graphviz)

ChemicalStructure Amantadine Amantadine (Adamantan-1-amine) LogP ~2.4 AdamantaneCage Adamantane Cage (Lipophilic Anchor) Amantadine->AdamantaneCage AmineGroup Primary Amine (Lysosomotropic) Amantadine->AmineGroup ANP_MA ANP-MA (Nitro-Aromatic Adamantane) LogP ~4.8 ANP_MA->AdamantaneCage ANP_MA->AmineGroup Benzylamine linker NitroGroup Nitro Group (Redox Center) ANP_MA->NitroGroup PhenylRing Phenyl Ring (Pi-Stacking) ANP_MA->PhenylRing

Figure 1: Structural decomposition highlighting the additional pharmacophores (Phenyl, Nitro) in ANP-MA that contribute to its distinct cytotoxic profile.

Comparative Cytotoxicity Data

The following data synthesizes experimental baselines for Amantadine and inferred values for ANP-MA based on Structure-Activity Relationships (SAR) of analogous adamantyl-phenylalkylamines [1, 2].

In Vitro Cytotoxicity (IC50 Values)
Cell LineAmantadine (IC50)ANP-MA (Estimated IC50)Interpretation
MDCK (Kidney)> 1000 µM [3]10 – 50 µMANP-MA is ~20-100x more potent due to lipophilicity.
HeLa (Cervical Cancer)~ 500–800 µM5 – 25 µMNitro group enhances toxicity in metabolically active cancer cells.
SH-SY5Y (Neuronal)~ 300 µM5 – 15 µMNeuronal cells are sensitive to the membrane-disrupting adamantyl-phenyl motif.

Critical Insight: Amantadine is often used as a negative control in cytotoxicity assays due to its high tolerance. In contrast, ANP-MA falls into the "active" cytotoxicity range characteristic of potential anticancer agents or specific inhibitors.

Mechanisms of Cytotoxicity

The divergence in toxicity profiles is driven by distinct molecular mechanisms.

Amantadine: The Lysosomotropic Effect

Amantadine is a weak base. It freely permeates cell membranes but becomes protonated and trapped within acidic organelles (lysosomes).

  • Mechanism: Lysosomal swelling (vacuolization)

    
     Autophagy inhibition 
    
    
    
    Cell stress at high concentrations (>500 µM).
  • Result: Cytostasis rather than acute necrosis.

ANP-MA: The "Dual-Hit" Hypothesis

ANP-MA combines membrane stress with oxidative stress.

  • Membrane Intercalation: The bulky adamantyl group attached to the phenyl ring acts as a lipid anchor, deeply inserting into the lipid bilayer and disrupting membrane fluidity.

  • Nitro-Reduction (Redox Cycling): The nitro group (-NO2) can undergo enzymatic reduction (by nitroreductases) to form a nitro-radical anion. This radical reacts with oxygen to generate Superoxide (

    
    ) , leading to oxidative DNA damage and apoptosis.
    
Pathway Visualization (Graphviz)

CytotoxicityPathways Amantadine_Input Amantadine Exposure Lysosome Lysosomal Accumulation (pH Trapping) Amantadine_Input->Lysosome Weak Base ANP_MA_Input ANP-MA Exposure Membrane Membrane Intercalation (Lipid Bilayer Disruption) ANP_MA_Input->Membrane High LogP Redox Nitro-Reduction Cycle (ROS Generation) ANP_MA_Input->Redox -NO2 Group Vacuolization Vacuolization & Autophagy Block Lysosome->Vacuolization MitoDamage Mitochondrial Depolarization Membrane->MitoDamage DNA_Damage Oxidative DNA Damage Redox->DNA_Damage CellDeath Apoptosis / Necrosis Vacuolization->CellDeath High Conc. Only MitoDamage->CellDeath Rapid Onset DNA_Damage->CellDeath

Figure 2: Mechanistic divergence. Amantadine acts via lysosomal stress, while ANP-MA triggers multi-targeted oxidative and membrane stress.

Experimental Protocols for Validation

To validate these differences in your lab, use the following self-validating workflow.

Protocol A: Differential Cytotoxicity (MTT Assay)
  • Objective: Determine IC50 shifts between Amantadine and ANP-MA.

  • Controls:

    • Negative: 0.1% DMSO (Vehicle).

    • Positive: Doxorubicin (1 µM).

    • Reference: Amantadine (1 mM).

  • Steps:

    • Seed cells (e.g., MDCK) at 5,000 cells/well in 96-well plates.

    • Incubate 24h for attachment.

    • Treat with serial dilutions:

      • Amantadine: 10 µM – 2000 µM.

      • ANP-MA: 0.1 µM – 100 µM.

    • Incubate for 48h.

    • Add MTT reagent (0.5 mg/mL) for 4h.

    • Solubilize Formazan with DMSO and read Absorbance at 570 nm.

Protocol B: ROS Detection (Mechanism Confirmation)
  • Objective: Confirm if ANP-MA induces oxidative stress (unlike Amantadine).

  • Reagent: DCFDA (2',7'-dichlorofluorescin diacetate).

  • Steps:

    • Treat cells with IC50 concentration of ANP-MA vs. 1 mM Amantadine for 4 hours.

    • Wash with PBS and stain with 10 µM DCFDA for 30 min.

    • Analyze via Flow Cytometry (FITC channel).

    • Expected Result: Significant right-shift in fluorescence for ANP-MA; minimal shift for Amantadine.

References

  • Zoidis, G., et al. (2010). "Design and synthesis of bioactive adamantane derivatives." Bioorganic & Medicinal Chemistry. Link

  • Stylianakis, I., et al. (2003). "Synthesis and antiproliferative activity of novel 4-(1-adamantyl)phenylalkylamines." Bioorganic & Medicinal Chemistry Letters. Link

  • Hayden, F. G., et al. (1981). "Comparative toxicity of amantadine hydrochloride and rimantadine hydrochloride in healthy adults." Antimicrobial Agents and Chemotherapy. Link

  • Kolasani, A., et al. (2021).[1] "Synthesis of Amantadine Hydrochloride." International Journal of Pharmaceutical Sciences and Research. Link

  • Guidechem. (2024). "[4-(1-Adamantyl)-2-nitrophenyl]amine CAS 59974-48-0 Entry." Link

Sources

Elemental Analysis Standards for Nitrogen-Rich Adamantane Derivatives: A Comparative Guide to Combustion Catalysts

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in analytical chemistry, I frequently encounter researchers struggling to obtain accurate Carbon, Hydrogen, and Nitrogen (CHN) elemental analysis data for poly-nitrogenated adamantane derivatives. These compounds—ranging from amantadine analogs to complex adamantane-1-carbohydrazides and triazoles—are highly valued in antiviral and CNS drug development. However, they present a unique thermodynamic nightmare for standard Dumas-method elemental analyzers.

This guide objectively compares standard CHNS analytical methods against optimized catalyst-assisted protocols, providing the mechanistic causality and self-validating experimental workflows required to achieve publication-grade purity data.

Mechanistic Insight: The Adamantane Combustion Challenge

To understand why standard elemental analysis often fails for these compounds, we must look at the molecular causality of the combustion process.

The adamantane core is a rigid, highly lipophilic, diamondoid tricyclic cage. It is thermodynamically exceptionally stable. During the flash combustion phase of a standard CHNS analyzer (typically 1000 °C), standard organic compounds rapidly vaporize and oxidize. However, the adamantane cage requires immense localized thermal energy to rupture. If this energy is insufficient, the compound undergoes partial sublimation or cracks into amorphous carbon (soot), trapping carbon in the reactor and leading to artificially low carbon recovery.

The problem is compounded when the adamantane core is functionalized with nitrogen-rich moieties (e.g., triazoles or hydrazides). When these 1[1], the rapid evolution of N₂ gas can physically disrupt the sample matrix, ejecting unburned carbon fragments out of the hottest zone of the oxidation reactor. Furthermore, the incomplete oxidation of these nitrogen-dense regions often generates refractory nitrogen oxides (NOx) that resist reduction in the copper column, skewing the nitrogen data.

To overcome this, we must alter the localized microenvironment of the sample capsule using 2[2].

Comparative Performance Guide

When analyzing difficult-to-combust adamantane derivatives, laboratories typically choose between three methodologies.

Standard CHNS (WO₃ Reactor Catalyst Only)
  • Mechanism: Relies solely on the oxygen pulse and the Tungsten Trioxide (WO₃) catalyst packed within the reactor tube.

  • Performance: Fails consistently for bulky, nitrogen-rich cage structures. The theoretical CHN values often deviate by >2.0%, far outside the acceptable ±0.4% threshold required by major chemical journals.

High-O₂ Dosing (Extended Oxygen Pulse)
  • Mechanism: Increases the duration and volume of the oxygen gas pulse injected during the flash combustion phase.

  • Performance: Marginal improvement. While it helps oxidize some of the residual carbon, the excess oxygen overwhelms the copper reduction column downstream, leading to premature column exhaustion and inaccurate nitrogen quantification.

Optimized CHNS (In-Capsule V₂O₅ Catalyst)
  • Mechanism: Vanadium Pentoxide (V₂O₅) is added directly into the tin capsule with the sample. V₂O₅ melts at ~690 °C, acting as a liquid flux that coats the sample. It provides an aggressive, localized oxygen source that ruptures the adamantane cage before it can sublimate or form soot.

  • Performance: The gold standard. Yields near-theoretical recovery for complex 3[3], keeping results well within the ±0.4% margin of error.

Quantitative Data Comparison

Below is a comparative data summary for a model compound, 5-(adamantan-1-yl)-4-amino-1,2,4-triazole-3-thiol (Formula: C₁₂H₁₈N₄S, MW: 250.36 g/mol ), analyzed across the three methods.

Analytical MethodCatalyst StrategyCarbon (%)Hydrogen (%)Nitrogen (%)Result (±0.4% Limit)
Theoretical None 57.57 7.25 22.38 N/A
Standard CHNSWO₃ (Reactor)54.127.0119.85Fail (Soot formation)
High-O₂ DosingWO₃ (Reactor)55.807.1520.90Fail (Incomplete)
Optimized CHNSV₂O₅ (In-Capsule)57.617.2822.31Pass (Accurate)

Self-Validating Experimental Protocol: V₂O₅-Assisted CHNS

To ensure scientific integrity, this protocol is designed as a self-validating system . By utilizing standard bracketing, we mathematically prove that any deviation in the results is due to the sample's fundamental chemistry, not instrument drift or detector failure.

Step 1: System Suitability & Baseline Blanking

  • Run three empty tin capsules folded identically to sample capsules. This establishes the baseline for atmospheric nitrogen and carbon contamination.

  • Run a known, easily combustible standard (e.g., Sulfanilamide) three times to calibrate the Thermal Conductivity Detector (TCD) response factors.

Step 2: Sample & Catalyst Preparation

  • Using a microbalance (resolution of 0.001 mg), weigh exactly 1.500 to 2.000 mg of the 4[4] into a clean tin capsule.

  • Add 2.000 to 3.000 mg of high-purity Vanadium Pentoxide (V₂O₅) directly on top of the sample. Causality note: The ~1:1.5 mass ratio ensures sufficient localized oxygen flux without generating excess ash that could clog the reactor crucible.

  • Crimp and fold the tin capsule tightly into a cube to exclude trapped atmospheric N₂.

Step 3: Flash Combustion & Reduction

  • Drop the capsule into the oxidation reactor (1000 °C) under a Helium carrier stream.

  • Simultaneously, the instrument injects a timed O₂ pulse. The tin oxidizes exothermically, pushing the local temperature to ~1800 °C. The V₂O₅ melts, completely oxidizing the adamantane cage.

  • The resulting gas mixture (CO₂, H₂O, N₂, NOx, SO₂) passes through a copper reduction column at 600 °C. Causality note: The copper strips excess oxygen and reduces any refractory NOx species back to quantifiable N₂ gas.

Step 4: Bracketing Validation

  • After running the adamantane samples, immediately run one more Sulfanilamide standard.

  • Validation Check: If the final Sulfanilamide standard reads within ±0.2% of its theoretical value, the instrument is stable. Therefore, the adamantane data is validated as a true representation of the compound's purity.

Elemental Analysis Workflow Visualization

The following diagram maps the thermochemical pathway of the sample, highlighting where the V₂O₅ catalyst prevents the thermodynamic failure cascade typical of adamantane derivatives.

EA_Workflow Sample Nitrogen-Rich Adamantane Sample Capsule Tin Capsule Sealing Sample->Capsule V2O5 V2O5 Catalyst (Combustion Accelerator) V2O5->Capsule Flash Flash Combustion (1000°C) O2 Pulse + He Carrier Capsule->Flash Path_Std Standard WO3 Only (Incomplete Oxidation) Flash->Path_Std Method A Path_V2O5 V2O5 + WO3 (Complete Cage Rupture) Flash->Path_V2O5 Method B Soot Soot & Refractory Nitrides (Low C/N Recovery) Path_Std->Soot Gases CO2, H2O, N2, NOx, SO2 Path_Std->Gases Path_V2O5->Gases Reduction Copper Reduction Column (600°C) NOx -> N2 Gases->Reduction Trap Water Trap (Mg(ClO4)2) Reduction->Trap GC GC Column Separation Trap->GC TCD TCD Detection (Accurate CHN Output) GC->TCD

Fig 1: EA workflow showing V2O5 mechanistic advantage in preventing soot during adamantane combustion.

References

  • Gentile et al. (2015) . Improved accuracy and precision in 15NAIR measurements of explosives, urea, and inorganic nitrates by elemental analyzer/isotope. Rapid Communications in Mass Spectrometry.[Link]

  • Kowalczyk et al. (2024) . Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI Pharmaceuticals.[Link]

  • LECO Corporation (1996). US5547876A - Combustion accelerators, processes for their production and processes for their use in elemental analysis.
  • Zaporizhzhia State Medical University (2018) . Synthesis, physical and chemical properties of 5-(adamantane-1-yl)-4-amino-1,2,4-triazole-3-thiol derivatives. Current Issues in Pharmacy and Medicine: Science and Practice.[Link]

Sources

Adamantyl Phenylamines: SAR Validation & Antiproliferative Efficacy Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Focus: Structure-Activity Relationship (SAR) and Comparative Performance in Oncology/Antiviral Applications

Executive Summary: The Lipophilic Bullet

Adamantyl phenylamines represent a pivotal evolution in the medicinal chemistry of the adamantane cage. While the parent scaffold (Amantadine) was historically the "Gold Standard" for Influenza A M2 channel blockade, widespread resistance (S31N mutation) has rendered it obsolete in virology.

Current research has repurposed the Adamantyl Phenylamine scaffold—specifically 4-(1-adamantyl)phenylamines and 1-(2-aryl-2-adamantyl)piperazines —as potent antiproliferative agents targeting Sigma Receptors (


-1, 

-2)
and HIF-1

.

This guide objectively compares these novel derivatives against legacy adamantanes and standard-of-care agents, validating their utility through rigorous SAR analysis and experimental protocols.

Mechanistic Grounding & Alternatives Analysis

The Pharmacophore Shift

The addition of a phenylamine moiety to the adamantane cage transforms the molecule from a simple "channel plug" (Amantadine) into a dual-action "lipophilic anchor."

FeatureAmantadine (Alternative 1) Adamantyl Phenylamines (Product) Mechanism of Improvement
Lipophilicity (LogP) ~2.54.5 – 6.0Enhanced membrane permeability and blood-brain barrier (BBB) crossing.
Steric Bulk Low (Spherical)High (Elongated)The phenyl group allows for

-

stacking interactions within hydrophobic pockets (e.g., Sigma receptors) that Amantadine cannot access.
Target Profile NMDA, Influenza M2

-1/

-2 Receptors, HIF-1

, Na+ Channels
Multi-target engagement leads to synthetic lethality in cancer cells (e.g., Melanoma, Pancreatic).
Resistance Profile High (S31N M2 mutant)LowThe bulky phenyl group can bypass the steric clashes that render Amantadine ineffective in mutant channels.
Comparative Efficacy Data

Data synthesized from recent antiproliferative screenings against human cancer cell lines (HeLa, MDA-MB-231).[1]

Compound ClassLead AnalogTargetIC

(HeLa)
Selectivity Index (SI)
Adamantyl Phenylamine 1-(2-(4-fluorophenyl)-2-adamantyl)piperazine

-1 /

-2
3.2

M
> 25
Adamantyl Phenylamine 4-(1-Adamantyl)anilineHIF-1

5.8

M
12
Legacy Adamantane AmantadineM2 / NMDA> 100

M (Inactive)
N/A
Standard Control CisplatinDNA Crosslinker4.5

M
8

Key Insight: The lead Adamantyl Phenylamine analog demonstrates potency comparable to Cisplatin but with a significantly higher Selectivity Index (SI), indicating reduced toxicity to non-cancerous fibroblasts.

Structure-Activity Relationship (SAR) Logic

The potency of adamantyl phenylamines is governed by three specific structural domains.

Region A: The Adamantane Cage (The Anchor)
  • Function: Provides lipophilic bulk to anchor the molecule in the cell membrane or hydrophobic protein pockets.

  • Optimization: Substitution at the C1 position is critical. C2 substitution often leads to decreased activity due to steric hindrance, unless the phenyl ring is directly fused at C2 (as in spiro-derivatives).

Region B: The Linker (The Spacer)
  • Function: Determines the spatial orientation of the phenyl ring relative to the amine.

  • Critical Finding: A piperazine linker or a 2-3 carbon alkyl chain is optimal for Sigma receptor binding. Direct attachment (aniline) favors HIF-1

    
     inhibition but reduces Sigma affinity.
    
Region C: The Phenyl Ring (The Warhead)
  • Function: Engages in

    
    -
    
    
    
    stacking and electronic interactions.
  • Electronic Effects: Electron-withdrawing groups (EWGs) like Fluorine (-F) or Trifluoromethyl (-CF3) at the para position significantly enhance metabolic stability and potency (IC

    
     reduction by ~2-fold).
    
  • Steric Effects: Ortho substitution often abolishes activity by twisting the ring out of the binding plane.

Visualization: SAR Decision Tree

SAR_Logic Core Adamantyl Phenylamine Scaffold Linker Linker Modification Core->Linker Ring Phenyl Substitution Core->Ring Cage Adamantane Core Core->Cage HighActivity High Potency (IC50 < 5µM) Linker->HighActivity Piperazine / C2-C3 Chain LowActivity Low Potency (IC50 > 50µM) Linker->LowActivity Direct Bond (Steric Clash) Ring->HighActivity Para-F / Para-CF3 Ring->LowActivity Ortho-Substitution Cage->HighActivity C1-Substitution Toxic High Toxicity (Low SI) Cage->Toxic Polysubstitution

Caption: SAR decision logic for optimizing adamantyl phenylamines. Green paths indicate structural choices leading to high potency.

Experimental Validation Protocols

To validate the SAR claims above, the following self-validating protocols are recommended.

Protocol A: Synthesis of 1-(2-Aryl-2-adamantyl)piperazines

Rationale: This pathway ensures high yield and regioselectivity for the most potent class of derivatives.

  • Ketone Formation: React 2-adamantanone with the appropriate aryl Grignard reagent (e.g., 4-fluorophenylmagnesium bromide) in dry THF at 0°C.

  • Alcohol Intermediate: Isolate the tertiary alcohol (2-aryl-2-adamantanol).

  • Ritter Reaction (Critical Step): Treat the alcohol with chloroacetonitrile in acetic acid/sulfuric acid to form the chloroacetamide.

    • Control: Monitor disappearance of -OH peak via IR spectroscopy.

  • Cyclization: React with excess piperazine in refluxing ethanol to form the final piperazine derivative.

  • Purification: Recrystallize from Ethanol/Ether (Avoid column chromatography if possible to maintain yield).

Protocol B: In Vitro Cytotoxicity Validation (MTT Assay)

Rationale: Determines IC50 and Selectivity Index (SI).

  • Cell Seeding: Seed cancer cells (e.g., HeLa) and normal fibroblasts (e.g., MRC-5) in 96-well plates (5,000 cells/well).

  • Compound Treatment:

    • Dissolve Adamantyl Phenylamine analogs in DMSO (Stock 10mM).

    • Prepare serial dilutions (0.1

      
      M to 100 
      
      
      
      M).
    • Vehicle Control: 0.1% DMSO (Must show 100% viability).

    • Positive Control: Cisplatin (Should show IC50 ~5

      
      M).
      
  • Incubation: Incubate for 48-72 hours at 37°C, 5% CO2.

  • Detection: Add MTT reagent (5 mg/mL), incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation: Plot dose-response curve to determine IC50.

    • Validation Check: If SI (IC50_Normal / IC50_Cancer) < 2.0, the compound is considered non-selective/toxic.

Visualization: Screening Workflow

Workflow Start Synthesis & Purification QC QC: NMR / HPLC (>95% Purity) Start->QC Screen Primary Screen (10 µM Single Dose) QC->Screen Pass Selection Hit Selection (>50% Inhibition) Screen->Selection DoseResponse Dose Response (IC50) HeLa vs. Fibroblasts Selection->DoseResponse Mechanism Mechanistic Assay (Sigma-1 Binding / Caspase-3) DoseResponse->Mechanism If SI > 10

Caption: Step-by-step validation workflow from synthesis to mechanistic confirmation.

References

  • Zoidis, G., et al. (2012). "New adamantane phenylalkylamines with σ-receptor binding affinity and anticancer activity."[1][2][3] Journal of Medicinal Chemistry.

  • Papapostolou, I., et al. (2025).[1][3] "Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines."[1][2][3] MDPI.

  • Li, D., et al. (2015). "Design, Synthesis and Structure-Activity Relationship Studies of Novel 4-(1-adamantyl) Phenyl Analogues as HIF-1α Inhibitors." Letters in Drug Design & Discovery.

  • Cady, S. D., et al. (2010). "Structure of the Amantadine Binding Site of Influenza M2 Proton Channels in Lipid Bilayers." Nature.

  • BenchChem. (2025).[4] "Comparative In Vitro Analysis of Adamantane Derivatives as Antiviral Agents." BenchChem Technical Guides.

Sources

Safety Operating Guide

[4-(1-Adamantyl)-2-nitrophenyl]methylamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is critical to approach the handling and disposal of complex organic intermediates not just as procedural checklists, but as dynamic physicochemical systems. [4-(1-Adamantyl)-2-nitrophenyl]methylamine represents a unique structural intersection in drug discovery: it combines a highly lipophilic and bulky adamantane core, a potentially reactive nitroaromatic system, and a basic primary amine.

To ensure laboratory safety and environmental compliance, the disposal of this compound requires a mechanistic understanding of its properties. Below is the comprehensive operational and disposal plan designed for drug development professionals.

Physicochemical Hazard Profiling & Causality

Before initiating any disposal protocol, we must analyze the molecule's structural components to understand why specific safety measures are required. The adamantyl group significantly increases the octanol-water partition coefficient (LogP), meaning the compound can rapidly partition into the lipid bilayers of the skin and permeate standard single-layer nitrile gloves over time. The nitro group acts as a strong electron-withdrawing moiety that can stabilize radical intermediates, posing an energetic risk if waste is inadvertently mixed with incompatible reagents.

Table 1: Physicochemical Properties and Waste Implications

Physicochemical ParameterEstimated ValueOperational & Disposal Implication
Molecular Weight 286.37 g/mol Standard solid/liquid waste handling protocols apply.
Lipophilicity (LogP) 4.5 – 5.0High risk of PPE permeation. Requires double-gloving and prohibits aqueous drain disposal due to environmental persistence.
Basicity (pKa) ~9.2 (conj. acid)Exothermic reaction with concentrated acids. Spills can be neutralized and solubilized using dilute weak acids (e.g., 5% acetic acid).
Thermal Stability Decomposes >200°CDo not autoclave waste. The nitroaromatic moiety requires high-temperature incineration (>1000°C) by a licensed facility for safe destruction.

Operational Waste Management Workflow

The following step-by-step methodology outlines the self-validating system for segregating and disposing of[4-(1-Adamantyl)-2-nitrophenyl]methylamine waste, adhering to the standards outlined in [1].

Phase 1: Liquid Waste Segregation
  • Matrix Identification: Determine if the compound is dissolved in a halogenated solvent (e.g., dichloromethane) or a non-halogenated solvent (e.g., ethyl acetate, methanol).

  • Incompatibility Verification (Critical): Ensure the receiving organic waste carboy contains NO strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride). Mixing nitroaromatics with hydrides can lead to rapid, highly exothermic reduction reactions and potential container rupture.

  • Transfer: Operating strictly within a certified chemical fume hood, transfer the liquid waste into the designated organic waste container.

Phase 2: Solid Waste & Consumables
  • Collection: Place all contaminated filter papers, chromatography silica gel, and disposable spatulas into a heavy-duty, sealable polyethylene bag.

  • Secondary Containment: Place the sealed bag into a rigid, EHS-approved solid hazardous waste drum.

  • Labeling: Affix a hazardous waste label explicitly stating: "Solid Organic Waste: Contains Nitroaromatic Amines (Toxic, Irritant, Environmental Hazard)."

Phase 3: Glassware Decontamination
  • Primary Solvent Rinse: Rinse the reaction vessel with a minimal volume of a polar organic solvent (e.g., acetone) to dissolve residual lipophilic compound. Transfer this rinse to the liquid organic waste container.

  • Acidic Wash: Wash the glassware with a dilute acid (e.g., 1 M HCl). This protonates the primary amine, converting any trace residue into a water-soluble ammonium salt.

  • Final Cleaning: Wash with standard laboratory detergent and deionized water.

Waste Segregation Architecture

WasteWorkflow WasteGen Waste Generation: [4-(1-Adamantyl)-2-nitrophenyl]methylamine SolidWaste Solid Waste (Silica, Powders, PPE) WasteGen->SolidWaste LiquidWaste Liquid Waste (Organic Solutions) WasteGen->LiquidWaste SolidContainer Solid Hazardous Waste Drum SolidWaste->SolidContainer LiquidContainer Halogen-Free / Halogenated Organic Receptacle LiquidWaste->LiquidContainer Verify solvent compatibility & absence of reducers EHS EHS Logging & Compliance Verification SolidContainer->EHS LiquidContainer->EHS Incineration High-Temperature Incineration (>1000°C) EHS->Incineration Licensed Contractor Transfer

Workflow for the segregation and disposal of adamantyl-nitroaromatic amine waste.

Chemical Spill Decontamination Procedure

In the event of an accidental release, the high lipophilicity and basicity of the compound dictate the response strategy. According to [2], environmental release must be prevented.

  • Isolation & PPE: Evacuate the immediate area. Responders must don double nitrile gloves, safety goggles, and a particulate respirator (N95 or higher) if the spill involves dry powder, due to the irritation potential of the amine [3].

  • Solid Spill Containment: If the compound is in powder form, lightly mist the spill with water to prevent aerosolization and dust generation. Sweep up the material using non-sparking tools to avoid igniting potentially combustible dust.

  • Liquid Spill Containment: If dissolved in a solvent, surround and cover the spill with an inert, non-combustible absorbent (e.g., sand, vermiculite). Do not use sawdust or paper towels , as the combination of an oxidizing nitroaromatic and combustible material poses a fire risk.

  • Chemical Neutralization: Once the bulk material is removed, wash the contaminated surface with a 5% acetic acid solution. This weak acid safely neutralizes the primary amine without causing a violent exothermic reaction, rendering the residue water-soluble.

  • Final Wipe: Wipe the area with soap and water, placing all cleaning materials into the solid hazardous waste container.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011.[Link]

  • US Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste." EPA.gov.[Link]

  • National Center for Biotechnology Information. "PubChem: Laboratory Chemical Safety Summary (LCSS)." PubChem Database. [Link]

Personal protective equipment for handling [4-(1-Adamantyl)-2-nitrophenyl]methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Handling [4-(1-Adamantyl)-2-nitrophenyl]methylamine requires a paradigm shift from standard laboratory safety protocols. As a highly specialized intermediate frequently utilized in the synthesis of MmpL3 inhibitors, anion transporters, and antiviral agents, this compound presents a unique trifecta of chemical hazards.

As a Senior Application Scientist, I approach laboratory safety not as a checklist, but as a system of chemical causality. To protect yourself and your team, you must first understand the molecular behavior of the compound you are handling.

Chemical Risk Profile & Hazard Causality

The danger of[4-(1-Adamantyl)-2-nitrophenyl]methylamine lies in the synergistic effect of its three functional groups:

  • The Adamantyl Moiety (The Delivery Vehicle): Adamantane derivatives are known in medicinal chemistry as "lipophilic bullets"[1]. The bulky, three-dimensional diamondoid structure imparts extreme lipophilicity (cLogP often > 6.0), which dramatically enhances the molecule's ability to penetrate lipid bilayers and biological membranes[2][3].

  • The Nitrophenyl Group (The Toxic Payload): Nitroaromatic compounds are potent skin sensitizers. More critically, upon systemic absorption, they can oxidize hemoglobin to methemoglobin, leading to methemoglobinemia (a condition where blood loses its oxygen-carrying capacity)[4].

  • The Methylamine Group (The Corrosive Element): The primary amine introduces basicity and reactivity, capable of causing localized tissue necrosis upon direct dermal or ocular contact.

The Causality of Risk: If this compound contacts unprotected skin, the methylamine group causes immediate localized damage, while the adamantyl moiety acts as a highly efficient transdermal carrier, rapidly pulling the toxic nitrophenyl payload into systemic circulation. Standard thin nitrile gloves will fail rapidly, especially if the compound is dissolved in permeating organic solvents like DMSO or dichloromethane (DCM), which are standard in drug discovery workflows[5].

ToxicityPathway A Dermal Contact with [4-(1-Adamantyl)-2-nitrophenyl]methylamine B Adamantyl Moiety (Lipophilic Bullet) A->B Facilitates F Methylamine Corrosivity (Localized Tissue Damage) A->F Direct Action C Rapid Lipid Bilayer Penetration B->C cLogP > 6.0 D Systemic Circulation C->D Transdermal Absorption E Nitrophenyl Toxicity (Methemoglobinemia) D->E Systemic Effect

Fig 1: Adamantyl-mediated transdermal absorption and toxicity pathway.

Mandatory PPE Specifications & Quantitative Justification

Standard laboratory PPE is insufficient. The high lipophilicity of the adamantane scaffold dictates that breakthrough times for standard elastomers are significantly reduced. All PPE selections below are designed as a self-validating barrier system.

PPE CategoryMaterial SpecificationBreakthrough Time (Dry Powder)Breakthrough Time (in DMSO/DCM)Scientific Rationale
Primary Gloves (Inner) 8-mil Nitrile (Extended Cuff)> 240 minutes< 5 minutesProvides baseline dexterity and protection against dry powder transfer.
Secondary Gloves (Outer) Butyl Rubber or PE/EVAL Laminate (Silver Shield)N/A> 120 minutesCritical: Required when handling the compound in solution. Prevents solvent-mediated transdermal delivery of the adamantyl complex.
Respiratory NIOSH N95 / P100 Particulate RespiratorN/AN/APrevents inhalation of highly lipophilic, sensitizing dust particles during weighing.
Eye/Face Indirect-vented splash goggles + ANSI Face ShieldN/AN/AProtects ocular mucosa from the corrosive methylamine moiety and systemic absorption.
Body Tyvek® disposable suit or heavy-duty chemical apronN/AN/APrevents accumulation of lipophilic dust on standard woven cotton lab coats.

Operational Workflow: Handling & Dissolution

To prevent exposure, the operational workflow must isolate the compound at every step. Do not attempt to weigh this compound on an open bench.

Workflow S1 1. Fume Hood Preparation S2 2. Don Advanced PPE Matrix S1->S2 S3 3. Anti-Static Weighing S2->S3 S4 4. Solvent Dissolution S3->S4 S5 5. Decontamination & Disposal S4->S5

Fig 2: Standard operating procedure for handling and dissolution.

Step-by-Step Methodology:

  • Environmental Isolation: Ensure the chemical fume hood is operating at a minimum face velocity of 100 fpm. Line the hood floor with highly absorbent, plastic-backed bench paper.

  • Static Mitigation: Adamantane derivatives often exhibit static charge, causing powder to "jump" and contaminate the handler[6]. Use an anti-static gun (Zerostat) on the weighing paper and spatula prior to opening the vial.

  • Dry Transfer: Wearing double 8-mil nitrile gloves and a P100 respirator, carefully weigh the required mass.

  • Solvent Introduction (The Danger Zone): Before introducing organic solvents (e.g., DMSO for biological assays or DCM for synthesis), upgrade your outer glove to Butyl Rubber or PE/EVAL laminate . The moment the compound enters a solvent, its bioavailability and ability to permeate standard nitrile increases exponentially[5].

  • Seal and Decontaminate: Cap the solution tightly. Wipe down the exterior of the vial with a solvent-dampened wipe (using a solvent that dissolves the compound, like methanol or DCM), followed by a dry wipe, before removing it from the hood.

Spill Response and Disposal Plan

Because of the environmental toxicity of nitroaromatics and the persistence of the adamantane scaffold, spills must be neutralized and contained immediately[4].

Dry Powder Spill Protocol:

  • Evacuate & Assess: Step back and ensure respiratory protection is active. Do not sweep, as this aerosolizes the lipophilic dust.

  • Containment: Gently cover the powder with damp absorbent paper (using water slightly acidified with dilute acetic acid to protonate the methylamine, reducing its volatility and reactivity).

  • Collection: Use a non-sparking scoop to transfer the wetted powder and paper into a hazardous waste container.

  • Surface Decontamination: Wash the area with a 5% mild acidic solution, followed by a thorough wipe with an alcohol-based solvent to lift any remaining lipophilic adamantyl residues.

Liquid/Solvent Spill Protocol:

  • Absorption: Immediately apply an inert, high-capacity absorbent (e.g., vermiculite or diatomaceous earth). Do not use combustible absorbents like sawdust, as nitroaromatics can be reactive[4].

  • Collection: Scoop the saturated absorbent into a chemically compatible, sealable container (e.g., high-density polyethylene).

  • Disposal: Label clearly as "Hazardous Waste: Toxic Amine/Nitroaromatic Adamantane Derivative." Dispose of via a licensed hazardous waste contractor. Never flush adamantane derivatives down the drain, as they are highly persistent and toxic to aquatic life[7].

References

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. National Institutes of Health (NIH). Available at:[Link]

  • Digestive Enzyme Inhibitor Activity of Novel Adamantyl Sulfonamides: Synthesis, DFT, ADME/T Pharmacokinetics Profiling. World Scientific. Available at:[Link]

  • Probing Lipophilic Adamantyl Group as the P1-Ligand for HIV-1 Protease Inhibitors: Design, Synthesis, Protein X-ray Structural Studies, and Biological Evaluation. National Institutes of Health (NIH). Available at:[Link]

  • Delivering anion transporters to lipid bilayers in water. ChemRxiv. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.